molecular formula C21H34O3 B016796 (R)-3-Benzyloxy myristic acid CAS No. 87357-67-3

(R)-3-Benzyloxy myristic acid

Cat. No.: B016796
CAS No.: 87357-67-3
M. Wt: 334.5 g/mol
InChI Key: NDCDVTWILZGAIG-HXUWFJFHSA-N
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Description

(R)-3-Benzyloxy-tetradecanoic acid is a high-value chemical intermediate specifically designed for advanced research in immunology and synthetic chemistry. Its primary application is in the sophisticated chemical synthesis of lipid A derivatives, the endotoxic principle of bacterial lipopolysaccharides (LPS) that activates the innate immune system via Toll-like receptor 4 (TLR4) . The compound serves as a protected form of (R)-3-hydroxytetradecanoic acid, a fatty acid crucial for constructing the unique acyl chains found in lipid A molecules from various bacterial species, including Porphyromonas gingivalis . The benzyl ether protecting group is a critical feature, providing stability during the multi-step synthesis while allowing for selective removal at a late stage to unveil the free hydroxyl group necessary for further acylation or the final biological structure . Researchers utilize this building block to create homogeneous, synthetic lipid A analogs to study structure-activity relationships (SAR) . These studies are fundamental for developing novel immunomodulators, such as LPS antagonists that can potently inhibit cytokine secretion induced by enteric LPS, with potential applications in sepsis therapeutic research . By enabling precise control over lipid A structure, this reagent facilitates the exploration of innate immune signaling pathways, including the differential activation of MyD88- and TRIF-dependent cascades, and aids in the quest for safer vaccine adjuvants and anti-inflammatory therapies . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-phenylmethoxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(17-21(22)23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20H,2-9,13,16-18H2,1H3,(H,22,23)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCDVTWILZGAIG-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455584
Record name (3R)-3-(Benzyloxy)tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87357-67-3
Record name (3R)-3-(Benzyloxy)tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Benzyloxy Myristic Acid: Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Benzyloxy myristic acid, also known as (R)-3-benzyloxytetradecanoic acid, is a synthetic derivative of myristic acid with significant potential in immunology and vaccine development. Its structural similarity to components of bacterial endotoxins suggests its role as an immunomodulator, likely through interaction with Toll-like receptors (TLRs). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed hypothetical experimental protocols for its synthesis and characterization, and an exploration of its potential biological signaling pathways.

Chemical and Physical Properties

This compound is a chiral long-chain fatty acid derivative. The presence of the benzyloxy group at the C-3 position is a key structural feature influencing its biological activity.

Identifiers and General Properties
PropertyValueSource
IUPAC Name (3R)-3-(phenylmethoxy)tetradecanoic acid
Synonyms (R)-3-Benzyloxytetradecanoic acid, R-(3)-Benzyloxymyristic acid
CAS Number 87357-67-3
Molecular Formula C₂₁H₃₄O₃
Molecular Weight 334.5 g/mol
Physical Form Solid or semi-solid
Purity Typically ≥95%
Storage Sealed in a dry environment at room temperature or refrigerated.
Computed Physicochemical Properties
PropertyValueSource
XLogP3 6.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 14
Exact Mass 334.250795 g/mol
Topological Polar Surface Area 46.5 Ų
Heavy Atom Count 24

Synthesis and Purification

A plausible synthetic route to this compound involves the benzylation of the hydroxyl group of its precursor, (R)-3-hydroxy myristic acid.

Synthesis of (R)-3-Hydroxy Myristic Acid (Precursor)

A potential green synthesis approach starts from levoglucosenone, a derivative of cellulose. This multi-step synthesis involves key reactions such as a Michael addition, Baeyer-Villiger oxidation, and cross-metathesis to build the C-14 fatty acid chain with the desired (R)-stereochemistry at the C-3 hydroxyl group.

Benzylation of (R)-3-Hydroxy Myristic Acid

This protocol describes a general method for the benzylation of a secondary alcohol, which can be adapted for the synthesis of this compound.

Materials:

  • (R)-3-Hydroxy myristic acid

  • Benzyl (B1604629) bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of (R)-3-hydroxy myristic acid (1 equivalent) in anhydrous DMF under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica (B1680970) gel.

Materials:

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain pure this compound.

Analytical Characterization

The following are predicted spectral data for this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
7.25-7.40m5HAr-H
4.58d1H-O-CH ₂-Ph
4.49d1H-O-CH ₂-Ph
3.85-3.95m1H-CH (OBn)-
2.50-2.65m2H-CH ₂-COOH
1.50-1.65m2H-CH(OBn)-CH ₂-
1.20-1.40m18H-(CH ₂)₉-CH₃
0.88t3H-CH₃

¹³C NMR (Predicted, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~179C OOH
~138Ar-C (quaternary)
~128.5Ar-C H
~127.8Ar-C H
~127.6Ar-C H
~77-C H(OBn)-
~71-O-C H₂-Ph
~39-C H₂-COOH
~34-CH(OBn)-C H₂-
~31.9-C H₂-
~29.6-C H₂- (multiple)
~29.3-C H₂-
~25.5-C H₂-
~22.7-C H₂-
~14.1-C H₃
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
3100-3000MediumC-H stretch (aromatic)
2920, 2850StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
1600, 1495, 1450Medium-WeakC=C stretch (aromatic ring)
~1250StrongC-O stretch (carboxylic acid)
~1100StrongC-O stretch (ether)
740, 700StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Predicted Fragmentation (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 334 (low abundance)

  • Major Fragments:

    • m/z = 91: [C₇H₇]⁺ (tropylium ion, characteristic of benzyl group)

    • m/z = 107: [C₇H₇O]⁺ (benzyloxonium ion)

    • Loss of benzyl group: [M - 91]⁺

    • Loss of benzyloxy group: [M - 107]⁺

    • Alpha-cleavage adjacent to the ether oxygen.

    • McLafferty rearrangement involving the carboxylic acid group.

Biological Activity and Signaling Pathway

This compound is investigated for its role as a vaccine adjuvant, suggesting it functions as an immunomodulator. Its structural similarity to (R)-3-hydroxy myristic acid, a key component of the lipid A moiety of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, strongly implies that it may act as a Toll-like receptor 4 (TLR4) agonist.

Proposed Mechanism of Action

This compound likely mimics the action of lipid A by binding to the MD-2 co-receptor, which then forms a complex with TLR4 on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This binding event triggers the dimerization of TLR4, initiating downstream signaling cascades that lead to the activation of the innate immune system and subsequent enhancement of the adaptive immune response.

TLR4 Signaling Pathway

Upon activation, TLR4 initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and MAPK signaling cascades. This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-Dependent Pathway: Following internalization of the TLR4 complex into endosomes, the TRIF-dependent pathway is activated. This pathway leads to the activation of IRF3 and the subsequent production of type I interferons (IFN-α and IFN-β), which are crucial for antiviral responses and for promoting the cross-presentation of antigens to CD8⁺ T cells.

The combined activation of these pathways by an agonist like this compound would lead to robust APC maturation, cytokine production, and enhanced antigen presentation, providing a powerful adjuvant effect for co-administered antigens.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_nucleus Nucleus R-3-BMA (R)-3-Benzyloxy Myristic Acid LBP LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 Activation MyD88 MyD88 TLR4->MyD88 MyD88-dependent pathway TLR4_endo TLR4 TLR4->TLR4_endo Internalization IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPKs MAPKs TAK1_complex->MAPKs NF-kB NF-κB IKK_complex->NF-kB NF-kB_nuc NF-κB NF-kB->NF-kB_nuc AP1 AP-1 MAPKs->AP1 TRIF TRIF TLR4_endo->TRIF TRIF-dependent pathway TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 IRF3_nuc IRF3 IRF3->IRF3_nuc Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB_nuc->Pro_inflammatory_Cytokines AP1->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3_nuc->Type_I_IFN

Caption: Proposed TLR4 signaling pathway for this compound.

Conclusion

This compound is a promising synthetic immunomodulator with potential applications as a vaccine adjuvant. Its chemical properties and structural similarity to bacterial lipid A components suggest a mechanism of action involving the activation of the TLR4 signaling pathway. This guide provides a foundational understanding for researchers and drug development professionals working with this compound. Further experimental validation of its physicochemical properties, optimization of its synthesis, and detailed elucidation of its biological activity are crucial next steps in realizing its therapeutic potential.

Delving into the Molecular Architecture: A Technical Guide to the Structure Elucidation of (R)-3-Benzyloxy Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (R)-3-Benzyloxy myristic acid, a synthetic lipid derivative with significant potential as a vaccine adjuvant. By detailing the analytical techniques and experimental protocols, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, immunology, and drug development.

Core Molecular Identity

This compound, systematically named (3R)-3-(phenylmethoxy)tetradecanoic acid, is a chiral molecule with the chemical formula C₂₁H₃₄O₃ and a molecular weight of 334.49 g/mol .[1][2] Its structure consists of a fourteen-carbon fatty acid backbone (myristic acid) with a benzyloxy group attached to the third carbon atom. The stereochemistry at this chiral center is designated as (R), which is crucial for its biological activity.

PropertyValue
IUPAC Name (3R)-3-(phenylmethoxy)tetradecanoic acid
Synonyms This compound, R-(3)-Benzyloxymyristic acid
CAS Number 87357-67-3
Molecular Formula C₂₁H₃₄O₃
Molecular Weight 334.49 g/mol
SMILES CCCCCCCCCCC--INVALID-LINK--OCC1=CC=CC=C1[1]
InChIKey NDCDVTWILZGAIG-HXUWFJFHSA-N[2]

Structure Elucidation: A Multi-faceted Approach

The definitive determination of the structure of this compound relies on a combination of spectroscopic techniques and chiral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to elucidating the carbon-hydrogen framework of the molecule. Although specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the myristic acid backbone and the benzyl (B1604629) protecting group.

¹H NMR (Proton NMR): The proton NMR spectrum would be expected to show characteristic signals for the aliphatic chain protons, the protons of the benzyl group, and the methine proton at the chiral center (C3). The benzylic protons (O-CH₂-Ph) would likely appear as a singlet around 4.5 ppm. The aromatic protons of the phenyl ring would resonate in the region of 7.2-7.4 ppm. The long alkyl chain would produce a series of overlapping multiplets between approximately 0.8 ppm (terminal methyl group) and 1.6 ppm. The protons on the carbon adjacent to the carbonyl group (C2) would likely appear as a multiplet around 2.4-2.6 ppm. The methine proton at C3, being attached to an oxygen-bearing carbon, would be shifted downfield.

¹³C NMR (Carbon NMR): The carbon NMR spectrum would provide information on the number of unique carbon environments. Key expected signals include the carbonyl carbon of the carboxylic acid around 179 ppm, the aromatic carbons of the benzyl group between 127-138 ppm, the benzylic carbon (O-CH₂-Ph) around 70 ppm, and the chiral carbon (C3) also in the downfield region due to the attached oxygen. The carbons of the long alkyl chain would resonate in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For this compound, the molecular ion peak [M]+ would be expected at m/z 334. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxy group (C₇H₇O, 107 Da), and cleavage of the fatty acid chain.

Chiral Analysis

Confirmation of the (R)-enantiomer is critical and is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation of 3-Hydroxy Fatty Acids (General Method)

This protocol outlines a general procedure for the separation of 3-hydroxy fatty acid enantiomers, which can be adapted for this compound. The principle involves derivatization to form diastereomers or the use of a chiral stationary phase.

  • Sample Preparation: The carboxylic acid is often converted to its methyl ester using a standard esterification procedure (e.g., reaction with methanol (B129727) in the presence of an acid catalyst) to improve chromatographic behavior.

  • Chiral Stationary Phase (CSP) Chromatography:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is commonly used.

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a typical mobile phase. The ratio is optimized to achieve baseline separation of the enantiomers.

    • Detection: UV detection is suitable if the molecule possesses a chromophore. For fatty acids, derivatization with a UV-active tag or the use of a more universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer is necessary.

  • Data Analysis: The retention times of the two enantiomers are compared to a known standard of the (R)- or (S)-enantiomer to confirm the stereochemistry.

Synthesis of this compound

The synthesis of this compound requires a stereocontrolled approach to establish the (R)-configuration at the C3 position. A general synthetic strategy involves the following key steps:

G Start Myristic Acid Step1 α-Bromination Start->Step1 Step2 Reduction to Alcohol Step1->Step2 Step3 Enantioselective Epoxidation (e.g., Sharpless Epoxidation) Step2->Step3 Step4 Ring Opening of Epoxide with Benzyl Alcohol Step3->Step4 Step5 Oxidation of Primary Alcohol to Carboxylic Acid Step4->Step5 End This compound Step5->End

Synthetic Workflow for this compound

Experimental Protocol: A Generalized Enantioselective Synthesis

  • Preparation of an α,β-Unsaturated Ester: Myristic acid is converted to a suitable derivative, such as its methyl ester, and then an α,β-double bond is introduced.

  • Asymmetric Dihydroxylation: The α,β-unsaturated ester undergoes an asymmetric dihydroxylation (e.g., using AD-mix-β) to introduce the two hydroxyl groups with the desired stereochemistry.

  • Selective Protection: The primary hydroxyl group is selectively protected.

  • Benzylation: The secondary hydroxyl group at the C3 position is benzylated using benzyl bromide in the presence of a base (e.g., sodium hydride).

  • Deprotection and Oxidation: The protecting group on the primary alcohol is removed, and the alcohol is then oxidized to the carboxylic acid to yield the final product.

Biological Activity and Signaling Pathway

This compound is known to function as a vaccine adjuvant, enhancing the immune response to co-administered antigens.[1] It is believed to act as an agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.

The activation of TLR4 initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells, such as dendritic cells. This, in turn, promotes the activation of T-cells and enhances the adaptive immune response.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space R3BM This compound TLR4_MD2 TLR4/MD-2 Complex R3BM->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK AP1 AP-1 TAK1->AP1 NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Transcription AP1->Cytokines Induces Transcription

Simplified TLR4 Signaling Pathway

Conclusion

The structure elucidation of this compound is a critical step in understanding its function as a potent vaccine adjuvant. Through a combination of advanced spectroscopic methods and chiral analysis, its molecular architecture, including the crucial (R)-stereochemistry, can be unequivocally determined. The synthesis of this molecule requires careful stereocontrol to ensure the desired biological activity, which is mediated through the activation of the TLR4 signaling pathway. This technical guide provides a foundational understanding for researchers working on the development and application of this promising immunomodulatory agent.

References

(R)-3-Benzyloxy Myristic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 87357-67-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in (R)-3-Benzyloxy myristic acid. This document provides detailed information on its chemical and physical properties, a plausible synthetic route, its role as a vaccine adjuvant, and its potential mechanism of action through Toll-like Receptor 4 (TLR4) signaling.

Chemical and Physical Properties

This compound, also known as (R)-3-benzyloxytetradecanoic acid, is a synthetic derivative of myristic acid. The introduction of a benzyloxy group at the 3-position creates a chiral center, with the (R)-enantiomer being of particular interest for its immunological activity. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 87357-67-3[1][2]
Molecular Formula C₂₁H₃₄O₃[1][2]
Molecular Weight 334.49 g/mol [1][2]
IUPAC Name (3R)-3-(phenylmethoxy)tetradecanoic acid[2]
Synonyms (R)-3-Benzyloxytetradecanoic acid, (3R)-3-(Benzyloxy)tetradecanoic acid[2]
Physical Form Solid or semi-solid
Storage Temperature Room temperature, sealed in a dry environment

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from (R)-3-hydroxytetradecanoic acid.

G cluster_0 Step 1: Benzylation of (R)-3-hydroxytetradecanoic acid cluster_1 Step 2: Purification A (R)-3-hydroxytetradecanoic acid D This compound A->D Reaction B Benzyl (B1604629) Bromide (BnBr) B->D C Base (e.g., NaH or K2CO3) Solvent (e.g., DMF or ACN) C->D E Crude this compound F Silica (B1680970) Gel Column Chromatography E->F G Pure this compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • (R)-3-hydroxytetradecanoic acid

  • Benzyl bromide (BnBr)[3][4]

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)[3]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[3]

  • Ethyl acetate (B1210297)

  • Hexanes

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Benzylation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-3-hydroxytetradecanoic acid (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Alternatively, potassium carbonate (2.0-3.0 eq) can be used as a milder base.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

Biological Activity and Mechanism of Action

This compound is recognized for its role as a vaccine adjuvant, capable of enhancing the immune response to co-administered antigens. It has been shown to activate antigen-specific CD4+ and CD8+ T-cells and stimulate dendritic cells.[5]

While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, its structural similarity to lipid A, the active component of lipopolysaccharide (LPS), strongly suggests that it may function as a Toll-like Receptor 4 (TLR4) agonist.[6][7][8] TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) from Gram-negative bacteria.

Hypothetical Signaling Pathway: TLR4 Activation

Activation of the TLR4 signaling pathway by an agonist like this compound is a complex process that leads to the production of pro-inflammatory cytokines and the subsequent activation of the adaptive immune system.

G cluster_0 Cell Membrane cluster_1 Nucleus TLR4 TLR4/MD-2 Complex MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Genes Pro-inflammatory Cytokine Genes NFkB->Genes Translocates to Nucleus Agonist (R)-3-Benzyloxy myristic acid Agonist->TLR4

Caption: Hypothetical TLR4 signaling pathway activated by this compound.

Quantitative Bioactivity Data

Experimental Protocols for Biological Assays

The evaluation of the adjuvant properties of this compound typically involves in vitro assays to assess its ability to activate immune cells, such as dendritic cells and T-cells.

Dendritic Cell Activation Assay

This assay measures the activation of dendritic cells (DCs) in response to the test compound by quantifying the expression of co-stimulatory molecules and the production of cytokines.[9][10][11][12]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Reagents for monocyte isolation and DC differentiation (e.g., GM-CSF, IL-4)

  • This compound

  • Positive control (e.g., Lipopolysaccharide, LPS)

  • Fluorescently labeled antibodies against DC surface markers (e.g., CD80, CD86, CD83, MHC class II)

  • ELISA kits for cytokine quantification (e.g., IL-6, IL-12, TNF-α)

  • Flow cytometer

Procedure:

  • Generation of Monocyte-Derived Dendritic Cells (mo-DCs):

    • Isolate monocytes from healthy donor PBMCs by plastic adherence or magnetic bead separation.

    • Culture the monocytes in the presence of GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.

  • DC Stimulation:

    • Plate the immature mo-DCs in a 96-well plate.

    • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (LPS).

    • Incubate for 24-48 hours.

  • Analysis of DC Activation:

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD80, CD86, CD83, and MHC class II. Analyze the expression levels of these activation markers using a flow cytometer.

    • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-6, IL-12, and TNF-α using ELISA kits according to the manufacturer's instructions.

T-Cell Proliferation Assay

This assay determines the ability of the compound, when presented by antigen-presenting cells (APCs) like DCs, to induce the proliferation of T-cells.[13][14][15][16]

Materials:

  • Antigen-specific T-cells or total CD4+ T-cells isolated from PBMCs

  • Antigen-presenting cells (e.g., mo-DCs)

  • This compound

  • Specific antigen

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester, CFSE)

  • Positive control (e.g., Phytohemagglutinin, PHA)

  • Flow cytometer

Procedure:

  • Labeling of T-cells:

    • Label the T-cells with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

  • Co-culture Setup:

    • In a 96-well plate, co-culture the CFSE-labeled T-cells with mo-DCs (previously treated with the specific antigen and this compound as an adjuvant for an appropriate time).

    • Include control wells with T-cells and DCs with antigen alone, adjuvant alone, and a positive control (PHA).

  • Incubation and Analysis:

    • Incubate the co-culture for 3-5 days.

    • Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the T-cell population. A decrease in fluorescence intensity indicates cell division.

This technical guide provides a foundational understanding of this compound for researchers in the field of immunology and drug development. Further investigation is warranted to fully elucidate its precise mechanism of action and to quantify its bioactivity.

References

An In-depth Technical Guide to (R)-3-Benzyloxy Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-3-Benzyloxy Myristic Acid, also known as (R)-3-benzyloxytetradecanoic acid, a synthetic fatty acid derivative of significant interest in immunological research and vaccine development.

Core Physicochemical Properties

This compound is a chiral molecule with a defined stereochemistry that is crucial for its biological activity. Its structure consists of a 14-carbon myristic acid backbone with a benzyloxy group attached to the third carbon.

Table 1: Physicochemical Data for this compound

PropertyValueReferences
Molecular Formula C₂₁H₃₄O₃[1][2]
Molecular Weight 334.49 g/mol [1][3][4]
IUPAC Name (3R)-3-(phenylmethoxy)tetradecanoic acid[2]
CAS Number 87357-67-3[1][4]
Appearance Solid, semi-solid, or liquid
Solubility Soluble in Chloroform, Dichloromethane, Ether, and Ethyl Acetate[5]

Synthesis and Characterization Workflow

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A generalized workflow for its synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Myristic Acid Derivative) step1 Introduction of Chiral Auxiliary start->step1 Step 1 step2 Alkylation with Benzyl Bromide step1->step2 Step 2 step3 Removal of Auxiliary step2->step3 Step 3 step4 Purification (e.g., Chromatography) step3->step4 Step 4 nmr NMR Spectroscopy (¹H, ¹³C) step4->nmr ms Mass Spectrometry (MS) step4->ms chiral_hplc Chiral HPLC step4->chiral_hplc final_product (R)-3-Benzyloxy Myristic Acid nmr->final_product Structure Verification ms->final_product MW Confirmation chiral_hplc->final_product Enantiomeric Purity

Caption: Generalized workflow for the synthesis and characterization of this compound.

Proposed Biological Activity and Signaling Pathway

This compound is recognized as an adjuvant that can be used in vaccines.[3] It is a synthetic molecule capable of activating antigen-specific CD4 and CD8 T-cells.[3] This is believed to occur through the stimulation of dendritic cells, enhancing antigen-specific antibody production.[3] The molecule's pH sensitivity may also be a key feature of its function as a vaccine adjuvant.[3]

The proposed mechanism involves the activation of Toll-like receptors (TLRs) on antigen-presenting cells (APCs), such as dendritic cells. This leads to a downstream signaling cascade that results in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, ultimately enhancing the T-cell response.

G cluster_cell Antigen-Presenting Cell (APC) cluster_pathway Signaling Cascade cluster_response Immune Response mol (R)-3-Benzyloxy Myristic Acid tlr Toll-like Receptor (TLR) mol->tlr Binds myd88 MyD88 tlr->myd88 Activates irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb->cytokines costim Co-stimulatory Molecules (CD80/86) nfkb->costim tcell T-Cell Activation costim->tcell Enhances

References

The Enigmatic Mechanism of (R)-3-Benzyloxy Myristic Acid: An Immunostimulatory Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Benzyloxy myristic acid , also known as (R)-3-Benzyloxytetradecanoic acid, is a synthetic fatty acid derivative recognized for its role as a vaccine adjuvant.[1] While its ability to enhance immune responses is acknowledged, a detailed, publicly available technical guide on its precise molecular mechanism of action remains elusive. This document aims to synthesize the current understanding of this compound, drawing parallels with related molecules and general principles of immunology to provide a comprehensive overview for researchers, scientists, and drug development professionals.

General Properties

PropertyValueReference
CAS Number 87357-67-3[1]
Molecular Formula C21H34O3[1]
Molecular Weight 334.49 g/mol [1]
IUPAC Name (3R)-3-(phenylmethoxy)tetradecanoic acid[2]

Postulated Mechanism of Action: An Immunostimulatory Adjuvant

This compound functions as a vaccine adjuvant, a substance that enhances the body's immune response to an antigen.[3][4][5] Adjuvants are critical components of modern vaccines, contributing to a more robust and durable protective immunity. The general mechanisms by which adjuvants exert their effects are multifaceted and include:

  • Depot Formation: Creating a localized reservoir of the antigen, allowing for its slow release and prolonged exposure to the immune system.[6]

  • Immune Cell Recruitment: Attracting innate immune cells, such as macrophages and dendritic cells, to the injection site.[6]

  • Activation of Innate Immunity: Interacting with pattern recognition receptors (PRRs) on innate immune cells, triggering downstream signaling cascades that lead to the production of cytokines and chemokines.[3][5]

While the specific pathway for this compound is not explicitly detailed in the available literature, its structural similarity to other lipid-based immune modulators suggests a potential interaction with Toll-like receptors (TLRs), a key family of PRRs.

The Toll-like Receptor 4 (TLR4) Hypothesis

Toll-like receptor 4 (TLR4) is a critical sensor of bacterial lipopolysaccharide (LPS) and plays a pivotal role in initiating the innate immune response.[7][8] The activation of TLR4 leads to a signaling cascade that results in the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), such as dendritic cells. Given that myristic acid is a saturated fatty acid, and various fatty acids have been shown to modulate TLR4 signaling, it is plausible that this compound could interact with the TLR4 signaling complex.[9]

The general TLR4 signaling pathway involves the following key steps:

  • Ligand Recognition: The lipid portion of a ligand binds to the MD-2 co-receptor, which is associated with TLR4 on the cell surface.

  • Dimerization: This binding event induces the dimerization of the TLR4-MD-2 complex.

  • Recruitment of Adaptor Proteins: The intracellular Toll/interleukin-1 receptor (TIR) domains of the dimerized TLR4 recruit adaptor proteins, primarily MyD88 and TRIF.

  • Downstream Signaling:

    • MyD88-dependent pathway: Leads to the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8]

    • TRIF-dependent pathway: Results in the activation of IRF3 and the production of type I interferons.[7][8]

The following diagram illustrates a generalized TLR4 signaling pathway, which may be relevant to the action of lipid-based adjuvants.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand (R)-3-Benzyloxy Myristic Acid? MD2 MD-2 Ligand->MD2 TLR4 TLR4 MD2->TLR4 Dimerization MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB Activation IRF3 IRF3 TRIF->IRF3 Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription IFNs Type I Interferons IRF3->IFNs Transcription

Caption: Generalized TLR4 signaling pathway.

Experimental Protocols

In Vitro Assays
  • Cell Viability Assays: To determine the cytotoxic potential of the compound on various immune cell lines (e.g., macrophages, dendritic cells). A common method is the MTT or MTS assay.

  • Cytokine Production Assays: To measure the production of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12) by immune cells upon stimulation with the compound. Enzyme-linked immunosorbent assays (ELISAs) or multiplex bead arrays are typically used.

  • TLR Reporter Assays: To investigate whether the compound activates specific TLR signaling pathways. This involves using cell lines (e.g., HEK293 cells) that are engineered to express a specific TLR and a reporter gene (e.g., luciferase or SEAP) under the control of a promoter responsive to TLR signaling.

  • Antigen Presentation Assays: To assess the ability of the compound to enhance the uptake and presentation of antigens by APCs to T cells. This can be measured by co-culturing APCs, T cells, and a specific antigen in the presence of the compound and measuring T cell proliferation or cytokine production.

In Vivo Assays
  • Vaccination and Challenge Studies: To evaluate the adjuvant effect of the compound in animal models. Animals would be vaccinated with an antigen formulated with or without this compound, and the resulting immune response (e.g., antibody titers, T cell responses) would be measured. Subsequently, animals would be challenged with the pathogen to assess protective efficacy.

  • Analysis of Local and Systemic Immune Responses: To characterize the immune response at the site of injection and systemically. This would involve collecting tissue and blood samples to analyze immune cell infiltration, cytokine levels, and activation markers on immune cells using techniques like histology, flow cytometry, and ELISA.

Quantitative Data

A comprehensive search of publicly available literature did not yield specific quantitative data on the biological activity of this compound, such as IC50 or EC50 values for TLR activation or cytokine production. Such data would be critical for a thorough understanding of its potency and mechanism of action.

Conclusion and Future Directions

This compound is an intriguing synthetic adjuvant with the potential to significantly enhance vaccine efficacy. However, a detailed understanding of its molecular mechanism of action is currently lacking in the public domain. Based on its structure and the known activities of related fatty acids, a plausible hypothesis is its interaction with the TLR4 signaling pathway, leading to the activation of innate immunity.

To elucidate its precise mechanism, further research is imperative. Key future experiments should include:

  • Direct binding studies to determine if this compound interacts with TLR4, MD-2, or other PRRs.

  • Comprehensive profiling of cytokine and chemokine induction in various immune cell types.

  • In-depth analysis of its effects on dendritic cell maturation and antigen presentation.

  • Transcriptomic and proteomic studies to identify the global changes in gene and protein expression induced by the compound.

A thorough investigation into these areas will not only unravel the specific mechanism of action of this compound but also contribute to the rational design of novel and more effective vaccine adjuvants.

References

(R)-3-Benzyloxy myristic acid and TLR4 activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-3-Benzyloxy Myristic Acid and its Potential Role in TLR4 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. The activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the orchestration of an immune response. Beyond microbial ligands, certain endogenous and synthetic molecules, including specific fatty acids, can also modulate TLR4 activity. This technical guide explores the potential for this compound, a synthetic fatty acid derivative, to act as a TLR4 agonist. Drawing upon the known mechanisms of TLR4 activation by other saturated fatty acids and synthetic lipid A analogs, this document provides a comprehensive overview of the theoretical framework for its activity, detailed experimental protocols for its evaluation, and a plausible synthetic route.

Introduction to TLR4 and Ligand Recognition

Toll-like receptor 4, in conjunction with its co-receptor MD-2, forms a complex that recognizes and binds to the lipid A moiety of LPS.[1] This binding event induces the dimerization of the TLR4/MD-2 complex, which is the critical first step in initiating downstream signaling.[1] The activation of TLR4 is a multi-step process involving accessory proteins such as LPS-binding protein (LBP) and CD14, which facilitate the transfer of LPS to the TLR4/MD-2 complex.[2]

While LPS is the canonical agonist for TLR4, it is now understood that other molecules, including certain saturated fatty acids, can also activate the receptor.[3] Saturated fatty acids are thought to induce TLR4 activation by promoting the dimerization and recruitment of the receptor into lipid rafts within the cell membrane.[4][5] This suggests that molecules with structural similarities to the acyl chains of lipid A may have the potential to modulate TLR4 signaling. This compound, with its myristic acid backbone and a bulky benzyloxy group at the 3-position, presents an interesting candidate for investigation as a synthetic TLR4 agonist. Its structural features may allow it to interact with the hydrophobic binding pocket of MD-2 or otherwise promote the conformational changes in the TLR4/MD-2 complex necessary for signal transduction.

The TLR4 Signaling Pathway

Upon agonist-induced dimerization, TLR4 initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-Dependent Pathway : This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[6] This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]

  • TRIF-Dependent Pathway : Following internalization of the TLR4 complex into endosomes, the TRIF-dependent pathway is activated.[8] This pathway leads to the phosphorylation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α/β).[8]

The differential activation of these pathways can lead to distinct immunological outcomes, making the characterization of a novel agonist's signaling bias a critical area of research.

TLR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_endosome Endosome cluster_nucleus Nucleus Ligand (R)-3-Benzyloxy myristic acid TLR4_MD2 TLR4/MD-2 Ligand->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TLR4_Endo Internalized TLR4 TLR4_MD2->TLR4_Endo Internalization TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Inflammatory_Genes Pro-inflammatory Cytokine Genes NFkB->Inflammatory_Genes Transcription TRIF TRIF TLR4_Endo->TRIF Recruits TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1 TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN_Genes Type I Interferon Genes IRF3->IFN_Genes Transcription

Caption: TLR4 signaling pathways initiated by ligand binding.

Quantitative Data on TLR4 Activation by Fatty Acids

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the observed effects of other fatty acids on TLR4-mediated responses. This data serves as a benchmark for the expected activity of novel synthetic fatty acid analogs.

Fatty AcidCell TypeAssayEndpoint MeasuredObserved EffectReference
Palmitic Acid (C16:0)Human TrophoblastsRT-PCR, ELISATNF-α, IL-6, IL-8 mRNA and protein2- to 6-fold increase[9]
Stearic Acid (C18:0)Human TrophoblastsRT-PCR, ELISATNF-α, IL-6, IL-8 mRNA and protein4- to 10-fold increase[7][9]
Lauric Acid (C12:0)3T3-L1 AdipocytesWestern BlotNF-κB p65 nuclear translocationStrong increase[6]
Palmitoleic Acid (C16:1)3T3-L1 AdipocytesWestern BlotNF-κB p65 nuclear translocationStrong increase[6]
Oleic Acid (C18:1)Human TrophoblastsRT-PCR, ELISATNF-α, IL-6, IL-8 mRNA and proteinNo significant change[9]
Linoleic Acid (C18:2)Human TrophoblastsRT-PCR, ELISATNF-α, IL-6, IL-8 mRNA and proteinNo significant change[9]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the TLR4 agonist activity of this compound.

HEK-Blue™ TLR4 Reporter Assay

This assay utilizes HEK-293 cells that are engineered to stably express human TLR4, MD-2, and CD14, as well as a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Objective: To quantify the activation of the NF-κB pathway downstream of TLR4 stimulation.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound, stock solution in endotoxin-free DMSO

  • LPS (from E. coli O111:B4) as a positive control

  • Endotoxin-free water and DMSO as negative controls

  • 96-well flat-bottom cell culture plates

Procedure:

  • Prepare a cell suspension of HEK-Blue™ hTLR4 cells at a concentration of approximately 140,000 cells/mL in a test medium containing 10% (v/v) heat-inactivated fetal bovine serum.

  • In a 96-well plate, add 20 µL of various concentrations of this compound, positive control (LPS, e.g., 100 ng/mL), and negative controls (water, DMSO).

  • Add 180 µL of the HEK-Blue™ hTLR4 cell suspension (approximately 25,000 cells) to each well.

  • Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.

  • Add 180 µL of HEK-Blue™ Detection medium to each well of a new 96-well plate.

  • Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the detection medium.

  • Incubate for 1-3 hours at 37°C.

  • Measure SEAP activity using a spectrophotometer at 620-655 nm.

HEK_Blue_Workflow cluster_day1 Day 1: Cell Stimulation cluster_day2 Day 2: SEAP Detection A Prepare HEK-Blue™ hTLR4 cell suspension B Add test compounds and controls to a 96-well plate A->B C Add cell suspension to the plate B->C D Incubate for 20-24 hours C->D E Prepare HEK-Blue™ Detection medium in a new plate F Transfer supernatant from stimulated cells E->F G Incubate for 1-3 hours F->G H Read absorbance at 620-655 nm G->H

Caption: Workflow for the HEK-Blue™ TLR4 reporter assay.

Macrophage Stimulation and Cytokine Quantification

This protocol describes the stimulation of primary macrophages or a macrophage cell line (e.g., RAW 264.7) to measure the production of pro-inflammatory cytokines.

Objective: To determine if this compound induces the secretion of key inflammatory mediators from macrophages.

Materials:

  • Mouse bone marrow-derived macrophages or RAW 264.7 cells

  • Complete RPMI 1640 medium (supplemented with 10% FBS and antibiotics)

  • This compound, stock solution in endotoxin-free DMSO

  • LPS (from E. coli O111:B4) as a positive control

  • 24-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Seed macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, LPS (e.g., 100 ng/mL), or vehicle control (DMSO).

  • Incubate the cells for 6-24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Plausible Synthesis of this compound

Synthesis_Pathway cluster_synthesis Synthetic Route Start Myristic Acid Intermediate1 Myristoyl Chloride Start->Intermediate1 SOCl₂ Intermediate2 Diazo Ketone Intermediate1->Intermediate2 CH₂N₂ Intermediate3 (R)-3-Hydroxy Myristic Acid Intermediate2->Intermediate3 1. Ag₂O, H₂O 2. Chiral Resolution Final This compound Intermediate3->Final BnBr, NaH

Caption: Plausible synthesis of this compound.

Detailed Synthetic Protocol (Hypothetical):

  • Step 1: Synthesis of Myristoyl Chloride. Myristic acid is reacted with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (B109758) (DCM) to yield myristoyl chloride. The reaction is typically performed at room temperature, and the excess SOCl₂ and solvent are removed under reduced pressure.

  • Step 2: Synthesis of the Diazo Ketone. The resulting myristoyl chloride is then reacted with diazomethane (B1218177) (CH₂N₂) in a solvent such as diethyl ether at 0°C. This Arndt-Eistert reaction homologates the carboxylic acid and forms the corresponding α-diazo ketone. Caution: Diazomethane is toxic and explosive.

  • Step 3: Wolff Rearrangement and Chiral Resolution. The diazo ketone undergoes a Wolff rearrangement in the presence of a silver oxide (Ag₂O) catalyst and water to form 3-hydroxy myristic acid. The resulting racemic mixture of 3-hydroxy myristic acid would then require chiral resolution, for example, by forming diastereomeric salts with a chiral amine and subsequent separation by crystallization, to isolate the (R)-enantiomer.

  • Step 4: Benzylation. The hydroxyl group of (R)-3-hydroxy myristic acid is protected as a benzyl (B1604629) ether. This is achieved by deprotonating the alcohol with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of benzyl bromide (BnBr). The reaction is quenched with water, and the final product, this compound, is purified by column chromatography.

Conclusion

This compound represents a promising, yet uncharacterized, synthetic molecule with the potential to modulate TLR4 signaling. Based on the known activity of other saturated fatty acids, it is plausible that this compound could act as a TLR4 agonist. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of its biological activity. Furthermore, the proposed synthetic route offers a logical starting point for its chemical synthesis. Further research into this and similar molecules could lead to the development of novel vaccine adjuvants, immunomodulatory agents, and tools for dissecting the complexities of TLR4 signaling.

References

Unveiling (R)-3-Benzyloxy Myristic Acid: A Technical Guide to a Promising Immunomodulator

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Benzyloxy myristic acid , a synthetic derivative of myristic acid, has emerged as a molecule of significant interest to the scientific community, particularly in the fields of vaccinology and immunology. This technical guide provides a comprehensive overview of its discovery, mechanism of action, and the experimental protocols used to characterize its activity. It is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this compound in their work.

Core Concepts: An Introduction to this compound

This compound, with the chemical formula C₂₁H₃₄O₃ and a molecular weight of 334.49 g/mol , is structurally characterized by a myristic acid backbone with a benzyloxy group at the R-configured third position. While the definitive original discovery of this specific molecule is not widely documented in readily available literature, its development is rooted in the broader exploration of lipid-based molecules as immunomodulators. The primary impetus for synthesizing such compounds lies in their potential to act as vaccine adjuvants and to modulate the innate immune system, particularly through the Toll-like receptor 4 (TLR4) signaling pathway.

Synthesis and Physicochemical Properties

While a specific, detailed synthesis protocol for this compound is not publicly available in peer-reviewed journals, its synthesis can be inferred from established methods for the enantioselective synthesis of 3-hydroxy fatty acids and their subsequent etherification. A plausible synthetic route would involve the asymmetric reduction of a β-keto ester to introduce the chiral hydroxyl group, followed by a Williamson ether synthesis to introduce the benzyl (B1604629) group.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 87357-67-3
Molecular Formula C₂₁H₃₄O₃
Molecular Weight 334.49 g/mol
IUPAC Name (3R)-3-(phenylmethoxy)tetradecanoic acid
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and ethanol

Biological Activity: A Potent TLR4 Antagonist and Vaccine Adjuvant

The primary biological function attributed to this compound is its role as a Toll-like receptor 4 (TLR4) antagonist. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade. By acting as an antagonist, this compound can inhibit this signaling, making it a potential therapeutic agent for inflammatory conditions driven by TLR4 activation.

Furthermore, its immunomodulatory properties make it a candidate for use as a vaccine adjuvant. Adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound as a TLR4 antagonist involves its interaction with the TLR4 receptor complex, thereby preventing the binding of its natural ligand, LPS. This inhibition blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

As a vaccine adjuvant, its mechanism is likely multifaceted, involving the stimulation of antigen-presenting cells (APCs) and the enhancement of antigen presentation to T cells.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 loads onto TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits R3BMA (R)-3-Benzyloxy Myristic Acid R3BMA->TLR4 inhibits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates IKK IKK Complex TRAF6->IKK activates NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of

TLR4 signaling pathway and inhibition by this compound.

Vaccine_Adjuvant_Mechanism Adjuvant (R)-3-Benzyloxy Myristic Acid (Adjuvant) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Adjuvant->APC stimulates Antigen Vaccine Antigen Antigen->APC is taken up by T_Cell T Helper Cell APC->T_Cell presents antigen to B_Cell B Cell T_Cell->B_Cell activates Antibodies Antibody Production B_Cell->Antibodies differentiates and leads to

General mechanism of action for a vaccine adjuvant.

Experimental Protocols

The evaluation of this compound's biological activity typically involves a series of in vitro and in vivo experiments.

In Vitro TLR4 Antagonist Activity Assay

A common method to assess TLR4 antagonism is to use a reporter cell line, such as HEK-Blue™ TLR4 cells. These cells are engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

Protocol:

  • Cell Culture: Culture HEK-Blue™ TLR4 cells according to the manufacturer's instructions.

  • Treatment: Seed the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a known TLR4 agonist, such as lipopolysaccharide (LPS), at a concentration known to induce a robust SEAP response.

  • Incubation: Incubate the plate for 18-24 hours.

  • Detection: Measure the SEAP activity in the cell culture supernatant using a SEAP detection reagent and a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of the LPS-induced SEAP activity for each concentration of this compound. The IC₅₀ value can then be determined from the dose-response curve.

Table 2: Representative (but hypothetical) Data for TLR4 Antagonist Activity

This compound (µM)% Inhibition of LPS-induced NF-κB activation
0.015
0.125
150
1085
10098

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow for Evaluating TLR4 Antagonist

TLR4_Antagonist_Workflow start Start culture_cells Culture HEK-Blue™ TLR4 cells start->culture_cells seed_plate Seed cells in 96-well plate culture_cells->seed_plate add_antagonist Add varying concentrations of (R)-3-Benzyloxy Myristic Acid seed_plate->add_antagonist pre_incubate Pre-incubate for 1-2 hours add_antagonist->pre_incubate add_lps Stimulate with LPS pre_incubate->add_lps incubate Incubate for 18-24 hours add_lps->incubate measure_seap Measure SEAP activity incubate->measure_seap analyze_data Analyze data and determine IC50 measure_seap->analyze_data end End analyze_data->end

An In-depth Technical Guide on the Solubility of (R)-3-Benzyloxy Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of (R)-3-Benzyloxy myristic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing general principles of fatty acid solubility, detailed experimental protocols for its determination, and conceptual diagrams to illustrate related biological processes and experimental workflows.

Properties of this compound

This compound, also known as (R)-3-Benzyloxytetradecanoic acid, is a derivative of myristic acid. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 87357-67-3[1][2][3]
Molecular Formula C₂₁H₃₄O₃[2][4][5]
Molecular Weight 334.49 g/mol [2][4][5]
Physical Form Solid, semi-solid, or liquid lump[1]
Storage Temperature Room temperature, sealed in dry conditions, or 2-8°C[1]

Solubility Data

Generally, fatty acids are:

  • Insoluble in water : The long hydrophobic alkyl chain prevents dissolution in polar solvents like water.[6][7][8]

  • Soluble in organic solvents : They are typically soluble in nonpolar organic solvents such as chloroform, ether, and benzene, and sparingly soluble in alcohols like ethanol.[6][7][8]

For illustrative purposes, the table below presents solubility data for a structurally related compound, (R)-3-hydroxy Myristic Acid , which may provide some guidance for solvent selection.

Table 1: Solubility of (R)-3-hydroxy Myristic Acid

SolventSolubility
DMF15 mg/mL
DMSO10 mg/mL
Ethanol15 mg/mL
[Source: Cayman Chemical[9]]

It is crucial to experimentally determine the precise solubility of this compound in the solvents relevant to a specific application.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound. The choice of method depends on the nature of the solvent and the required precision.

This simple method provides a qualitative assessment of solubility in different solvents.

Materials:

  • This compound

  • Test tubes

  • Solvents of interest (e.g., water, ethanol, chloroform)

  • Vortex mixer

Procedure:

  • Add approximately 1-5 mg of this compound to a test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles. The absence of visible particles indicates solubility at that approximate concentration.[7][8]

This method determines the saturation solubility of a compound in a liquid solvent at a specific temperature.

Materials:

  • This compound

  • Liquid solvent of interest

  • Scintillation vials or similar sealed containers

  • Shaking incubator or orbital shaker at a controlled temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.

  • Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the excess, undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved this compound using a validated HPLC/UPLC method.[10]

DSC can be used to estimate the saturation solubility in solid or semi-solid lipid excipients by observing the melting enthalpy depression of the solvent.

Materials:

  • This compound

  • Solid or semi-solid lipid excipient

  • Differential Scanning Calorimeter (DSC)

  • Hermetic DSC pans

Procedure:

  • Prepare a series of physical mixtures of this compound and the excipient with increasing concentrations of the acid.

  • Accurately weigh each mixture into a DSC pan and seal it.

  • Heat the samples in the DSC at a controlled rate (e.g., 10°C/min) over a temperature range that includes the melting point of the excipient.

  • Record the melting endotherm and calculate the melting enthalpy of the excipient for each mixture.

  • Plot the melting enthalpy of the excipient as a function of the concentration of this compound. The point at which the downward trend in melting enthalpy plateaus indicates the saturation solubility.[10]

Visualizations

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for solubility determination and a conceptual signaling pathway related to the compound's function as a vaccine adjuvant.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess (R)-3-Benzyloxy myristic acid B Add known volume of solvent A->B C Incubate at constant temperature with agitation (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze concentration via HPLC/UPLC F->G H Calculate Solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

This compound is described as a vaccine adjuvant that stimulates dendritic cells, which in turn activate T-cells, a key process in generating an adaptive immune response.[4]

cluster_adjuvant Adjuvant Action cluster_immune_cell Immune Cell Interaction cluster_response Immune Response A This compound (Adjuvant) B Dendritic Cell (Antigen Presenting Cell) A->B stimulates C T-Cell B->C activates D Activation of Antigen-Specific CD4+ and CD8+ T-cells C->D leads to E Enhanced Antibody Production D->E promotes

References

(R)-3-Benzyloxy Myristic Acid: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Benzyloxy myristic acid, a synthetic derivative of myristic acid, has been identified as a promising vaccine adjuvant. Its biological activity is primarily associated with the stimulation of the immune system, including the activation of T-cells and enhancement of antibody production. While specific quantitative data on this compound is limited in publicly available literature, the broader class of myristic acid derivatives exhibits a wide range of biological activities, including antifungal, antiviral, and anticancer properties, often through the inhibition of N-myristoyltransferase (NMT). This document provides a comprehensive overview of the known biological activities of this compound and related myristic acid derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways.

Introduction to this compound

This compound, also known as (R)-3-benzyloxytetradecanoic acid, is a synthetic fatty acid. Its structure, featuring a benzyloxy group at the 3-position of the myristic acid backbone, confers specific physicochemical properties that are believed to be crucial for its biological function.

Chemical Structure:

  • IUPAC Name: (3R)-3-(phenylmethoxy)tetradecanoic acid

  • CAS Number: 87357-67-3[1]

  • Molecular Formula: C₂₁H₃₄O₃[1]

  • Molecular Weight: 334.49 g/mol [1]

Biological Activity

Vaccine Adjuvant Activity

The primary documented biological activity of this compound is its function as a vaccine adjuvant.[2] It has been shown to be a synthetic molecule capable of activating antigen-specific CD4+ and CD8+ T-cells.[2] This activation is a critical component of an effective adaptive immune response. Furthermore, this compound enhances antigen-specific antibody production by stimulating dendritic cells.[2] The compound is also noted to be pH sensitive, which may be relevant for its application in oral vaccines.[2]

The adjuvant properties of myristic acid derivatives are potentially linked to their interaction with Toll-like receptors (TLRs), particularly TLR4. Saturated fatty acids can induce the dimerization and recruitment of TLR4 into lipid rafts, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune system.

Broader Activities of Myristic Acid Derivatives

Myristic acid and its various derivatives have been investigated for a range of other biological activities, including:

  • Antifungal Activity: Many myristic acid analogs are putative inhibitors of N-myristoyl-transferase (NMT), an enzyme essential for the viability of various fungi.[3]

  • Antiviral and Anticancer Activity: Inhibition of NMT is also a target for antiviral and anticancer therapies, as many viral and cellular proteins involved in signaling and oncogenesis require myristoylation for their function.[4][5]

  • Enzyme Inhibition: 3-Hydroxymyristic acid has been shown to inhibit esterases and lipases.[6]

Quantitative Data on Myristic Acid Derivatives

Compound/DerivativeActivity TypeTarget/OrganismMeasurementValueReference(s)
(+/-)-2-bromotetradecanoic acidAntifungalCandida albicansMIC39 µM[3]
AntifungalCryptococcus neoformansMIC20 µM[3]
AntifungalSaccharomyces cerevisiaeMIC10 µM[3]
AntifungalAspergillus nigerMIC< 42 µM[3]
2-hydroxymyristoyl-CoANMT InhibitionN/AKi45 nM[7][8]
2-bromomyristoyl-CoANMT InhibitionN/AKi450 nM[7][8]
2-fluoromyristoyl-CoANMT InhibitionN/AKi200 nM[7][8]
3-fluoro-13-oxatetradecanoic acidAntiviralHIV-1ID501-5 µM[7][8]
4-oxa tetradecanoic acidAntifungalCryptococcus neoformansMIC30 µM[7][8]
9-oxatetradecanoic acidAntifungalSaccharomyces cerevisiaeMIC50 µM[7][8]

Experimental Protocols

Plausible Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on general methods for the enantioselective synthesis of 3-hydroxy fatty acids and subsequent O-alkylation, a plausible synthetic route can be proposed.

Step 1: Enantioselective Synthesis of (R)-3-hydroxy myristic acid

A common method for the asymmetric synthesis of 3-hydroxy fatty acids involves the enantioselective organocatalytic synthesis of a terminal epoxide from a long-chain aldehyde, followed by ring-opening.[2]

  • Materials: Dodecanal, (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate (B77799) (MacMillan's third-generation organocatalyst), a chlorinating agent (e.g., 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one), vinylmagnesium bromide, ozone, and an oxidizing agent (e.g., Jones reagent).

  • Procedure:

    • Perform an organocatalytic α-chlorination of dodecanal.

    • Convert the resulting α-chloro aldehyde to the corresponding terminal epoxide.

    • Open the epoxide ring using vinylmagnesium bromide to yield a homoallylic alcohol.

    • Perform ozonolysis of the terminal double bond followed by oxidative workup to yield (R)-3-hydroxy myristic acid.

Step 2: Benzylation of the 3-hydroxyl group

The hydroxyl group can be converted to a benzyl (B1604629) ether using a standard benzylation protocol.

  • Materials: (R)-3-hydroxy myristic acid, benzyl bromide, a weak base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone (B3395972) or DMF).

  • Procedure:

    • Dissolve (R)-3-hydroxy myristic acid in the chosen solvent.

    • Add potassium carbonate and stir the suspension.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, filter to remove inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain this compound.

In Vitro Evaluation of Adjuvant Activity
  • Cell Culture: Culture dendritic cells (DCs) from bone marrow precursors or a suitable cell line.

  • Stimulation: Treat DCs with varying concentrations of this compound in the presence or absence of a specific antigen. Use lipopolysaccharide (LPS) as a positive control for TLR4 activation.

  • Analysis:

    • Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) in the cell culture supernatant using ELISA.

    • Co-stimulatory Molecule Expression: Analyze the surface expression of co-stimulatory molecules (e.g., CD80, CD86) on DCs by flow cytometry.

    • Antigen Presentation: Assess the upregulation of MHC class II molecules on the surface of DCs by flow cytometry.

  • T-cell Activation Assay:

    • Co-culture the stimulated DCs with naive CD4+ or CD8+ T-cells.

    • Measure T-cell proliferation using a CFSE dilution assay or by [³H]-thymidine incorporation.

    • Measure cytokine production by T-cells (e.g., IFN-γ, IL-2) by ELISA or intracellular cytokine staining.

Signaling Pathways and Mechanisms of Action

N-Myristoyltransferase (NMT) Inhibition Pathway

The inhibition of NMT by myristic acid derivatives disrupts the myristoylation of numerous proteins, leading to various downstream effects, including the induction of ER stress, cell cycle arrest, and apoptosis in cancer cells.[6]

NMT_Inhibition_Pathway cluster_NMT N-Myristoyltransferase (NMT) cluster_Inhibitor Inhibitor cluster_Substrates Protein Substrates cluster_Process Cellular Process cluster_Function Protein Function cluster_Outcome Cellular Outcome NMT NMT Myristoylation Myristoylation NMT->Myristoylation Inhibitor Myristic Acid Derivative Inhibitor->NMT Inhibits Src c-Src Src->Myristoylation ARF ARF proteins ARF->Myristoylation Other Other Cellular Proteins Other->Myristoylation Localization Membrane Localization Myristoylation->Localization Signaling Signal Transduction Myristoylation->Signaling Localization->Signaling ER_Stress ER Stress Signaling->ER_Stress Apoptosis Apoptosis Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest

Caption: NMT Inhibition by Myristic Acid Derivatives.

TLR4 Activation Pathway

The adjuvant effect of myristic acid derivatives is likely mediated through the activation of the TLR4 signaling pathway.

TLR4_Activation_Pathway cluster_Ligand Ligand cluster_Receptor Receptor Complex cluster_Adaptors Adaptor Proteins cluster_Kinases Kinase Cascades cluster_TF Transcription Factors cluster_Response Cellular Response Ligand (R)-3-Benzyloxy myristic acid TLR4 TLR4/MD-2 Ligand->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK Complex MyD88->IKK MAPK MAPKs TRIF->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Costim Co-stimulatory molecules NFkB->Costim AP1->Cytokines

Caption: TLR4 Activation by Myristic Acid Derivatives.

Conclusion

This compound is a synthetic fatty acid with significant potential as a vaccine adjuvant. Its ability to stimulate T-cell activation and antibody production highlights its utility in enhancing immune responses. While direct quantitative data and detailed mechanistic studies on this specific molecule are still emerging, the broader family of myristic acid derivatives demonstrates a wide array of biological activities, primarily through the inhibition of N-myristoyltransferase and activation of TLR4 signaling. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its full therapeutic potential.

References

Methodological & Application

Synthesis of (R)-3-Benzyloxy Myristic Acid: An Essential Precursor for TLR4 Agonist Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

(R)-3-Benzyloxy myristic acid is a critical chiral building block in the synthesis of potent and specific Toll-like receptor 4 (TLR4) agonists. These agonists are of significant interest in the development of vaccine adjuvants and immunotherapeutics due to their ability to modulate the innate immune system. This document provides a detailed protocol for the two-step synthesis of this compound, starting from methyl 3-oxotetradecanoate.

Data Presentation

The synthesis of the key chiral intermediate, (R)-3-hydroxytetradecanoic acid, is achieved through asymmetric hydrogenation. The following table summarizes the key quantitative data for this reaction.

Starting MaterialCatalystEnantiomeric Excess (e.e.) of Methyl (R)-3-hydroxytetradecanoateOverall Yield of Optically Pure (R)-3-hydroxytetradecanoic acid
Methyl 3-oxotetradecanoate(R,R)-tartaric acid-NaBr-modified Raney nickel85%[1]61.3% (after crystallization)[1]

Experimental Protocols

The synthesis of this compound is accomplished in two main stages: the asymmetric hydrogenation of a β-keto ester to establish the chiral center, followed by the protection of the resulting hydroxyl group as a benzyl (B1604629) ether.

Step 1: Synthesis of (R)-3-Hydroxytetradecanoic Acid

This procedure follows the method for the preparation of optically pure 3-hydroxytetradecanoic acid via asymmetric hydrogenation[1].

Materials:

Procedure:

  • Asymmetric Hydrogenation: Methyl 3-oxotetradecanoate is hydrogenated using (R,R)-tartaric acid-NaBr-modified Raney nickel catalyst in methanol under a hydrogen atmosphere. This reaction produces methyl (R)-3-hydroxytetradecanoate with an enantiomeric excess of approximately 85%[1].

  • Saponification: The resulting methyl ester is saponified using a standard procedure with an aqueous base (e.g., sodium hydroxide) to yield the crude (R)-3-hydroxytetradecanoic acid.

  • Purification via Diastereomeric Salt Formation: The crude acid is dissolved in ethanol (B145695) and treated with dicyclohexylamine to form the dicyclohexylammonium (B1228976) salt[1].

  • Recrystallization: The dicyclohexylammonium salt is recrystallized three times from acetonitrile to achieve high optical purity[1].

  • Acidification: The optically pure dicyclohexylammonium salt is then treated with an acid (e.g., HCl) to liberate the optically pure (R)-3-hydroxytetradecanoic acid[1]. The overall yield of the optically pure acid is reported to be 61.3%[1].

Step 2: Synthesis of this compound

This procedure employs a Williamson ether synthesis to protect the hydroxyl group of (R)-3-hydroxytetradecanoic acid as a benzyl ether.

Materials:

  • (R)-3-Hydroxytetradecanoic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (R)-3-hydroxytetradecanoic acid (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. The first equivalent will deprotonate the carboxylic acid, and the subsequent amount will deprotonate the hydroxyl group. Stir the mixture at 0°C for 30 minutes.

  • Benzylation: Add benzyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0°C and cautiously quench the excess NaH by the slow addition of water. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to yield pure this compound.

Visualizations

Synthetic Workflow

Synthesis_Workflow start Methyl 3-oxotetradecanoate intermediate1 Methyl (R)-3-hydroxytetradecanoate start->intermediate1 Asymmetric Hydrogenation (TA-NaBr-MRNi) intermediate2 (R)-3-Hydroxytetradecanoic Acid intermediate1->intermediate2 Saponification final_product This compound intermediate2->final_product Benzylation (NaH, BnBr)

Caption: Synthetic route to this compound.

TLR4 Signaling Pathway

This compound is a key component in the synthesis of lipid A analogs that act as TLR4 agonists. The activation of the TLR4 signaling pathway is crucial for the adjuvant effect of these molecules.

TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS/TLR4 Agonist LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription AP1 AP-1 MAPK->AP1 activates AP1->Cytokines induces transcription

Caption: Simplified TLR4 signaling pathway.

References

Application Notes and Protocols for (R)-3-Benzyloxy Myristic Acid in Vaccine Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Benzyloxy myristic acid, also known as (R)-3-Benzyloxytetradecanoic acid, is a synthetic lipophilic molecule that functions as a potent Toll-like receptor 4 (TLR4) agonist.[1] Its ability to activate the innate immune system makes it a promising adjuvant for enhancing the immunogenicity of modern subunit vaccines. Adjuvants are critical components of vaccine formulations that help shape and amplify the adaptive immune response to a co-administered antigen, leading to stronger and more durable protection.[2] this compound has been shown to activate antigen-specific CD4+ and CD8+ T-cells and enhance antigen-specific antibody production through the stimulation of dendritic cells.[1] This document provides detailed application notes and protocols for the formulation and evaluation of this compound as a vaccine adjuvant.

Mechanism of Action: TLR4-Mediated Immune Activation

This compound exerts its adjuvant effect by activating TLR4, a pattern recognition receptor (PRR) expressed on the surface of innate immune cells, particularly antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. TLR4 is the natural receptor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Synthetic TLR4 agonists like this compound are designed to mimic the immunostimulatory properties of LPS while having a more favorable safety profile.

Upon binding to the TLR4/MD-2 receptor complex, this compound triggers a downstream signaling cascade that can proceed through two major adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).[3][4]

  • MyD88-Dependent Pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5]

  • TRIF-Dependent Pathway: This pathway, which is initiated following receptor endocytosis, leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β) and other inflammatory cytokines.[3][4]

For many synthetic TLR4 agonists, including those structurally similar to this compound, the synergistic activation of both MyD88 and TRIF pathways is crucial for driving a robust Th1-biased adaptive immune response, characterized by the production of IFN-γ and IgG2a/c antibodies, which is essential for protection against intracellular pathogens.[6][7]

Signaling Pathway Diagram

TLR4_Signaling cluster_membrane Plasma Membrane cluster_ligand cluster_cytoplasm Cytoplasm cluster_endosome Endosome TLR4 TLR4/MD-2 MyD88 MyD88 TLR4->MyD88 Recruits TLR4_endo TLR4/MD-2 TLR4->TLR4_endo Endocytosis NFkB NF-κB Activation MyD88->NFkB MAPK MAPK Activation MyD88->MAPK TRIF TRIF IRF3 IRF3 Activation TRIF->IRF3 Ligand (R)-3-Benzyloxy myristic acid Ligand->TLR4 Binds Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN TLR4_endo->TRIF Recruits

Caption: TLR4 signaling pathway initiated by this compound.

Vaccine Formulation

This compound, being a lipophilic molecule, is typically formulated in an oil-in-water emulsion to ensure its stability and effective delivery to APCs. Squalene-based emulsions are commonly used for this purpose. The formulation process involves high-pressure homogenization to create a stable submicron emulsion.

Table 1: Representative Oil-in-Water Emulsion Formulation

ComponentExample Concentration (w/v)Purpose
This compound0.01 - 0.5%TLR4 Agonist Adjuvant
Squalene2 - 5%Oil Phase
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)0.5 - 2%Emulsifier/Stabilizer
Polysorbate 80 (Tween 80)0.2 - 0.5%Surfactant
Phosphate-Buffered Saline (PBS)q.s. to 100%Aqueous Phase

Note: The optimal concentration of this compound and other components should be determined empirically for each specific antigen and vaccine application.

Experimental Protocols

Preparation of this compound Adjuvanted Vaccine

This protocol describes the preparation of a vaccine formulation containing this compound in a squalene-based oil-in-water emulsion.

Materials:

  • This compound

  • Squalene

  • DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)

  • Polysorbate 80 (Tween 80)

  • Phosphate-Buffered Saline (PBS), sterile

  • Antigen of interest

  • High-pressure homogenizer (e.g., Microfluidizer)

  • Sterile vials

Procedure:

  • Prepare the Oil Phase: In a sterile container, dissolve the desired amount of this compound and DMPC in squalene. Gently warm if necessary to aid dissolution.

  • Prepare the Aqueous Phase: In a separate sterile container, dissolve Polysorbate 80 in PBS.

  • Create a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while vigorously vortexing or using a high-shear mixer to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a sufficient number of passes (typically 5-10) to achieve a uniform, submicron particle size distribution (e.g., 100-200 nm).

  • Sterile Filtration: Sterilize the final emulsion by passing it through a 0.22 µm filter.

  • Antigen Admixture: Aseptically mix the sterile adjuvant emulsion with the antigen solution at the desired ratio immediately before immunization.

Workflow Diagram for Adjuvant Formulation

Adjuvant_Formulation_Workflow cluster_preparation Preparation of Phases cluster_emulsification Emulsification Process cluster_final_vaccine Final Vaccine Preparation Oil_Phase Prepare Oil Phase (this compound + DMPC in Squalene) Coarse_Emulsion Create Coarse Emulsion Oil_Phase->Coarse_Emulsion Aqueous_Phase Prepare Aqueous Phase (Polysorbate 80 in PBS) Aqueous_Phase->Coarse_Emulsion Homogenization High-Pressure Homogenization Coarse_Emulsion->Homogenization Sterile_Filtration Sterile Filtration (0.22 µm) Homogenization->Sterile_Filtration Final_Vaccine Final Adjuvanted Vaccine Sterile_Filtration->Final_Vaccine Antigen Antigen Solution Antigen->Final_Vaccine

Caption: Workflow for preparing the adjuvanted vaccine formulation.

In Vitro Evaluation of TLR4 Activation

This protocol utilizes HEK-Blue™ hTLR4 reporter cells to quantify the activation of the TLR4 signaling pathway. These cells express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound emulsion

  • LPS (positive control)

  • PBS (negative control)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of ~2.5 x 10^4 cells per well and incubate overnight.

  • Stimulation: Prepare serial dilutions of the this compound emulsion, LPS, and PBS. Add 20 µL of each dilution to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • SEAP Detection: Add 180 µL of pre-warmed HEK-Blue™ Detection medium to each well.

  • Readout: Incubate for 1-4 hours and measure the optical density (OD) at 620-655 nm using a spectrophotometer.

Table 2: Representative In Vitro TLR4 Activation Data (Illustrative)

StimulantConcentrationNF-κB Activation (Fold Change over Vehicle)
This compound1 µg/mL15.2 ± 1.8
0.1 µg/mL8.5 ± 1.1
0.01 µg/mL3.1 ± 0.5
LPS100 ng/mL20.5 ± 2.5
Vehicle Control-1.0

Data are illustrative and based on typical results for synthetic TLR4 agonists.

In Vitro Dendritic Cell Maturation Assay

This protocol assesses the ability of this compound to induce the maturation of bone marrow-derived dendritic cells (BMDCs). Maturation is evaluated by the upregulation of co-stimulatory molecules.

Materials:

  • Bone marrow cells from mice (e.g., C57BL/6)

  • GM-CSF and IL-4

  • This compound emulsion

  • LPS (positive control)

  • Fluorochrome-conjugated antibodies (anti-CD11c, -MHC-II, -CD80, -CD86)

  • Flow cytometer

Procedure:

  • Generate BMDCs: Culture bone marrow cells with GM-CSF and IL-4 for 6-7 days to generate immature BMDCs.

  • Stimulation: Plate immature BMDCs and stimulate with different concentrations of this compound emulsion or LPS for 24 hours.

  • Staining: Harvest the cells and stain with the antibody cocktail.

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the expression of maturation markers on CD11c+ cells.

Table 3: Representative Dendritic Cell Maturation Data (Illustrative)

TreatmentCD80 MFICD86 MFIMHC-II MFI
Unstimulated1500 ± 2002000 ± 2505000 ± 600
This compound (1 µg/mL)8000 ± 95012000 ± 150015000 ± 1800
LPS (100 ng/mL)9500 ± 110015000 ± 170018000 ± 2100

MFI: Mean Fluorescence Intensity. Data are illustrative.

In Vivo Evaluation of Adjuvant Efficacy in Mice

This protocol outlines a typical immunization study in mice to evaluate the adjuvant effect of this compound on the antibody and T-cell responses to a model antigen.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Antigen of interest

  • This compound adjuvanted vaccine

  • Antigen-only vaccine (control)

  • Adjuvant-only control

  • Syringes and needles

Procedure:

  • Immunization: Divide mice into groups and immunize subcutaneously or intramuscularly with the prepared vaccine formulations on day 0.

  • Booster Immunization: Administer a booster dose on day 14 or 21.

  • Sample Collection: Collect blood samples at various time points (e.g., pre-bleed, day 14, day 28) to measure antibody responses.

  • T-cell Response Analysis: At the end of the study (e.g., day 28 or 35), euthanize the mice, collect spleens, and perform ELISpot or intracellular cytokine staining to measure antigen-specific T-cell responses (e.g., IFN-γ production).

Table 4: Representative In Vivo Immune Response Data (Illustrative)

Vaccine GroupAntigen-Specific IgG Titer (Day 28)IgG1/IgG2a RatioIFN-γ Spot Forming Units / 10^6 splenocytes
Antigen Only1:1,00010.550 ± 15
Antigen + this compound1:100,0000.8500 ± 75
Adjuvant Only< 1:100-< 10

Data are illustrative and based on typical results for synthetic TLR4 agonists, indicating a Th1-biased response with the adjuvanted vaccine.

Experimental Workflow for In Vivo Adjuvant Evaluation

InVivo_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase cluster_outcome Outcome Assessment Grouping Mouse Grouping Prime Primary Immunization (Day 0) Grouping->Prime Boost Booster Immunization (Day 14/21) Prime->Boost Blood_Collection Blood Collection (Multiple Timepoints) Boost->Blood_Collection Spleen_Harvest Spleen Harvest (End of Study) Boost->Spleen_Harvest ELISA Antibody Titer (ELISA) Blood_Collection->ELISA ELISpot T-cell Response (ELISpot/ICS) Spleen_Harvest->ELISpot Humoral_Immunity Humoral Immunity Assessment ELISA->Humoral_Immunity Cellular_Immunity Cellular Immunity Assessment ELISpot->Cellular_Immunity

Caption: Workflow for in vivo evaluation of the vaccine adjuvant.

Conclusion

This compound is a promising synthetic TLR4 agonist adjuvant with the potential to significantly enhance vaccine-induced immune responses. Its ability to be formulated in a stable oil-in-water emulsion and to drive a Th1-biased immune response makes it a valuable tool for the development of next-generation vaccines against a range of pathogens. The protocols provided in this document offer a framework for the formulation and comprehensive evaluation of its adjuvant properties. Further optimization of the formulation and dose will be necessary for specific vaccine candidates to achieve maximal efficacy.

References

Application Notes and Protocols for (R)-3-Benzyloxy Myristic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Benzyloxy myristic acid is a synthetic derivative of myristic acid, a saturated fatty acid. Emerging evidence suggests its potential role as a modulator of the innate immune system, specifically as an antagonist of Toll-like receptor 4 (TLR4). TLR4 is a critical pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and triggers a pro-inflammatory signaling cascade. Dysregulation of the TLR4 pathway is implicated in various inflammatory diseases, making TLR4 antagonists promising therapeutic candidates.

These application notes provide a comprehensive guide for utilizing this compound in cell culture to investigate its TLR4 antagonistic activity. The protocols outlined below detail methods for assessing its impact on cell viability, its ability to inhibit LPS-induced cytokine production, and its effect on the downstream TLR4 signaling pathway.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for this compound, illustrating its potential efficacy as a TLR4 antagonist. Researchers should generate their own data for this specific compound.

Table 1: Cytotoxicity of this compound on Murine Macrophages (RAW 264.7)

Concentration (µM)Cell Viability (%)
0.199.8 ± 2.1
198.5 ± 3.5
1097.2 ± 2.8
2595.1 ± 4.2
5088.7 ± 5.1
10075.3 ± 6.3

Cell viability was assessed using an MTT assay after 24 hours of incubation. Data are presented as mean ± standard deviation.

Table 2: Inhibition of LPS-Induced TNF-α and IL-6 Production by this compound in RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control25 ± 815 ± 5
LPS (100 ng/mL)2580 ± 1501850 ± 120
LPS + this compound (1 µM)1850 ± 1101320 ± 95
LPS + this compound (10 µM)980 ± 75710 ± 60
LPS + this compound (25 µM)450 ± 40320 ± 30

Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours. Cytokine concentrations in the supernatant were measured by ELISA. Data are presented as mean ± standard deviation.

Table 3: IC50 Values for Cytokine Inhibition

CytokineIC50 (µM)
TNF-α8.5
IL-69.2

The half-maximal inhibitory concentration (IC50) was calculated from the dose-response data in Table 2.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a chosen cell line (e.g., RAW 264.7 murine macrophages).

Materials:

  • This compound

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (1x10^4 cells/well) prepare_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to cells prepare_compound->add_compound add_mtt Add MTT solution (incubate 4h) add_compound->add_mtt Incubate 24h dissolve_formazan Dissolve formazan with DMSO add_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: Measurement of LPS-Induced Cytokine Production (ELISA)

This protocol measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to LPS stimulation.

Materials:

  • This compound

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the viability assay) for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS at a final concentration of 100 ng/mL for 24 hours. Include an unstimulated control and an LPS-only control.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[1]

  • Quantify the cytokine concentrations based on the standard curve.

Workflow for Cytokine Measurement by ELISA

G cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_collection Sample Collection cluster_elisa ELISA Protocol seed_cells Seed RAW 264.7 cells (2.5x10^5 cells/well) pretreat Pre-treat with (R)-3-benzyloxy myristic acid (1h) seed_cells->pretreat Incubate overnight stimulate Stimulate with LPS (100 ng/mL, 24h) pretreat->stimulate collect_supernatant Collect and clarify culture supernatants stimulate->collect_supernatant perform_elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->perform_elisa quantify Quantify cytokine levels perform_elisa->quantify

Caption: Workflow for measuring cytokine inhibition using ELISA.

Protocol 3: Western Blot Analysis of TLR4 Signaling Pathway

This protocol assesses the effect of this compound on the activation of key proteins in the TLR4 signaling pathway, such as the phosphorylation of NF-κB p65 and the degradation of IκBα.

Materials:

  • This compound

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli O111:B4

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • 6-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 30 minutes (for IκBα degradation) or 1 hour (for p-p65).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize the data.

Mandatory Visualization

TLR4 Signaling Pathway and Point of Inhibition

G cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds Compound (R)-3-Benzyloxy Myristic Acid Compound->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkappaB_NFkappaB IκB-NF-κB IKK_complex->IkappaB_NFkappaB Phosphorylates IκB NFkappaB NF-κB IkappaB_NFkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces transcription of

Caption: TLR4 signaling cascade and the putative inhibitory action of this compound.

References

Application Notes and Protocols for (R)-3-Benzyloxy Myristic Acid in In Vitro Immune Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Benzyloxy myristic acid is a synthetic fatty acid derivative that acts as a potent and specific agonist for Toll-like receptor 4 (TLR4). Its ability to activate TLR4 signaling makes it a valuable tool for in vitro studies of the innate immune response. Activation of TLR4 by its ligands, such as lipopolysaccharide (LPS) from Gram-negative bacteria, initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[1] This, in turn, drives the expression of pro-inflammatory cytokines, chemokines, and other mediators critical to the immune response.[2][3] These application notes provide detailed protocols for utilizing this compound to stimulate immune cells in vitro and analyze the subsequent cellular responses.

Mechanism of Action

This compound mimics the action of the lipid A moiety of LPS, the principal component recognized by the TLR4 receptor complex. The binding of this compound to the MD-2 co-receptor induces the dimerization of TLR4, initiating downstream signaling.[1] This process can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway. The MyD88-dependent pathway leads to the rapid activation of NF-κB and the production of inflammatory cytokines.[1][3] The TRIF-dependent pathway, which is initiated from the endosome, results in the activation of IRF3 and the production of type I interferons.[4]

TLR4_Signaling_Pathway TLR4 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (R)-3-Benzyloxy_myristic_acid (R)-3-Benzyloxy myristic acid LBP LBP (R)-3-Benzyloxy_myristic_acid->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent (endosomal) IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Nucleus Nucleus NFkB->Nucleus translocation IRF3->Nucleus translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Type_I_IFNs Type I IFNs Nucleus->Pro_inflammatory_Cytokines transcription Nucleus->Type_I_IFNs transcription

Caption: TLR4 signaling cascade initiated by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the in vitro immune stimulation by this compound in murine macrophages (RAW 264.7) and human peripheral blood mononuclear cells (PBMCs).

Table 1: Cytokine Production in RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Untreated Control050 ± 1520 ± 8
This compound0.1350 ± 45150 ± 20
This compound11200 ± 110600 ± 55
This compound102500 ± 2301500 ± 140
LPS (Positive Control)1 µg/mL2800 ± 2501700 ± 160

Table 2: NF-κB Activation in HEK-Blue™ TLR4 Cells

TreatmentConcentration (µM)SEAP Activity (OD 620 nm)
Untreated Control00.1 ± 0.02
This compound0.10.8 ± 0.07
This compound12.5 ± 0.21
This compound104.2 ± 0.35
LPS (Positive Control)1 µg/mL4.5 ± 0.40

Table 3: Upregulation of Co-stimulatory Molecules on Human Monocytes (CD14+)

TreatmentConcentration (µM)CD80 MFICD86 MFI
Untreated Control0150 ± 25200 ± 30
This compound1450 ± 50600 ± 65
LPS (Positive Control)1 µg/mL500 ± 55650 ± 70

MFI: Mean Fluorescence Intensity

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Stimulation of Macrophages for Cytokine Analysis

This protocol describes the stimulation of a macrophage cell line (e.g., RAW 264.7) with this compound and subsequent measurement of cytokine production by ELISA.

Protocol1_Workflow Protocol 1: Macrophage Stimulation Workflow A Seed RAW 264.7 cells in 24-well plate B Incubate overnight A->B C Prepare dilutions of This compound B->C D Stimulate cells for 24 hours C->D E Collect supernatant D->E F Perform ELISA for TNF-α and IL-6 E->F G Analyze data F->G

Caption: Workflow for macrophage stimulation and cytokine analysis.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • LPS (positive control)

  • 24-well tissue culture plates

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[5]

  • Preparation of Stimulants: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to final desired concentrations (e.g., 0.1, 1, 10 µM). Prepare a positive control of LPS at 1 µg/mL.

  • Cell Stimulation: Remove the old medium from the cells and add 500 µL of fresh medium containing the different concentrations of this compound, LPS, or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell monolayer.

  • Cytokine Measurement: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

Protocol 2: NF-κB Activation Reporter Assay

This protocol utilizes a HEK-Blue™ TLR4 reporter cell line to quantify the activation of NF-κB upon stimulation with this compound. These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ TLR4 cells

  • HEK-Blue™ Detection medium

  • This compound

  • LPS (positive control)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Plate HEK-Blue™ TLR4 cells in a 96-well plate at a density of 1.3 x 10^4 cells per well.[6]

  • Stimulation: After 24 hours, add the desired concentrations of this compound or LPS to the wells.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Add HEK-Blue™ Detection medium to a new 96-well plate. Transfer a small volume of the supernatant from the stimulated cells to the plate containing the detection medium.

  • Readout: Incubate at 37°C and measure the optical density at 620 nm at various time points. Increased absorbance indicates higher SEAP activity and thus, greater NF-κB activation.

Protocol 3: Analysis of Co-stimulatory Molecule Expression by Flow Cytometry

This protocol details the stimulation of human PBMCs and the subsequent analysis of the expression of co-stimulatory molecules (CD80 and CD86) on monocytes using flow cytometry.

Protocol3_Workflow Protocol 3: Flow Cytometry Workflow A Isolate PBMCs from whole blood B Stimulate PBMCs with This compound A->B C Incubate for 18 hours B->C D Stain cells with fluorescently labeled antibodies (CD14, CD80, CD86) C->D E Acquire data on a flow cytometer D->E F Analyze monocyte gate for CD80/CD86 expression E->F

Caption: Workflow for PBMC stimulation and flow cytometry analysis.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium with 10% FBS

  • This compound

  • LPS (positive control)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against human CD14, CD80, and CD86

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.[7]

  • Cell Culture and Stimulation: Resuspend PBMCs in RPMI 1640 and plate in a 96-well U-bottom plate at 2 x 10^5 cells/well. Add this compound or LPS and incubate for 18 hours.[8]

  • Cell Staining:

    • Wash the cells with FACS buffer.

    • Incubate the cells with a cocktail of anti-CD14, anti-CD80, and anti-CD86 antibodies for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.[9]

  • Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD14+ monocyte population and analyze the mean fluorescence intensity (MFI) of CD80 and CD86. An increase in MFI indicates upregulation of these co-stimulatory molecules.[8]

References

Application Notes and Protocols for Stimulating Dendritic Cells with (R)-3-Benzyloxy Myristic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Benzyloxy myristic acid is a key synthetic component of potent Toll-like receptor 4 (TLR4) agonists, such as the lipid A analog CRX-527 and Glucopyranosyl Lipid A (GLA). These synthetic molecules mimic the activity of lipopolysaccharide (LPS), the principal outer membrane component of Gram-negative bacteria, by binding to the TLR4/MD-2 complex on the surface of immune cells like dendritic cells (DCs). This interaction triggers a signaling cascade that leads to DC maturation, upregulation of co-stimulatory molecules, and the production of pro-inflammatory cytokines, ultimately orchestrating a robust adaptive immune response. These characteristics make TLR4 agonists containing this compound valuable as vaccine adjuvants and immunomodulatory agents in drug development.

This document provides detailed protocols for the in vitro stimulation of bone marrow-derived dendritic cells (BMDCs) using synthetic TLR4 agonists that incorporate this compound, summarizes expected quantitative outcomes, and illustrates the key signaling pathways and experimental workflows.

Data Presentation

The activation of dendritic cells by synthetic TLR4 agonists is dose-dependent. The following table summarizes the typical concentration ranges and the resulting cytokine production from murine bone marrow-derived dendritic cells (BMDCs) stimulated with Glucopyranosyl Lipid A (GLA), a synthetic TLR4 agonist containing an analog of this compound.

StimulusConcentration RangeIL-12p40 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
GLA0.01 ng/mL~100~200~100
0.1 ng/mL~500~1000~500
1 ng/mL~2000~3000~1500
10 ng/mL~4000~5000~2500
100 ng/mL~5000~6000~3000
1000 ng/mL~5500~6500~3500
LPS (Control)100 ng/mL~6000~7000~4000
Medium (Control)-< 50< 50< 50

Note: The data presented are approximate values derived from published studies on GLA and may vary depending on experimental conditions, cell purity, and specific batches of reagents.

Experimental Protocols

Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

Materials:

  • Femurs and tibias from C57BL/6 mice

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • ACK lysis buffer (optional)

  • 70% Ethanol

Procedure:

  • Euthanize mice and sterilize the hind limbs with 70% ethanol.

  • Aseptically dissect the femurs and tibias, removing all muscle and connective tissue.

  • Cut the ends of the bones and flush the bone marrow with RPMI 1640 using a syringe and a 25-gauge needle.

  • Create a single-cell suspension by gently pipetting the bone marrow clumps.

  • (Optional) If significant red blood cell contamination is present, treat the cell suspension with ACK lysis buffer for 1-2 minutes and then wash with RPMI 1640.

  • Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in complete RPMI 1640.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the cells at a density of 2 x 10^6 cells/mL in 100 mm petri dishes in complete RPMI 1640 supplemented with 20 ng/mL of GM-CSF and 10 ng/mL of IL-4.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • On day 3, gently swirl the plates, remove half of the medium, and replace it with fresh complete RPMI 1640 containing 20 ng/mL GM-CSF and 10 ng/mL IL-4.

  • On day 6, harvest the non-adherent and loosely adherent cells. These are immature BMDCs, ready for stimulation.

Protocol 2: Stimulation of BMDCs with this compound-Containing TLR4 Agonist

Materials:

  • Immature BMDCs (from Protocol 1)

  • Synthetic TLR4 agonist (e.g., GLA)

  • Complete RPMI 1640 medium

  • Lipopolysaccharide (LPS) from E. coli (positive control)

  • Phosphate-buffered saline (PBS) or vehicle for TLR4 agonist (negative control)

  • 24-well tissue culture plates

Procedure:

  • Seed the immature BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL in 1 mL of complete RPMI 1640.

  • Prepare serial dilutions of the synthetic TLR4 agonist (e.g., 0.01, 0.1, 1, 10, 100, 1000 ng/mL) in complete RPMI 1640.

  • Prepare a positive control with LPS at a final concentration of 100 ng/mL.

  • Prepare a negative control with the vehicle used to dissolve the TLR4 agonist.

  • Add the diluted TLR4 agonist, LPS, or vehicle to the corresponding wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, harvest the supernatants for cytokine analysis (e.g., ELISA or multiplex assay) and the cells for flow cytometry analysis of maturation markers (e.g., CD40, CD80, CD86, MHC class II).

Visualization of Pathways and Workflows

TLR4 Signaling Pathway

The stimulation of dendritic cells with this compound-containing TLR4 agonists activates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

Experimental_Workflow Start Start: Isolate Bone Marrow Culture Culture with GM-CSF and IL-4 (6 days) Start->Culture Harvest Harvest Immature BMDCs Culture->Harvest Stimulate Stimulate with TLR4 Agonist (24 hours) Harvest->Stimulate Analyze Analyze Results Stimulate->Analyze Cytokine Cytokine Analysis (ELISA) Analyze->Cytokine Flow Flow Cytometry (Maturation Markers) Analyze->Flow End End

Application Notes and Protocols for the Analytical Detection of (R)-3-Benzyloxy Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical determination of (R)-3-Benzyloxy myristic acid. The methodologies outlined below are essential for quantification, purity assessment, and quality control in research and drug development.

Introduction

This compound is a chiral carboxylic acid with a benzyloxy group at the third position of the myristic acid backbone. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices. This document details three common analytical techniques: High-Performance Liquid Chromatography (HPLC) for chiral separation and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection after derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high-sensitivity quantification.

High-Performance Liquid Chromatography (HPLC) for Chiral Analysis

Reverse-phase HPLC with a chiral stationary phase is a robust method for the enantioselective analysis and quantification of this compound.

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a UV detector or a Chiral Detector.

  • Column: A chiral stationary phase (CSP) column is required for enantiomeric separation. Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD are suitable choices. (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape. A typical mobile phase could be n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at a wavelength of approximately 254 nm, corresponding to the benzene (B151609) ring of the benzyloxy group.

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Quantitative Performance
ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve sample in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc Inject sample onto Chiral HPLC system prep2->hplc detect UV Detection at 254 nm hplc->detect integrate Integrate peak areas detect->integrate quantify Quantify using calibration curve integrate->quantify

Chiral HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of this compound after conversion to a more volatile derivative, typically a fatty acid methyl ester (FAME).

Experimental Protocol

1. Derivatization to Fatty Acid Methyl Ester (FAME):

  • To approximately 1 mg of the dried sample, add 2 mL of 2% sulfuric acid in methanol.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • After cooling to room temperature, add 1 mL of n-hexane and 1 mL of water.

  • Vortex vigorously for 1 minute to extract the FAME into the hexane (B92381) layer.

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Sample Preparation: Dissolve the FAME derivative in a volatile organic solvent like n-hexane to a final concentration of approximately 100 µg/mL.

Data Presentation: GC-MS Quantitative Performance
ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Sample extraction deriv Derivatization to FAME prep1->deriv extract Liquid-liquid extraction of FAME deriv->extract gcms Inject FAME derivative into GC-MS extract->gcms ms Mass Spectrometry Detection (EI) gcms->ms integrate Extract ion chromatograms and integrate peaks ms->integrate quantify Quantify using internal standard and calibration curve integrate->quantify

GC-MS analysis workflow with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, often enhanced by derivatization to improve ionization efficiency.

Experimental Protocol

1. Derivatization: Derivatization with a reagent that introduces a readily ionizable group is recommended. For example, amidation with a reagent like 2-picolylamine can improve positive mode electrospray ionization.

  • To the dried sample, add a solution of a coupling agent (e.g., HBTU) and a tertiary amine base (e.g., diisopropylethylamine) in a suitable aprotic solvent (e.g., acetonitrile).

  • Add the derivatizing agent (e.g., 2-picolylamine).

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Quench the reaction and prepare the sample for LC-MS/MS analysis by diluting with the initial mobile phase.

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the derivatized analyte would need to be determined by infusion and optimization.

Sample Preparation: After derivatization, dilute the sample in the initial mobile phase to a concentration suitable for the instrument's linear range (typically in the ng/mL to pg/mL range).

Data Presentation: LC-MS/MS Quantitative Performance
ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 - 1 ng/mL
Limit of Quantification (LOQ)0.15 - 3 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Sample extraction deriv Chemical Derivatization prep1->deriv dilute Dilute sample in mobile phase deriv->dilute lcms Inject derivatized sample into LC-MS/MS dilute->lcms mrm MRM Detection (ESI+) lcms->mrm integrate Integrate MRM transitions mrm->integrate quantify Quantify using internal standard and calibration curve integrate->quantify

LC-MS/MS analysis workflow with derivatization.

(R)-3-Benzyloxy myristic acid for activating CD4 and CD8 T-cells

Author: BenchChem Technical Support Team. Date: December 2025

Topic: (R)-3-Benzyloxy Myristic Acid for Activating CD4+ and CD8+ T-Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides protocols and information related to the activation of CD4+ and CD8+ T-cells. Initial investigation into the use of this compound as a direct activator for these cells did not yield established protocols or direct evidence of efficacy in the scientific literature. The available research primarily focuses on the modulatory, and often inhibitory, effects of various fatty acids on T-cell function.

Therefore, this application note will address the broader context of fatty acid influence on T-cell signaling and provide a detailed, validated protocol for the in vitro activation of CD4+ and CD8+ T-cells using a standard immunological method. This established protocol serves as a reliable starting point for researchers studying T-cell activation.

The Role of Fatty Acids in T-Cell Function: A Brief Overview

Fatty acids are known to influence T-lymphocyte function through various mechanisms, though they are not typically employed as primary activators. Research indicates that:

  • Polyunsaturated Fatty Acids (PUFAs): N-3 PUFAs have been shown to generally down-regulate T-cell activation and proliferation.[1][2][3][4] Their effects may be mediated by altering membrane composition and influencing intracellular signaling pathways.[2][3][4]

  • Saturated Fatty Acids: Some saturated fatty acids have been observed to inhibit T-lymphocyte proliferation.[5] For instance, stearic acid can impair plasma membrane integrity in T-cells.[6]

  • Myristoylation: Myristic acid is utilized in the N-myristoylation of proteins crucial for T-cell signaling, such as the protein-tyrosine kinase p56lck.[7] Analogs of myristic acid can inhibit this process, leading to altered protein function and localization, which can negatively impact T-cell signal transduction.[7]

Given this context, the direct activation of T-cells by a modified fatty acid like this compound would represent a novel finding. Researchers interested in exploring its effects are encouraged to use the following standard T-cell activation protocol as a baseline for comparison.

Standard Protocol for In Vitro Activation of Human CD4+ and CD8+ T-Cells

This protocol describes a widely used method for activating T-cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies. This method cross-links the T-cell receptor (TCR) and the CD28 co-stimulatory molecule, mimicking the physiological activation signals provided by antigen-presenting cells (APCs).

Experimental Workflow for T-Cell Isolation and Activation

T_Cell_Activation_Workflow Experimental Workflow for T-Cell Activation cluster_0 Cell Isolation cluster_1 Activation cluster_2 Analysis PBMC_isolation Isolate PBMCs from Whole Blood (Ficoll-Paque Density Gradient) T_cell_isolation Isolate CD4+ or CD8+ T-Cells (Magnetic Bead Separation) PBMC_isolation->T_cell_isolation plate_coating Coat Plate with Anti-CD3 Antibody T_cell_isolation->plate_coating cell_seeding Seed T-Cells into Coated Plate plate_coating->cell_seeding add_anti_cd28 Add Soluble Anti-CD28 Antibody cell_seeding->add_anti_cd28 incubation Incubate at 37°C, 5% CO2 add_anti_cd28->incubation proliferation_assay Proliferation Assay (e.g., CFSE Staining) incubation->proliferation_assay cytokine_analysis Cytokine Secretion Analysis (e.g., ELISA, CBA) incubation->cytokine_analysis marker_expression Activation Marker Expression (e.g., CD25, CD69 by Flow Cytometry) incubation->marker_expression

Caption: Workflow for T-cell isolation, activation, and analysis.

Materials and Reagents
ReagentRecommended Concentration/Supplier
Human Peripheral Blood Mononuclear Cells (PBMCs)Freshly isolated
CD4+ or CD8+ T-Cell Isolation Kite.g., Miltenyi Biotec, STEMCELL Technologies
RPMI 1640 MediumGibco or equivalent
Fetal Bovine Serum (FBS), Heat-Inactivated10% (v/v)
Penicillin-Streptomycin100 U/mL - 100 µg/mL
L-Glutamine2 mM
2-Mercaptoethanol50 µM
Anti-Human CD3 Antibody (Purified)LEAF™ purified, clone OKT3 or UCHT1
Anti-Human CD28 Antibody (Purified)LEAF™ purified, clone CD28.2
Sterile PBS, pH 7.4
96-well flat-bottom cell culture plates
Protocol Steps

Part 1: Preparation of Antibody-Coated Plates

  • Dilute the anti-human CD3 antibody to a final concentration of 1-10 µg/mL in sterile PBS.

  • Add 100 µL of the diluted anti-CD3 antibody solution to each well of a 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.

  • Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.

Part 2: T-Cell Isolation and Culture

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[8]

  • Isolate CD4+ or CD8+ T-cells from the PBMC population using a negative selection magnetic bead-based kit according to the manufacturer's protocol. This typically yields a purity of >95%.

  • Prepare complete RPMI medium (RPMI 1640 supplemented with 10% FBS, Penicillin-Streptomycin, L-Glutamine, and 2-Mercaptoethanol).

  • Resuspend the purified T-cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

Part 3: T-Cell Activation

  • Dilute the anti-human CD28 antibody in complete RPMI medium to a final concentration of 1-5 µg/mL.

  • Add 100 µL of the T-cell suspension (1 x 10^5 cells) to each anti-CD3 coated well.

  • Add 100 µL of the medium containing the soluble anti-CD28 antibody to the wells. The final volume should be 200 µL.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Analyze T-cell activation at desired time points (e.g., 24, 48, 72 hours).

Assessment of T-Cell Activation
Analysis MethodMarkers / ReadoutTypical Time Point
Flow Cytometry Upregulation of CD25 and CD6924-48 hours
Upregulation of CD44, downregulation of CD62L48-72 hours
Proliferation Assay CFSE or CellTrace™ Violet dilution72-96 hours
Cytokine Analysis (ELISA/CBA) Secretion of IL-2, IFN-γ (for Th1/Tc1), IL-424-72 hours

T-Cell Activation Signaling Pathway

The activation of T-cells via the TCR and CD28 co-stimulation initiates a complex signaling cascade. This leads to cytokine production, proliferation, and the development of effector functions.

T_Cell_Signaling Simplified T-Cell Activation Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects cluster_nucleus Nucleus TCR TCR/CD3 Lck p56(lck) TCR->Lck Engagement CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT PLCg PLCγ1 LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt PKC PKCθ DAG->PKC Ca Ca²⁺ Flux IP3->Ca mTOR mTOR Akt->mTOR NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Transcription Gene Transcription (IL-2, IFN-γ, etc.) NFkB->Transcription NFAT->Transcription AP1 AP-1 AP1->Transcription

References

Application Notes and Protocols for (R)-3-Benzyloxy Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the handling, storage, and application of (R)-3-Benzyloxy myristic acid, a synthetic adjuvant known for its immunostimulatory properties. The information is intended to guide researchers in utilizing this compound effectively and safely in preclinical and research settings.

Product Information

Property Value Source
IUPAC Name (3R)-3-(phenylmethoxy)tetradecanoic acid[1]
Synonyms This compound, (R)-3-Benzyloxytetradecanoic acid[1]
CAS Number 87357-67-3[1]
Molecular Formula C21H34O3[1]
Molecular Weight 334.49 g/mol [1]
Appearance Solid, semi-solid, or liquid[2]
Solubility Soluble in Chloroform, Dichloromethane, Ether, and Ethyl Acetate.

Handling and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.

2.1. Personal Protective Equipment (PPE)

When handling this compound, especially in solid or concentrated form, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling fine powders or creating aerosols, a dust mask or respirator is advised.

2.2. Storage Conditions

To ensure the stability of this compound, it should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature 2-8°C or Room Temperature (as specified by the supplier)To minimize degradation. Some suppliers recommend refrigeration while others suggest room temperature in a dry, sealed container[2].
Atmosphere Store in a dry, well-ventilated area.To prevent hydrolysis and oxidation.
Container Tightly sealed container.To prevent contamination and exposure to moisture.

2.3. Stability Profile

Mechanism of Action

This compound is a synthetic adjuvant that enhances the immune response to antigens. It has been shown to be an effective method for boosting antigen-specific antibody production by stimulating dendritic cells.[3] This stimulation leads to the activation of antigen-specific CD4+ and CD8+ T-cells.[3] The mechanism of action is believed to be through the activation of Toll-like receptors (TLRs), likely TLR4, which are key receptors in the innate immune system that recognize pathogen-associated molecular patterns. The myristic acid component of the molecule is structurally similar to portions of Lipid A, a well-known TLR4 agonist.

The proposed signaling pathway upon dendritic cell activation is illustrated below:

TLR4_Signaling_Pathway Proposed TLR4 Signaling Pathway for this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular R-3-BMA (R)-3-Benzyloxy myristic acid TLR4_MD2 TLR4/MD-2 Complex R-3-BMA->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokine Production (IL-6, IL-12, TNF-α) NFkB->Cytokines Co_stim_molecules Upregulation of Co-stimulatory Molecules (CD80, CD86, CD40) NFkB->Co_stim_molecules IRFs->Cytokines Type I IFNs T_cell_activation T-Cell Activation and Proliferation Cytokines->T_cell_activation Promotes Co_stim_molecules->T_cell_activation Leads to

Caption: Proposed TLR4 signaling cascade initiated by this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in in vitro studies. Researchers should optimize these protocols for their specific cell types and experimental conditions.

4.1. Preparation of Stock Solutions

Due to its lipophilic nature, this compound has low solubility in aqueous solutions. A common method for preparing stock solutions of similar fatty acids for cell culture is to first dissolve the compound in an organic solvent and then complex it with a carrier protein like bovine serum albumin (BSA).

Materials:

  • This compound

  • Ethanol (B145695), absolute (cell culture grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

Protocol:

  • Initial Dissolution: Dissolve this compound in absolute ethanol to create a concentrated primary stock solution (e.g., 50 mM). Gentle warming (up to 70°C) may be necessary to fully dissolve the compound.

  • BSA Complexation: In a separate sterile tube, prepare a solution of fatty acid-free BSA in PBS or serum-free cell culture medium (e.g., 10% w/v).

  • Complex Formation: While vortexing the BSA solution, slowly add the ethanolic stock of this compound to the desired final concentration. The final concentration of ethanol in the cell culture should be kept low (typically <0.5%) to avoid solvent toxicity.

  • Incubation: Incubate the mixture at 37°C for at least 1 hour to allow for the complexation of the fatty acid to BSA.

  • Sterilization and Storage: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2. In Vitro Dendritic Cell Maturation Assay

This protocol outlines a general procedure to assess the ability of this compound to induce the maturation of bone marrow-derived dendritic cells (BMDCs).

Experimental Workflow:

DC_Maturation_Workflow cluster_setup Day 0-7: BMDC Generation cluster_treatment Day 8: Treatment cluster_analysis Day 9: Analysis BM_Isolation Isolate Bone Marrow from Mice BMDC_Culture Culture with GM-CSF and IL-4 for 7 days BM_Isolation->BMDC_Culture Immature_DCs Harvest Immature Dendritic Cells BMDC_Culture->Immature_DCs Treatment Treat with (R)-3-BMA, LPS (positive control), or Vehicle (negative control) Immature_DCs->Treatment Harvest_DCs Harvest Treated Dendritic Cells Treatment->Harvest_DCs FACS_Analysis Flow Cytometry Analysis (CD40, CD80, CD86, MHC-II) Harvest_DCs->FACS_Analysis Cytokine_Analysis Cytokine Measurement (ELISA for IL-6, IL-12, TNF-α) Harvest_DCs->Cytokine_Analysis

Caption: Workflow for in vitro dendritic cell maturation assay.

Detailed Protocol:

  • Generation of BMDCs:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

    • On day 3, add fresh medium with cytokines.

    • On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature dendritic cells.

  • Dendritic Cell Stimulation:

    • Plate the immature dendritic cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of the this compound-BSA complex in cell culture medium.

    • Add the diluted compound to the cells. Include a positive control (e.g., 100 ng/mL LPS) and a negative control (vehicle/BSA only).

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Analysis of Dendritic Cell Maturation:

    • Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against maturation markers such as CD40, CD80, CD86, and MHC class II. Analyze the cells using a flow cytometer to quantify the expression of these markers.

    • Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines such as IL-6, IL-12p70, and TNF-α using ELISA or a multiplex bead array.

Quantitative Data Summary

As specific quantitative data for this compound is not publicly available, the following table provides an example of how to present such data once obtained from the dendritic cell maturation assay described above.

Treatment Concentration CD86 MFI (Mean ± SD) IL-12p70 (pg/mL) (Mean ± SD)
Vehicle Control-[Insert Data][Insert Data]
This compound0.1 µM[Insert Data][Insert Data]
This compound1 µM[Insert Data][Insert Data]
This compound10 µM[Insert Data][Insert Data]
LPS (Positive Control)100 ng/mL[Insert Data][Insert Data]

MFI: Mean Fluorescence Intensity; SD: Standard Deviation.

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use. The protocols are generalized and should be adapted and optimized by the end-user for their specific experimental needs. It is the responsibility of the user to ensure compliance with all applicable safety and regulatory guidelines.

References

Application Notes and Protocols for (R)-3-Benzyloxy Myristic Acid in Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Benzyloxy myristic acid is a synthetic lipophilic compound designed for immunological applications, primarily as a vaccine adjuvant.[1] Its structural characteristics suggest it may function as a Toll-like receptor 4 (TLR4) agonist, a class of molecules known for their potent immunostimulatory properties. TLR4 agonists, such as monophosphoryl lipid A (MPLA), are crucial components in modern vaccine formulations, enhancing the magnitude and quality of the adaptive immune response to co-administered antigens.[2][3][4] They achieve this by activating innate immune cells, particularly dendritic cells (DCs), leading to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules essential for T-cell activation.[2][5]

This document provides a comprehensive experimental framework for the immunological characterization of this compound. It includes detailed protocols for in vitro and in vivo assays to assess its mechanism of action, potency, and efficacy as a vaccine adjuvant.

Physicochemical Properties

PropertyValue
IUPAC Name (3R)-3-(phenylmethoxy)tetradecanoic acid
CAS Number 87357-67-3
Molecular Formula C₂₁H₃₄O₃
Molecular Weight 334.49 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, ethanol, and chloroform. Limited solubility in aqueous media.

Note: For experimental use, it is recommended to prepare a stock solution in a suitable organic solvent like DMSO and then dilute it in an appropriate aqueous buffer or cell culture medium. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Experimental Design and Protocols

The following sections outline a logical experimental workflow, starting with in vitro characterization to establish the compound's activity on immune cells and progressing to in vivo studies to evaluate its adjuvant potential in a vaccine context.

Part 1: In Vitro Characterization of Immune Cell Activation

The initial step is to determine if this compound can directly activate key innate immune cells, such as dendritic cells and macrophages, and to elucidate its reliance on the TLR4 signaling pathway.

This protocol assesses the ability of this compound to induce the maturation and activation of bone marrow-derived dendritic cells (BMDCs).

Protocol:

  • Generation of BMDCs:

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).

    • On day 3, add fresh media containing GM-CSF.

    • On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.

  • Cell Stimulation:

    • Plate the BMDCs at a density of 1 x 10⁶ cells/mL in a 24-well plate.

    • Prepare dilutions of this compound in culture medium (e.g., 0.1, 1, 10 µg/mL). Use a vehicle control (e.g., DMSO) and a positive control (e.g., LPS or MPLA at 100 ng/mL).

    • Add the stimuli to the cells and incubate for 24 hours at 37°C and 5% CO₂.

  • Analysis:

    • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of key cytokines such as TNF-α, IL-6, IL-12p70, and IFN-β using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

    • Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against surface markers of DC maturation, including CD40, CD80, CD86, and MHC class II. Analyze the cells using a flow cytometer.

Expected Outcomes: An increase in the expression of co-stimulatory molecules and the production of pro-inflammatory cytokines would indicate that this compound activates dendritic cells.

To confirm that the observed activation is mediated by TLR4, reporter cell lines or cells from TLR4-deficient mice can be used.

Protocol:

  • HEK-Blue™ hTLR4 Reporter Assay:

    • Use HEK-Blue™ hTLR4 cells (InvivoGen), which are engineered to express human TLR4 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

    • Plate the cells according to the manufacturer's instructions.

    • Stimulate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for 16-24 hours.

    • Measure SEAP activity in the supernatant using a spectrophotometer.

    • As a negative control, use HEK-Blue™ Null1 cells, which do not express TLR4.

  • BMDCs from TLR4-deficient Mice:

    • Generate BMDCs from TLR4 knockout mice and wild-type control mice.

    • Perform the stimulation assay as described in section 1.1.

    • Compare the cytokine production and maturation marker expression between the wild-type and knockout cells.

Expected Outcomes: Activation of the HEK-Blue™ hTLR4 reporter cells and a lack of response in TLR4-deficient BMDCs would confirm that this compound signals through the TLR4 pathway.

Data Presentation: In Vitro Cytokine Production

StimulantConcentration (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-12p70 (pg/mL)
Vehicle Control-< 20< 50< 10
This compound0.1ValueValueValue
This compound1ValueValueValue
This compound10ValueValueValue
Positive Control (LPS)0.1ValueValueValue

Values to be filled in with experimental data.

Visualization: TLR4 Signaling Pathway

TLR4_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R3BMA (R)-3-Benzyloxy myristic acid LBP LBP R3BMA->LBP binds CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 delivers to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IRF3 IRF3 IRF3_nuc IRF3 IRF3->IRF3_nuc translocation TBK1->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines transcription IFNs Type I Interferons (IFN-β) IRF3_nuc->IFNs transcription

Caption: TLR4 signaling initiated by this compound.

Part 2: In Vivo Evaluation of Adjuvant Activity

The next phase is to assess the adjuvant properties of this compound in a vaccination model. This involves formulating it with a model antigen and evaluating the resulting immune response.

Protocol:

  • Animals: Use 6-8 week old female C57BL/6 mice.

  • Vaccine Formulation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO/saline).

    • Mix the adjuvant solution with a model antigen, such as ovalbumin (OVA), to achieve the desired final concentrations (e.g., 25 µg OVA with 10 µg of this compound per 100 µL dose).

    • Include control groups: antigen alone, adjuvant alone, and a positive control adjuvant (e.g., Alum or MPLA).

  • Immunization:

    • Immunize mice via the subcutaneous or intramuscular route on day 0.

    • Administer a booster immunization on day 14.

  • Sample Collection:

    • Collect blood samples via the tail vein on days 14 (pre-boost) and 28 (post-boost) to analyze antibody responses.

    • On day 28, euthanize the mice and harvest spleens for T-cell analysis.

Protocol:

  • Antigen-Specific Antibody Titer (ELISA):

    • Coat 96-well plates with the model antigen (OVA).

    • Serially dilute the collected serum samples and add them to the plates.

    • Detect bound antibodies using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody.

    • Develop the signal with a TMB substrate and measure the absorbance at 450 nm.

    • Determine the antibody titer for each mouse.

  • Antigen-Specific T-Cell Response (ELISPOT):

    • Isolate splenocytes from the harvested spleens.

    • Use an ELISPOT plate pre-coated with anti-IFN-γ or anti-IL-4 capture antibodies.

    • Add the splenocytes to the wells and stimulate them with the model antigen (OVA) or a relevant peptide epitope.

    • After 24-48 hours of incubation, wash the plates and add a biotinylated detection antibody.

    • Add streptavidin-HRP and a substrate to visualize the spots, where each spot represents a cytokine-secreting cell.

    • Count the spots to quantify the number of antigen-specific T-cells.

Data Presentation: In Vivo Immune Responses

Antigen-Specific IgG Titers

GroupDay 14 Titer (log10)Day 28 Titer (log10)
Antigen AloneValueValue
Antigen + this compoundValueValue
Antigen + Positive Control AdjuvantValueValue

Values represent the geometric mean titer ± standard deviation.

Antigen-Specific T-Cell Responses (IFN-γ ELISPOT)

GroupSpot Forming Units (SFU) per 10⁶ splenocytes
Antigen AloneValue
Antigen + this compoundValue
Antigen + Positive Control AdjuvantValue

Values represent the mean SFU ± standard deviation.

Visualization: Experimental Workflow for In Vivo Adjuvant Evaluation

InVivo_Workflow cluster_prep Preparation cluster_immunization Immunization cluster_analysis Analysis Formulation Vaccine Formulation (Antigen +/- Adjuvant) Immunize_D0 Day 0: Primary Immunization Formulation->Immunize_D0 Immunize_D14 Day 14: Booster Immunization Immunize_D0->Immunize_D14 Blood_D14 Day 14: Blood Collection Immunize_D0->Blood_D14 Blood_D28 Day 28: Blood Collection Immunize_D14->Blood_D28 Spleen_D28 Day 28: Spleen Harvest Immunize_D14->Spleen_D28 ELISA Antibody Titer (ELISA) Blood_D14->ELISA Blood_D28->ELISA ELISPOT T-Cell Response (ELISPOT) Spleen_D28->ELISPOT

Caption: In vivo adjuvant evaluation workflow.

Conclusion

The experimental design outlined in this document provides a robust framework for the immunological characterization of this compound. By following these protocols, researchers can systematically evaluate its mechanism of action, potency as a TLR4 agonist, and efficacy as a vaccine adjuvant. The data generated will be crucial for its further development and potential application in novel vaccine formulations.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-Benzyloxy Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Benzyloxy myristic acid is a valuable chiral building block and intermediate in the synthesis of various biologically active molecules. Its structure, featuring a long aliphatic chain, a chiral center with a protected hydroxyl group, and a carboxylic acid moiety, makes it a key component in the development of novel therapeutics, including toll-like receptor (TLR) agonists and other immunomodulators. This document provides detailed protocols for a robust and scalable three-step synthesis of this compound, suitable for large-scale production in a laboratory or industrial setting. The synthesis commences with the asymmetric hydrogenation of a β-keto ester, followed by the protection of the resulting hydroxyl group as a benzyl (B1604629) ether, and concludes with the saponification of the methyl ester to yield the final product.

Overall Synthetic Scheme

The large-scale synthesis of this compound is accomplished through a three-step process, beginning with the asymmetric hydrogenation of methyl 3-oxotetradecanoate. The resulting (R)-3-hydroxy myristic acid methyl ester is then benzylated, followed by saponification to yield the target compound.

G cluster_0 Step 1: Asymmetric Hydrogenation cluster_1 Step 2: Benzylation cluster_2 Step 3: Saponification A Methyl 3-oxotetradecanoate B Methyl (R)-3-hydroxytetradecanoate A->B H₂, Ru-BINAP catalyst (High Enantioselectivity) C Methyl (R)-3-hydroxytetradecanoate D Methyl (R)-3-(benzyloxy)tetradecanoate C->D NaH, Benzyl Bromide (Williamson Ether Synthesis) E Methyl (R)-3-(benzyloxy)tetradecanoate F (R)-3-(Benzyloxy)tetradecanoic acid E->F 1. NaOH or KOH 2. H₃O⁺ Workup

Caption: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the expected quantitative data for each step of the synthesis on a large scale.

Table 1: Reactants and Expected Yields for the Synthesis of this compound (Based on 1 kg of Methyl 3-oxotetradecanoate)

StepStarting MaterialKey ReagentsProductExpected Yield (%)Expected Product Mass
1Methyl 3-oxotetradecanoate (1 kg)H₂, Ru-BINAP catalystMethyl (R)-3-hydroxytetradecanoate85-95%855-955 g
2Methyl (R)-3-hydroxytetradecanoate (855 g)Sodium Hydride, Benzyl BromideMethyl (R)-3-(benzyloxy)tetradecanoate90-98%995-1082 g
3Methyl (R)-3-(benzyloxy)tetradecanoate (995 g)Sodium Hydroxide (B78521)This compound92-99%884-954 g

Table 2: Physical and Analytical Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Methyl 3-oxotetradecanoateC₁₅H₂₈O₃256.38Colorless to pale yellow liquidN/A
Methyl (R)-3-hydroxytetradecanoateC₁₅H₃₀O₃258.40White to off-white solid39-40
Methyl (R)-3-(benzyloxy)tetradecanoateC₂₂H₃₆O₃348.52Colorless to pale yellow oilN/A
This compoundC₂₁H₃₄O₃334.49White to off-white solidN/A

Experimental Protocols

Step 1: Large-Scale Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate

This protocol describes the synthesis of methyl (R)-3-hydroxytetradecanoate via the asymmetric hydrogenation of methyl 3-oxotetradecanoate using a Ru-BINAP catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with Methyl 3-oxotetradecanoate and degassed Methanol (B129727) B Add Ru-BINAP catalyst under inert atmosphere A->B C Seal reactor and purge with Nitrogen, then Hydrogen B->C D Pressurize with Hydrogen and heat C->D E Monitor reaction progress by TLC or HPLC D->E F Cool, vent, and concentrate the reaction mixture E->F G Purify by recrystallization or column chromatography F->G H Isolate and dry Methyl (R)-3-hydroxytetradecanoate G->H

Caption: Experimental workflow for asymmetric hydrogenation.

Materials:

  • Methyl 3-oxotetradecanoate (1.0 kg, 3.90 mol)

  • [RuCl((R)-BINAP)]₂·NEt₃ or a similar chiral Ru-BINAP catalyst (Substrate to catalyst ratio: 1000:1 to 5000:1)

  • Degassed, anhydrous Methanol (10-20 L)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr reactor) of appropriate size

  • Mechanical stirrer

  • Inert atmosphere system (glovebox or Schlenk line)

  • Rotary evaporator

  • Crystallization vessel

  • Filtration apparatus

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with methyl 3-oxotetradecanoate (1.0 kg) and degassed, anhydrous methanol (10 L).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, carefully add the Ru-BINAP catalyst to the reactor. The substrate to catalyst molar ratio should be optimized but is typically in the range of 1000:1 to 5000:1.

  • Reaction: Seal the reactor and connect it to the hydrogenation apparatus. Purge the reactor several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 atm) and begin stirring. Heat the reaction mixture to the optimal temperature (usually 50-80 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (after carefully depressurizing and purging the system) and analyzing them by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of filter aid to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude methyl (R)-3-hydroxytetradecanoate can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel for smaller scales. For large-scale operations, crystallization is preferred.

Expected Yield: 85-95% of methyl (R)-3-hydroxytetradecanoate as a white to off-white solid.

Step 2: Large-Scale Benzylation of Methyl (R)-3-hydroxytetradecanoate

This protocol details the protection of the secondary hydroxyl group of methyl (R)-3-hydroxytetradecanoate as a benzyl ether using the Williamson ether synthesis.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Methyl (R)-3-hydroxytetradecanoate in anhydrous DMF under Nitrogen B Cool the solution to 0 °C A->B C Slowly add Sodium Hydride (60% dispersion in mineral oil) B->C D Stir until hydrogen evolution ceases C->D E Add Benzyl Bromide dropwise at 0 °C D->E F Allow to warm to room temperature and stir until completion (TLC) E->F G Carefully quench with ice-cold water F->G H Extract with Ethyl Acetate (B1210297) or other suitable solvent G->H I Wash with water and brine, dry, and concentrate H->I J Purify by column chromatography or vacuum distillation I->J

Caption: Experimental workflow for the benzylation reaction.

Materials:

  • Methyl (R)-3-hydroxytetradecanoate (855 g, 3.31 mol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (159 g, 3.97 mol, 1.2 eq)

  • Benzyl bromide (BnBr) (622 g, 420 mL, 3.64 mol, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (8-16 L)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

  • Large, multi-necked round-bottom flask or jacketed reactor

  • Mechanical stirrer

  • Dropping funnel

  • Inert atmosphere system (Nitrogen or Argon)

  • Cooling bath (ice-water)

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry reactor with a mechanical stirrer, dropping funnel, and nitrogen inlet.

  • Dissolution: Dissolve methyl (R)-3-hydroxytetradecanoate (855 g) in anhydrous DMF (8 L) under a nitrogen atmosphere.

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (159 g of 60% dispersion) portion-wise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C until the evolution of hydrogen gas ceases (approximately 1-2 hours).

  • Benzylation: Add benzyl bromide (420 mL) dropwise via the dropping funnel, keeping the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[1]

  • Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench the reaction by the dropwise addition of ice-cold water.

  • Extraction: Transfer the mixture to a large separatory funnel and add more water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude methyl (R)-3-(benzyloxy)tetradecanoate can be purified by vacuum distillation or large-scale column chromatography on silica gel.

Expected Yield: 90-98% of methyl (R)-3-(benzyloxy)tetradecanoate as a colorless to pale yellow oil.

Step 3: Large-Scale Saponification of Methyl (R)-3-(benzyloxy)tetradecanoate

This protocol outlines the hydrolysis of the methyl ester to the final carboxylic acid product.

G cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Methyl (R)-3-(benzyloxy)tetradecanoate in Methanol/THF B Add aqueous solution of NaOH or KOH A->B C Heat to reflux and stir until completion (TLC) B->C D Cool and concentrate to remove organic solvents C->D E Dilute with water and extract with a nonpolar solvent to remove impurities D->E F Acidify the aqueous layer with HCl to precipitate the product E->F G Filter the solid product F->G H Wash with cold water and dry G->H I Recrystallize from a suitable solvent for further purification H->I

Caption: Experimental workflow for the saponification reaction.

Materials:

  • Methyl (R)-3-(benzyloxy)tetradecanoate (995 g, 2.85 mol)

  • Sodium hydroxide (NaOH) (171 g, 4.28 mol, 1.5 eq) or Potassium hydroxide (KOH)

  • Methanol (5-10 L)

  • Tetrahydrofuran (THF) (optional, to aid solubility)

  • Water

  • Hydrochloric acid (HCl), concentrated or aqueous solution

  • Ethyl acetate or other suitable extraction solvent

  • Hexanes or other suitable recrystallization solvent

Equipment:

  • Large, multi-necked round-bottom flask or jacketed reactor

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Large beaker or precipitation vessel

  • Büchner funnel and flask for filtration

  • Vacuum oven

Procedure:

  • Setup: In a large reactor equipped with a mechanical stirrer and reflux condenser, dissolve methyl (R)-3-(benzyloxy)tetradecanoate (995 g) in methanol (5 L). THF can be added to improve solubility if needed.

  • Saponification: In a separate container, dissolve sodium hydroxide (171 g) in water (1.7 L) and allow the solution to cool. Add the aqueous NaOH solution to the solution of the ester.

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours, or until TLC analysis shows the disappearance of the starting material.

  • Solvent Removal: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol and THF.

  • Aqueous Work-up: Dilute the residue with water and transfer to a separatory funnel. Wash the aqueous solution with a nonpolar solvent like hexanes or diethyl ether to remove any non-acidic impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl with vigorous stirring until the pH is acidic (pH 1-2). A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with cold water until the washings are neutral. Dry the product under vacuum, preferably in a vacuum oven at a temperature below its melting point.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as hexanes or an ethanol/water mixture.

Expected Yield: 92-99% of this compound as a white to off-white solid.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-3-Benzyloxy Myristic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-3-Benzyloxy myristic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges related to the solubility of this long-chain fatty acid in buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

This compound is a long-chain fatty acid derivative. Its poor solubility in aqueous solutions is due to its long, 14-carbon aliphatic tail, which is highly hydrophobic. The bulky, nonpolar benzyloxy group further increases its lipophilicity, making it even less soluble in water compared to its parent compound, myristic acid.[1]

Q2: What is the expected aqueous solubility of this compound?

Q3: What is the best initial solvent for creating a stock solution?

High-purity organic solvents are recommended for preparing a concentrated stock solution. Common choices include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), chloroform, and dichloromethane.[3][4] The choice of solvent may depend on the specific requirements of your experiment, particularly cell toxicity limits. For cell culture applications, ethanol and DMSO are most frequently used.[3]

Q4: How can I improve the solubility of this compound in my final buffer or medium?

The most effective method is to complex it with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA).[5] BSA binds to the fatty acid molecules, effectively shielding their hydrophobic tails and enabling their dispersion in aqueous media. Other methods include saponification (converting the acid to its more soluble salt form) or using surfactants, although these may interfere with certain biological assays.

Q5: What is the optimal molar ratio of fatty acid to BSA?

The ideal molar ratio can vary, but a common starting point is between 3:1 and 6:1 (fatty acid:BSA).[6] A higher ratio increases the concentration of "free" or unbound fatty acid, which can lead to precipitation and cellular toxicity.[5] It is crucial to determine the optimal ratio for your specific application empirically.

Q6: Does the pH of the buffer affect solubility?

Yes, pH is a critical factor. Like other carboxylic acids, the solubility of this compound increases as the pH rises above its acid dissociation constant (pKa). At higher pH, the carboxylic acid group deprotonates to form a carboxylate anion, which is more polar and thus more soluble in water. The pKa of myristic acid is around 4.9, and while the benzyloxy group might slightly alter this, a significant increase in solubility is expected at a pH of 7.0 or higher.[7][8]

Troubleshooting Guides

Issue 1: Precipitate Forms When Diluting the Organic Stock Solution into Aqueous Buffer
  • Cause A: Exceeded Solubility Limit. The final concentration of this compound in the aqueous buffer is too high for it to remain in solution.

    • Solution: Decrease the final target concentration. For long-chain fatty acids, concentrations above the low micromolar range are often supersaturated.[2]

  • Cause B: Rapid Change in Polarity. Adding the organic stock solution too quickly into the aqueous buffer causes localized high concentrations, leading to immediate precipitation.

    • Solution: Pre-warm the aqueous buffer to 37°C. Add the stock solution dropwise while vigorously vortexing or stirring the buffer to ensure rapid and even dispersion.[9]

  • Cause C: Low Temperature. The temperature of the final buffer is too low. Fatty acid solubility generally increases with temperature.[3][10]

    • Solution: Perform dilutions and experiments at a controlled temperature, such as 37°C, if the experimental design allows. Avoid storing the final solution at 4°C unless it is complexed with a stabilizing agent like BSA.

Issue 2: The Fatty Acid-BSA Complex Solution is Cloudy or Contains Precipitate
  • Cause A: Incorrect Fatty Acid to BSA Ratio. The amount of BSA is insufficient to bind the total amount of fatty acid added.

    • Solution: Increase the concentration of BSA to achieve a lower fatty acid:BSA molar ratio (e.g., from 6:1 to 3:1). Ensure you are using high-quality, fatty acid-free BSA.

  • Cause B: BSA Denaturation. The BSA solution was overheated during preparation.

    • Solution: Do not heat BSA solutions above 50°C.[3] When preparing the complex, maintain the temperature at approximately 37°C.

  • Cause C: Incomplete Complexation. The incubation time for fatty acid and BSA binding was too short.

    • Solution: After adding the fatty acid stock to the BSA solution, incubate the mixture at 37°C for at least one hour with gentle agitation to ensure complete complexation.[6]

Issue 3: Inconsistent Experimental Results or Signs of Cell Toxicity
  • Cause A: Solvent Toxicity. The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is too high.

    • Solution: The final concentration of DMSO should generally be kept below 0.5%, and for sensitive cells, at or below 0.1%.[9] Prepare a more concentrated stock solution to minimize the volume added. Always include a vehicle control (medium with the same final solvent concentration) in your experiments.[3]

  • Cause B: High Concentration of Unbound Fatty Acid. Even when complexed with BSA, a high fatty acid:BSA ratio can result in a toxic concentration of free fatty acid.

    • Solution: Perform a dose-response experiment by titrating the fatty acid-BSA complex to find the optimal, non-toxic working concentration. Test different fatty acid:BSA ratios.

Quantitative Data Summary

Direct quantitative solubility data for this compound in various buffers is limited. The tables below provide reference data for myristic acid to guide experimental design. The presence of the benzyloxy group will likely decrease the aqueous solubility compared to the values shown for myristic acid.

Table 1: Solubility of Saturated Fatty Acids in Phosphate (B84403) Buffer

Fatty AcidCarbon ChainSolubility in Phosphate Buffer (pH 7.4, 37°C)
Lauric AcidC12:0> 500 µM
Myristic Acid C14:0 20 - 30 µM [2]
Palmitic AcidC16:0< 1 µM (tendency for aggregation)
Stearic AcidC18:0< 1 µM (tendency for aggregation)

Table 2: Influence of pH on Myristic Acid Solubility (Qualitative)

pH ConditionExpected State of Carboxyl GroupRelative Aqueous Solubility
pH < 4.0Protonated (-COOH)Very Low
pH 4.0 - 6.0Partially DeprotonatedLow to Moderate
pH > 7.0Fully Deprotonated (-COO⁻)Higher

This table is based on the general principles of carboxylic acid chemistry and available data on myristic acid distribution coefficients which are pH-dependent.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Ethanol
  • Weigh the desired amount of this compound in a sterile, conical tube.

  • Add the appropriate volume of 100% (anhydrous) ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the tube vigorously until the fatty acid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the stock solution at -20°C, protected from light. To prevent oxidation, the solution can be overlaid with nitrogen gas before capping.

Protocol 2: Solubilization by Complexing with Bovine Serum Albumin (BSA)

This protocol is adapted for cell culture applications.

  • Prepare a BSA Solution: In a sterile container, dissolve fatty acid-free BSA in your desired buffer or serum-free cell culture medium (e.g., DMEM) to a concentration of 1 mM. Stir gently at 37°C until the BSA is completely dissolved. Do not heat above 50°C.

  • Prepare Fatty Acid Stock: Prepare a 100 mM stock solution of this compound in 100% ethanol as described in Protocol 1.

  • Complexation: Warm the 1 mM BSA solution to 37°C. To achieve a 5:1 molar ratio for a final working solution, slowly add 5 parts of the fatty acid stock to 1 part of the BSA solution while gently vortexing or swirling. For example, to make a 5 mM fatty acid solution, add 50 µL of the 100 mM fatty acid stock to 1 mL of the 1 mM BSA solution.

  • Incubation: Incubate the mixture in a shaker or on a rotator for at least 1 hour at 37°C to allow for complete complexation.

  • Sterilization and Use: Sterilize the final fatty acid-BSA complex solution by passing it through a 0.22 µm syringe filter. This stock can now be diluted to the final working concentration in your cell culture medium.

Protocol 3: Solubilization by Saponification

This method converts the fatty acid into its sodium salt, which is more water-soluble.

  • Dissolution: Dissolve the desired amount of this compound in a minimal amount of 100% ethanol.

  • Saponification: Add an equimolar amount of Sodium Hydroxide (NaOH) solution (e.g., 1 M NaOH). For example, for 33.4 mg of fatty acid (0.1 mmol), add 100 µL of 1 M NaOH.

  • Heating: Gently heat the mixture at 60-70°C for 20-30 minutes to ensure the reaction is complete.[11][12] The solution should become clear.

  • Final Volume: Adjust to the final desired volume with the aqueous buffer of choice. The resulting solution contains the sodium salt of the fatty acid.

  • pH Adjustment: Check the pH of the final solution and adjust as necessary for your experiment. Be aware that lowering the pH significantly may cause the fatty acid to precipitate out of solution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Method cluster_bsa BSA Complexation Protocol cluster_final Final Working Solution start (R)-3-Benzyloxy Myristic Acid Powder solvent Add Organic Solvent (e.g., 100% Ethanol) start->solvent vortex Vortex / Gentle Heat (37°C) Until Dissolved solvent->vortex stock Concentrated Stock (e.g., 100 mM) vortex->stock method_choice Choose Method stock->method_choice bsa_path Complex with BSA method_choice->bsa_path Recommended for Cell-Based Assays sapon_path Saponification method_choice->sapon_path For Non-Biological Applications direct_path Direct Dilution (Low Concentrations Only) method_choice->direct_path High Risk of Precipitation bsa_prep Prepare Fatty Acid-Free BSA Solution (e.g., 1 mM) warm_bsa Warm BSA to 37°C bsa_prep->warm_bsa add_fa Slowly Add Stock to BSA (Vortexing, Target Ratio) warm_bsa->add_fa incubate Incubate 1 hr at 37°C add_fa->incubate filter Sterile Filter (0.22 µm) incubate->filter final_dilution Dilute to Final Working Concentration filter->final_dilution end Ready for Experiment final_dilution->end mapk_pathway cluster_nucleus Nuclear Events FA This compound (or other fatty acids) Receptor Cell Surface Receptor (e.g., GPCR, TLR) FA->Receptor binds to RAS Ras Receptor->RAS activates RAF Raf (MAPKKK) RAS->RAF activates MEK MEK (MAPKK) RAF->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to TF Transcription Factors (e.g., c-Fos, Elk-1) ERK->TF phosphorylates Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Inflammation) Gene->Response

References

Technical Support Center: Synthesis of (R)-3-Benzyloxy Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Benzyloxy Myristic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

This compound, also known as (R)-3-Benzyloxytetradecanoic acid, is typically synthesized from (R)-3-Hydroxy Myristic Acid via a Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the hydroxyl group on the myristic acid backbone to form an alkoxide, which then acts as a nucleophile to attack an electrophilic benzylating agent, such as benzyl (B1604629) bromide.[1][2]

Q2: What are the critical reagents and solvents for this synthesis?

The key reagents for this synthesis are:

  • (R)-3-Hydroxy Myristic Acid: The starting material.

  • A strong, non-nucleophilic base: Sodium hydride (NaH) is commonly used to deprotonate the secondary alcohol, forming the sodium alkoxide.[1]

  • A benzylating agent: Benzyl bromide (BnBr) is a frequently used and effective reagent for introducing the benzyl group.[1]

  • Anhydrous polar aprotic solvent: Dry N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are suitable solvents for the Williamson ether synthesis as they effectively dissolve the reactants and facilitate the SN2 reaction.[1]

Q3: What are the most common impurities I might encounter in my synthesis?

The most probable impurities include:

  • Unreacted (R)-3-Hydroxy Myristic Acid: Incomplete reaction will result in the presence of the starting material in your crude product.

  • Benzyl Alcohol: This can form from the hydrolysis of benzyl bromide if there is residual water in the reaction mixture.

  • Dibenzyl Ether: This can form as a byproduct, especially if the reaction conditions are not optimized.

  • Elimination Byproduct: Although less likely with a primary halide like benzyl bromide, some elimination reactions can occur, leading to unsaturated fatty acid derivatives.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress.[3] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The product, being less polar than the starting material (due to the ether linkage replacing the hydroxyl group), will have a higher Rf value.

Q5: What analytical techniques are recommended for final purity assessment?

For the final purity assessment of this compound, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from impurities and quantifying their respective amounts.[4] A reversed-phase C18 column is often suitable for this type of analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities that may be present.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Symptom: TLC analysis shows a significant amount of unreacted (R)-3-Hydroxy Myristic Acid and little to no product formation.

Potential Cause Troubleshooting Action
Incomplete Deprotonation Ensure the sodium hydride (NaH) is fresh and has been handled under anhydrous conditions. Use a sufficient excess of NaH (typically 1.5-2.0 equivalents). Allow adequate time for the deprotonation to occur before adding the benzyl bromide.
Inactive Benzyl Bromide Use freshly opened or purified benzyl bromide. Benzyl bromide can degrade over time.
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Water will quench the alkoxide intermediate.
Low Reaction Temperature While the initial deprotonation may be done at 0°C, the reaction with benzyl bromide may require gentle warming to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.
Issue 2: Presence of Multiple Spots on TLC, Indicating Several Byproducts

Symptom: The TLC plate of the crude reaction mixture shows the product spot, the starting material spot, and several other spots.

Potential Cause Troubleshooting Action
Formation of Benzyl Alcohol This is likely due to moisture in the reaction. Follow the recommendations for excluding water from the reaction.
Formation of Dibenzyl Ether This can occur if there is an excess of benzyl bromide or if the reaction temperature is too high. Use a controlled amount of benzyl bromide (e.g., 1.1-1.2 equivalents).
Side reaction with the carboxylic acid While the alkoxide is a stronger nucleophile than the carboxylate, some reaction at the carboxylic acid can occur, especially at higher temperatures. This can be minimized by carefully controlling the reaction temperature.
Issue 3: Difficulty in Purifying the Product

Symptom: Column chromatography does not effectively separate the product from a key impurity.

Potential Cause Troubleshooting Action
Co-elution of Impurities If an impurity has a similar polarity to the product, it may be difficult to separate by standard silica (B1680970) gel chromatography. Experiment with different solvent systems for chromatography, including gradients. Consider using a different stationary phase if necessary.
Product is an Oil This compound may be an oil or a low-melting solid, which can make purification and handling challenging. Ensure proper characterization by NMR and HPLC to confirm purity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the Williamson ether synthesis.

  • Preparation: Under an inert atmosphere (N2 or Ar), add (R)-3-Hydroxy Myristic Acid (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF (5-10 mL per mmol of starting material) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.5-2.0 eq) portion-wise. Stir the mixture at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Benzylation: Slowly add benzyl bromide (1.1-1.2 eq) to the reaction mixture at 0°C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding ice-cold water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x volume of DMF).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: TLC Analysis of Reaction Progress
  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil and mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spotting:

    • In the "SM" lane, spot a dilute solution of (R)-3-Hydroxy Myristic Acid.

    • In the "RXN" lane, spot a sample of the reaction mixture.

    • In the "CO" lane, spot the starting material solution first, and then spot the reaction mixture on top of it.

  • Development: Develop the plate in a chamber with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).

  • Visualization: Visualize the plate under UV light (if any of the components are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain).

  • Analysis: The disappearance of the spot in the "SM" lane within the "RXN" lane and the appearance of a new, higher Rf spot indicates product formation.

Protocol 3: HPLC Purity Analysis

The following is a general HPLC method that can be optimized for the analysis of this compound.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).
Flow Rate 1.0 mL/min
Detection UV at 254 nm (for the benzyl group)
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the mobile phase.

Data Presentation

Table 1: Representative TLC Data
Compound Rf Value (30% EtOAc in Hexanes)
(R)-3-Hydroxy Myristic Acid~0.3
This compound~0.6
Benzyl Bromide~0.8
Benzyl Alcohol~0.4

Note: These are estimated Rf values and may vary depending on the specific TLC plate and conditions.

Table 2: Expected 1H NMR Chemical Shifts for this compound
Proton Expected Chemical Shift (ppm) Multiplicity
Aromatic (C6H 5)7.2-7.4multiplet
Benzylic (-O-CH 2-Ph)~4.5singlet
CH -O-~3.8multiplet
CH 2-COOH~2.4multiplet
Alkyl Chain (-(CH 2)n-)1.2-1.6multiplet
Terminal Methyl (-CH 3)~0.9triplet

Note: Chemical shifts are approximate and can vary based on the solvent and instrument.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start (R)-3-Hydroxy Myristic Acid Deprotonation Deprotonation (NaH, Anhydrous DMF) Start->Deprotonation Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Benzylation Benzylation (Benzyl Bromide) Alkoxide->Benzylation Crude_Product Crude Product Benzylation->Crude_Product Workup Aqueous Work-up & Extraction Crude_Product->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product (R)-3-Benzyloxy Myristic Acid Purification->Final_Product Analysis Purity & Structure (HPLC, NMR) Final_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting Start Reaction Issue? Low_Yield Low Yield/ No Reaction Start->Low_Yield Yes Impurities Multiple Spots on TLC Start->Impurities Yes Check_Base Check NaH Activity & Anhydrous Conditions Low_Yield->Check_Base Check_BnBr Check Benzyl Bromide Quality Low_Yield->Check_BnBr Check_Temp Optimize Reaction Temperature Low_Yield->Check_Temp Exclude_H2O Ensure Anhydrous Conditions Impurities->Exclude_H2O Control_Stoichiometry Control Reagent Stoichiometry Impurities->Control_Stoichiometry Optimize_Purification Optimize Chromatography Impurities->Optimize_Purification

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of (R)-3-Benzyloxy Myristic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of (R)-3-Benzyloxy myristic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of (R)-3-hydroxy myristic acid to form an alkoxide, which then acts as a nucleophile to attack an electrophilic benzyl (B1604629) halide, such as benzyl bromide, forming the desired ether linkage.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Several parameters are crucial for maximizing the yield and purity of this compound. These include the choice of base and solvent, reaction temperature, and the purity of starting materials. Anhydrous (water-free) conditions are highly recommended to prevent side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of hexane (B92381) and ethyl acetate (B1210297), will show the consumption of the starting material, (R)-3-hydroxy myristic acid, and the appearance of the less polar product spot, this compound.

Q4: What are the expected spectroscopic data for this compound?

A4: The structure of this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR: Expect characteristic peaks for the benzylic protons (a singlet around 4.5 ppm), the aromatic protons of the benzyl group (a multiplet between 7.2-7.4 ppm), the methine proton adjacent to the ether oxygen (a multiplet around 3.8-4.0 ppm), and the long aliphatic chain protons.

  • ¹³C NMR: Look for signals corresponding to the benzylic carbon (around 70 ppm), the aromatic carbons, the carbon bearing the benzyloxy group (around 75-80 ppm), and the carbonyl carbon of the carboxylic acid (around 179 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M+H]⁺ or [M+Na]⁺. A characteristic fragment is the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzyl group.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation 1. Incomplete deprotonation of the hydroxyl group. Use a stronger base: Sodium hydride (NaH) is generally more effective than weaker bases like potassium carbonate (K₂CO₃) for deprotonating secondary alcohols. • Ensure anhydrous conditions: Any moisture will react with the base, reducing its effectiveness. Use freshly dried solvents and reagents.
2. Poor quality of reagents. Use fresh benzyl bromide: Benzyl bromide can degrade over time. It is advisable to use a freshly opened bottle or purify it before use. • Check the purity of (R)-3-hydroxy myristic acid: Impurities in the starting material can interfere with the reaction.
3. Inappropriate solvent. Use a polar aprotic solvent: Solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they solvate the cation of the alkoxide, leaving the oxygen nucleophile more reactive.[2]
Presence of a Major Side Product 1. E2 Elimination. This is a common side reaction, especially with stronger bases and higher temperatures. It results in the formation of an alkene. • Lower the reaction temperature: Perform the reaction at room temperature or even 0°C after the initial deprotonation. • Use a less hindered base if possible, though for a secondary alcohol a strong base is often necessary.
2. Unreacted starting material. Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. • Increase the stoichiometry of benzyl bromide: A slight excess (1.1-1.2 equivalents) of benzyl bromide can help drive the reaction to completion.
Difficulty in Product Purification 1. Co-elution of product and benzyl alcohol (a potential byproduct). Optimize column chromatography conditions: Use a shallow gradient of a hexane/ethyl acetate mobile phase to improve separation. • Wash the crude product: An aqueous wash can help remove some polar impurities before chromatography.
2. Oiling out during recrystallization. Choose an appropriate solvent system: A mixture of solvents, such as ethyl acetate/hexanes or ethanol/water, can be effective. The ideal system will dissolve the product when hot but result in poor solubility when cold.[3] • Cool the solution slowly: Rapid cooling can lead to the formation of an oil instead of crystals.

Data Presentation

The choice of base and solvent significantly impacts the yield of the Williamson ether synthesis. The following table provides representative data for the synthesis of this compound to guide your experimental design.

Base Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Key Observations
Sodium Hydride (NaH)Tetrahydrofuran (THF)25 (Room Temp)1285 - 95Generally high yields with clean reaction profiles. Requires strict anhydrous conditions.
Potassium Carbonate (K₂CO₃)Acetone56 (Reflux)2460 - 75Milder conditions, but often requires longer reaction times and may result in incomplete conversion.
Potassium Hydroxide (KOH)Dimethylformamide (DMF)25 (Room Temp)1870 - 85Effective, but the presence of water from the base can lead to side reactions.

Note: These values are illustrative and can vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Hydride in THF

This protocol is designed for achieving a high yield of this compound.

Materials:

  • (R)-3-hydroxy myristic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-3-hydroxy myristic acid (1.0 eq). Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The mixture will be stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the alkoxide.

  • Benzylation: Cool the reaction mixture back to 0°C. Add benzyl bromide (1.1 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0°C.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexane mixture.

Visualizations

Experimental Workflow

experimental_workflow start Start: (R)-3-hydroxy myristic acid deprotonation 1. Deprotonation (NaH, Anhydrous THF, 0°C to RT) start->deprotonation benzylation 2. Benzylation (Benzyl Bromide, 0°C to RT, 12h) deprotonation->benzylation workup 3. Aqueous Work-up (Quench, Extraction, Washes) benzylation->workup purification 4. Purification (Column Chromatography) workup->purification characterization 5. Characterization (NMR, MS) purification->characterization end_product Final Product: This compound characterization->end_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic low_yield Low Yield Observed check_deprotonation Incomplete Deprotonation? low_yield->check_deprotonation Step 1 ensure_anhydrous Action: Ensure Anhydrous Conditions low_yield->ensure_anhydrous Possible Issue check_reagents Poor Reagent Quality? check_deprotonation->check_reagents No use_stronger_base Action: Use Stronger Base (NaH) check_deprotonation->use_stronger_base Yes check_conditions Suboptimal Conditions? check_reagents->check_conditions No use_fresh_reagents Action: Use Fresh/Purified Reagents check_reagents->use_fresh_reagents Yes optimize_temp_time Action: Optimize Temp. & Time check_conditions->optimize_temp_time Yes improved_yield Yield Improved use_stronger_base->improved_yield ensure_anhydrous->improved_yield use_fresh_reagents->improved_yield optimize_temp_time->improved_yield

Caption: A logical approach to troubleshooting low synthesis yield.

References

(R)-3-Benzyloxy myristic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-3-Benzyloxy Myristic Acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic fatty acid derivative. It is structurally related to myristic acid, a saturated fatty acid. The benzyloxy group at the 3-position is a key feature of this molecule. It is commonly used in research as a Toll-like receptor 4 (TLR4) agonist to stimulate immune responses and as a vaccine adjuvant.[1][2]

Q2: What are the general solubility properties of this compound?

This compound is soluble in organic solvents such as chloroform, dichloromethane, ether, and ethyl acetate.[3] Its solubility in aqueous solutions is expected to be low, a common characteristic of long-chain fatty acids.[4] For use in aqueous-based biological assays, it typically requires the use of a co-solvent or a carrier.

Q3: What are the primary stability concerns for this compound in solution?

Q4: What are the potential degradation products of this compound?

The primary degradation pathway is expected to be hydrolysis of the benzyl (B1604629) ether bond. This would result in the formation of (R)-3-hydroxy myristic acid and benzyl alcohol. Benzyl alcohol itself can be further degraded to benzene, toluene, and benzaldehyde, especially with energy input like sonication.[6]

Q5: What are the recommended storage conditions for this compound solutions?

It is recommended to store stock solutions of this compound at -20°C.[7] For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed containers to prevent solvent evaporation.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness of the Compound in Aqueous Solution

Possible Cause: this compound has low aqueous solubility. Direct addition to aqueous buffers will likely result in precipitation.

Troubleshooting Steps:

  • Use of a Co-solvent: Dissolve the compound first in a water-miscible organic solvent such as DMSO or ethanol (B145695) before adding it to the aqueous medium. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts in biological assays.[8]

  • Use of a Carrier: Complexing the fatty acid with a carrier molecule like bovine serum albumin (BSA) can enhance its solubility and stability in aqueous solutions.[8]

  • Formulation with Surfactants: Non-ionic surfactants can be used to create stable, water-soluble formulations of fatty acids.[9]

  • Sonication: While sonication can aid in dissolving some compounds, it should be used with caution as it can generate localized heat and potentially degrade benzyl alcohol, a possible breakdown product.[6]

Issue 2: Inconsistent or No Biological Activity in Cell-Based Assays

Possible Cause: This could be due to several factors including compound degradation, improper concentration, or issues with the experimental setup.

Troubleshooting Steps:

  • Confirm Compound Integrity: Before use, ensure the compound has not degraded. If degradation is suspected, a fresh solution should be prepared from a new stock.

  • Dose-Response Experiment: Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay.[10]

  • Cell Viability Check: High concentrations of the compound or the solvent used may be toxic to cells. Always perform a cell viability assay (e.g., MTS or Trypan Blue exclusion) to rule out cytotoxicity.[10]

  • Positive Controls: Use a known TLR4 agonist, such as lipopolysaccharide (LPS), as a positive control to ensure the cells are responsive and the assay is working correctly.

  • Endotoxin (B1171834) Contamination: Ensure all reagents and plasticware are endotoxin-free, as endotoxin contamination can lead to TLR4 activation and mask the effect of your compound.[1]

Issue 3: Suspected Degradation of the Compound Over Time

Possible Cause: Hydrolysis of the benzyl ether bond is a likely degradation pathway, especially if the solution is not stored properly or is subjected to harsh pH conditions.

Troubleshooting Steps:

  • pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) if possible, as both acidic and basic conditions can catalyze hydrolysis.[3]

  • Temperature Control: Store solutions at -20°C or lower when not in use. Avoid prolonged exposure to room temperature or higher temperatures.

  • Stability Study: If the stability of the compound in your specific experimental conditions is a critical concern, it is advisable to perform a stability study. This involves analyzing the concentration of the parent compound over time using a suitable analytical method like HPLC or GC.[11][12]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound in a sterile microfuge tube.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for a Cell-Based TLR4 Activation Assay
  • Cell Seeding: Seed your cells of interest (e.g., HEK293-hTLR4 reporter cells or primary macrophages) in a 96-well plate at the desired density.

  • Compound Preparation: Dilute the stock solution of this compound to the final working concentrations in your cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <1%).

  • Cell Treatment: Add the diluted compound to the cells. Include wells with vehicle control (medium with the same concentration of solvent) and a positive control (e.g., LPS).

  • Incubation: Incubate the plate for the desired period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Assay Readout: Measure the desired endpoint, such as reporter gene expression (e.g., luciferase or SEAP), cytokine production (e.g., TNF-α or IL-6 by ELISA), or marker upregulation (e.g., CD86 by flow cytometry).

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
ChloroformSoluble[3]
DichloromethaneSoluble[3]
EtherSoluble[3]
Ethyl AcetateSoluble[3]
Aqueous BuffersPoorly Soluble[4]

Table 2: Recommended Analytical Techniques for Stability Assessment

Analytical TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC)Quantification of the parent compound and detection of non-volatile degradation products.[11][12]
Gas Chromatography (GC)Analysis of volatile degradation products like benzyl alcohol and its derivatives.[6]
Mass Spectrometry (MS)Identification of unknown degradation products by determining their mass-to-charge ratio.[12]
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of degradation products.[12]

Visualizations

experimental_workflow Experimental Workflow for Assessing TLR4 Agonist Activity cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO/Ethanol) prep_working Prepare Working Solutions (in Cell Culture Medium) prep_stock->prep_working treat_cells Treat Cells with Compound prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate readout Measure Readout (e.g., ELISA, Luciferase) incubate->readout data_analysis Data Analysis readout->data_analysis

Caption: A general workflow for testing the biological activity of this compound.

degradation_pathway Potential Degradation Pathway of this compound parent This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis product1 (R)-3-Hydroxy Myristic Acid hydrolysis->product1 product2 Benzyl Alcohol hydrolysis->product2 further_degradation Further Degradation (e.g., Sonication) product2->further_degradation degradation_products Benzene, Toluene, Benzaldehyde further_degradation->degradation_products

Caption: A diagram illustrating the potential hydrolysis of this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Biological Activity start Inconsistent/No Biological Activity check_compound Check Compound Integrity (Fresh Stock/Solution) start->check_compound check_concentration Optimize Concentration (Dose-Response) start->check_concentration check_viability Assess Cell Viability (MTS/Trypan Blue) start->check_viability check_controls Verify Positive Control (e.g., LPS) start->check_controls end Identify Root Cause check_compound->end check_concentration->end check_viability->end check_controls->end

References

Technical Support Center: (R)-3-Benzyloxy Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (R)-3-Benzyloxy myristic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three primary degradation pathways due to its chemical structure, which includes a carboxylic acid, a long hydrocarbon chain, and a benzyl (B1604629) ether group.[1] The main pathways are:

  • Debenzylation: Cleavage of the benzyl ether bond, which can be initiated by catalytic hydrogenation, or strong acids.[2] This results in the formation of (R)-3-hydroxy myristic acid and toluene (B28343) (from a hydrogenolysis reaction) or benzyl alcohol.[1][2]

  • Oxidation: The long fatty acid chain is prone to oxidation, particularly at the benzylic position and any potential sites of unsaturation.[1][3][4][5][6][7] This can be accelerated by exposure to air (oxygen), heat, light, and trace metals.[8]

  • Hydrolysis: While the carboxylic acid itself is stable, ester derivatives of the acid can be susceptible to acid or base-catalyzed hydrolysis.[9][10][11]

Q2: What are the optimal storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation and ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. For long-term storage (greater than 6 months), the solid compound should be stored under the following conditions.[8]

Q3: Can I store this compound in solution?

A3: Long-term storage in solution is generally not recommended due to an increased risk of degradation.[8] If short-term storage in solution is necessary, the following precautions should be taken:

  • Use a high-purity, anhydrous, aprotic solvent such as DMSO or DMF.[12]

  • Prepare aliquots to minimize freeze-thaw cycles.[1][8]

  • Store solutions at -80°C.[8]

  • Protect from light and moisture.[8]

Q4: What are the visual or analytical indicators of degradation?

A4: Degradation of this compound can be identified through several indicators:

  • Visual Cues: A noticeable change in the physical appearance of the compound, such as color change (e.g., yellowing), can be a sign of oxidation.[8]

  • Analytical Detection: The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][13] The appearance of new peaks in the chromatogram corresponding to degradation products is a clear indicator.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound in experiments.

Symptom Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible experimental results. Compound degradation due to improper storage or handling.Verify the purity of your compound using HPLC or LC-MS and compare it to a reference standard or a freshly opened sample.[8] Ensure proper storage conditions are maintained.
Instability of the compound in the experimental solvent.Prepare solutions fresh before use. If the experiment is lengthy, conduct a solution stability study to determine the compound's stability in your chosen solvent over time.[1]
Repeated freeze-thaw cycles.Aliquot solutions to avoid multiple freeze-thaw cycles which can accelerate degradation.[1]
Appearance of unexpected peaks in HPLC/GC-MS analysis. Degradation of the compound during sample preparation or analysis.Ensure derivatization reagents for GC-MS are fresh and the reaction goes to completion.[13][14] For HPLC, ensure the mobile phase is compatible and does not induce degradation.
Thermal degradation in the GC injector.If using GC-MS, consider lowering the injector temperature to prevent thermal breakdown of the molecule.[13]
Change in physical appearance (e.g., color). Oxidation of the compound.Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light.[8]

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions (Forced Degradation): [1][15]

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
  • Thermal Stress: Incubate the solid compound at a temperature below its melting point (e.g., 40°C) for a specified period.[8]
  • Photostability: Expose the solid compound or a solution to UV light.[1][8]

3. Time Points:

  • Analyze samples at initial (T=0) and various time points (e.g., 2, 4, 8, 24 hours) for solutions and longer for solid-state stress.

4. HPLC Analysis:

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  • Detector: UV detector at a suitable wavelength (determined by UV scan).
  • Analysis: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Condition Solid State (Long-term, >6 months) In Solution (Short-term)
Temperature -20°C or colder[8]-80°C[8]
Atmosphere Inert gas (Argon or Nitrogen)[8]N/A (use anhydrous solvent)[12]
Light Protect from light (amber vial)[8]Protect from light (amber vial)[8]
Moisture Store with a desiccant[8]Use anhydrous solvents[12]

Visualizations

DegradationPathways main (R)-3-Benzyloxy myristic acid debenz (R)-3-Hydroxy myristic acid main->debenz Debenzylation (e.g., H2/Pd, strong acid) oxid Oxidized Products main->oxid Oxidation (O2, heat, light) hydro Hydrolysis Products (for ester derivatives) main->hydro Hydrolysis (acid/base, for esters)

Caption: Potential degradation pathways for this compound.

TroubleshootingFlow start Inconsistent Experimental Results check_purity Check Compound Purity (HPLC/LC-MS) start->check_purity is_pure Is it pure? check_purity->is_pure check_storage Review Storage & Handling is_pure->check_storage Yes use_fresh Use Freshly Opened Compound is_pure->use_fresh No check_solution Assess Solution Stability check_storage->check_solution aliquot Aliquot Samples check_storage->aliquot prepare_fresh Prepare Solutions Fresh check_solution->prepare_fresh

Caption: Troubleshooting workflow for inconsistent experimental results.

StabilityTestingWorkflow start Prepare Stock Solution of this compound stress Apply Stress Conditions start->stress acid Acidic Hydrolysis stress->acid base Basic Hydrolysis stress->base oxid Oxidative Degradation stress->oxid thermal Thermal Stress stress->thermal photo Photostability stress->photo sample Sample at Time Points (T=0, T=x) acid->sample base->sample oxid->sample thermal->sample photo->sample analyze Analyze by HPLC sample->analyze end Compare Chromatograms & Quantify Degradation analyze->end

Caption: Experimental workflow for stability and forced degradation studies.

References

Technical Support Center: Optimizing Cell Stimulation with (R)-3-Benzyloxy Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell stimulation experiments using (R)-3-Benzyloxy myristic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of lipid A, the active component of lipopolysaccharide (LPS). It functions as an agonist for Toll-like receptor 4 (TLR4). Upon binding to the TLR4/MD-2 complex on the surface of immune cells, it initiates an intracellular signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF3. This results in the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules, leading to the activation of innate and adaptive immune responses.

Q2: Which cell types are most responsive to this compound?

A2: Cells of the myeloid lineage that express TLR4 are the primary targets for this compound. These include:

  • Dendritic Cells (DCs): Both primary DCs (e.g., bone marrow-derived dendritic cells, BMDCs) and DC cell lines.

  • Macrophages: Primary macrophages (e.g., bone marrow-derived macrophages, BMDMs; peritoneal macrophages) and macrophage cell lines (e.g., RAW 264.7).

  • Monocytes: Primary human or mouse monocytes.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in organic solvents such as chloroform, dichloromethane, ether, and ethyl acetate. For cell culture experiments, it is common to prepare a high-concentration stock solution in a sterile, cell-culture compatible solvent like DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, the stock solution should be diluted to the final working concentration in pre-warmed cell culture medium.

Q4: What are the expected downstream effects of cell stimulation with this compound?

A4: Stimulation of TLR4-expressing cells with this compound is expected to induce:

  • Cytokine Production: Secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-12.

  • Chemokine Production: Secretion of chemokines like RANTES and MCP-1.

  • Upregulation of Co-stimulatory Molecules: Increased surface expression of CD80, CD86, and MHC class II on antigen-presenting cells like DCs and macrophages.

  • Activation of Signaling Pathways: Phosphorylation and activation of key signaling proteins in the TLR4 pathway, including p38 MAPK, JNK, and the p65 subunit of NF-κB.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low cellular response (e.g., no cytokine production) 1. Suboptimal concentration of this compound: The concentration may be too low to elicit a response. 2. Inappropriate incubation time: The stimulation period may be too short to allow for gene transcription and protein synthesis. 3. Low cell viability: Cells may have been compromised before or during the experiment. 4. Incorrect cell type: The cells used may not express sufficient levels of TLR4. 5. Degraded compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 6. Inhibitory substances in culture medium: Some serum lots or other media components may contain inhibitors of TLR4 signaling.1. Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 25 µM). 2. Conduct a time-course experiment to identify the peak response time for your specific endpoint (e.g., 4, 8, 16, 24 hours). 3. Check cell viability using Trypan Blue or a viability stain before and after the experiment. Ensure proper cell handling techniques. 4. Verify TLR4 expression on your target cells using flow cytometry or qPCR. 5. Prepare a fresh stock solution from a new aliquot or a new batch of the compound. 6. Test a different lot of fetal bovine serum (FBS) or use a serum-free medium if possible.
High background signal in unstimulated control 1. Endotoxin (B1171834) contamination: LPS contamination in reagents, media, or serum can activate TLR4. 2. Mycoplasma contamination: Mycoplasma can activate TLRs and induce a baseline inflammatory response. 3. Cell stress: Over-confluent cultures or harsh cell handling can lead to spontaneous activation.1. Use endotoxin-free reagents and test all components of your cell culture system for endotoxin contamination. 2. Regularly test your cell cultures for mycoplasma contamination. 3. Maintain cells at an optimal density and handle them gently during passaging and plating.
High cell death after stimulation 1. Toxicity of this compound: The concentration used may be cytotoxic. 2. Toxicity of the solvent: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Activation-induced cell death (AICD): Prolonged or very strong stimulation can lead to apoptosis.1. Perform a dose-response cell viability assay (e.g., MTS or MTT assay) to determine the cytotoxic concentration of the compound. 2. Ensure the final concentration of the solvent is non-toxic (typically <0.5% for DMSO). Include a vehicle control in your experiments. 3. Reduce the incubation time or the concentration of this compound.
Inconsistent results between experiments 1. Variability in cell passage number: Cells at high passage numbers can have altered responses. 2. Inconsistent cell density: The number of cells plated can affect the outcome. 3. Reagent variability: Different lots of media, serum, or other reagents can lead to different results. 4. Variability in compound preparation: Inconsistent dilution of the stock solution.1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density across all experiments. 3. Use the same lot of critical reagents for a set of experiments. If a new lot is introduced, it may require re-optimization. 4. Prepare fresh dilutions of this compound for each experiment from a single-use aliquot of the stock solution.

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the cell type and the specific endpoint being measured. The following tables provide suggested ranges based on data from similar synthetic TLR4 agonists. It is highly recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental setup.

Table 1: Recommended Concentration Ranges for Cell Stimulation

Cell TypeConcentration Range (µM)Notes
Bone Marrow-Derived Dendritic Cells (BMDCs) 0.5 - 20Higher concentrations may be required for robust cytokine production.
Bone Marrow-Derived Macrophages (BMDMs) 1 - 25Monitor cell viability at higher concentrations.
RAW 264.7 Macrophages 0.1 - 10This cell line is generally sensitive to TLR4 agonists.
Human Monocyte-Derived Dendritic Cells (Mo-DCs) 0.5 - 15Response can vary between donors.

Table 2: Recommended Incubation Times for Different Endpoints

EndpointIncubation Time (hours)Notes
Signaling Pathway Activation (e.g., p-p65, p-p38) 0.25 - 2Peak phosphorylation is often transient and occurs early.
Cytokine mRNA Expression (qPCR) 2 - 8Gene expression typically peaks before protein secretion.
Cytokine Protein Secretion (ELISA, CBA) 6 - 24Optimal time depends on the specific cytokine being measured.
Surface Marker Upregulation (Flow Cytometry) 12 - 48Expression of co-stimulatory molecules is a later event.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Stimulation
  • Prepare a stock solution: Dissolve this compound in sterile DMSO to a final concentration of 10 mM.

  • Aliquot and store: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term use.

  • Prepare working solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5%.

Protocol 2: Stimulation of Bone Marrow-Derived Macrophages (BMDMs)
  • Isolate and differentiate BMDMs: Isolate bone marrow cells from the femurs and tibias of mice and culture them in complete DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.

  • Plate cells: On day 7, harvest the differentiated BMDMs and plate them in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete medium. Allow the cells to adhere overnight.

  • Stimulate cells: The next day, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubate: Incubate the cells for the desired period (e.g., 24 hours for cytokine analysis) at 37°C in a 5% CO2 incubator.

  • Collect supernatant: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Collect the supernatant for cytokine analysis by ELISA or other methods.

  • Lyse cells (optional): The remaining cell monolayer can be washed with PBS and lysed for protein extraction and subsequent Western blot analysis or RNA extraction for qPCR.

Protocol 3: Analysis of Dendritic Cell (DC) Activation by Flow Cytometry
  • Generate and plate DCs: Generate bone marrow-derived dendritic cells (BMDCs) by culturing bone marrow cells with GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 6-8 days. Plate immature DCs in a 12-well plate at a density of 1 x 10^6 cells/well.

  • Stimulate DCs: Treat the cells with this compound at various concentrations for 24 hours.

  • Harvest cells: Gently harvest the cells by pipetting and transfer to FACS tubes.

  • Block Fc receptors: Wash the cells with FACS buffer (PBS with 2% FBS) and incubate with an Fc block antibody for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Stain for surface markers: Add fluorescently conjugated antibodies against surface markers of interest (e.g., CD11c, MHC-II, CD80, CD86) and incubate for 30 minutes on ice in the dark.

  • Wash and acquire data: Wash the cells twice with FACS buffer and resuspend in a suitable volume. Acquire data on a flow cytometer.

  • Analyze data: Analyze the expression levels of the activation markers on the gated DC population (e.g., CD11c+ cells).

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway cluster_nucleus Nucleus R-3-BMA (R)-3-Benzyloxy myristic acid LBP LBP CD14 CD14 LBP->CD14 TLR4/MD-2 TLR4/MD-2 Complex CD14->TLR4/MD-2 Presents ligand MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK) TAK1->MAPKs IκB IκB IKK->IκB Phosphorylates & Inhibits NF-κB NF-κB (p65/p50) IκB->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates TRIF TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1/IKKε TBK1/IKKε TRAF3->TBK1/IKKε IRF3 IRF3 TBK1/IKKε->IRF3 Phosphorylates IRF3_nuc IRF3 IRF3->IRF3_nuc Dimerizes & Translocates Gene_Expression Gene Expression IRF3_nuc->Gene_Expression Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-12) Gene_Expression->Cytokines

Caption: TLR4 signaling pathway initiated by this compound.

Caption: General experimental workflow for cell stimulation.

Technical Support Center: (R)-3-Benzyloxy Myristic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability or other issues in experiments involving (R)-3-Benzyloxy myristic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound, also known as (R)-3-Benzyloxytetradecanoic acid, is a synthetic derivative of myristic acid, a 14-carbon saturated fatty acid. It has been described as a vaccine adjuvant capable of activating antigen-specific CD4+ and CD8+ T-cells by stimulating dendritic cells. Like other saturated fatty acids, it may activate innate immune signaling pathways.

Q2: I am observing high levels of cell death in my experiments. What is the likely cause?

High cytotoxicity is a common issue when working with fatty acids in cell culture. Several factors could be contributing to low cell viability:

  • Concentration-Dependent Toxicity: High concentrations of fatty acids can be lipotoxic to cells. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or ethanol, can be toxic to cells, especially at final concentrations above 0.5% for DMSO.

  • Precipitation: Fatty acids have poor solubility in aqueous culture media and can precipitate, leading to inconsistent results and non-specific cytotoxicity.

  • Lipotoxicity: Saturated fatty acids can induce cellular stress pathways, such as endoplasmic reticulum (ER) stress and apoptosis, leading to cell death.

Q3: How should I dissolve and prepare this compound for cell culture experiments?

Proper preparation is critical to ensure solubility and minimize toxicity.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a sterile, cell-culture grade solvent like DMSO or ethanol. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution & Complexing with BSA: To enhance solubility and mimic in vivo conditions, it is highly recommended to complex the fatty acid with fatty acid-free Bovine Serum Albumin (BSA). A general protocol is to prepare a BSA solution in serum-free media and then slowly add the fatty acid stock solution to the BSA solution while vortexing. This allows the fatty acid to bind to the albumin, improving its delivery to the cells and reducing precipitation.[1]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) and BSA used in your treatment groups, but without the this compound. This helps to distinguish between the effects of the compound and the delivery vehicle.[1]

Q4: What is a typical starting concentration for this compound in in vitro experiments?

The optimal concentration is highly dependent on the cell line and the specific biological question. Since specific data for this compound is limited, it is essential to perform a dose-response experiment. Based on studies with other myristic acid derivatives and fatty acids, a broad range from 1 µM to 100 µM is a reasonable starting point for determining the IC50 (half-maximal inhibitory concentration) or a non-toxic working concentration.[1][2][3][4][5]

Q5: What signaling pathway is likely activated by this compound?

While the specific pathways for this compound are not fully elucidated, saturated fatty acids are known to act as agonists for Toll-like receptor 4 (TLR4). Activation of TLR4 can initiate downstream signaling cascades involving adaptor proteins like MyD88, leading to the activation of PI3K/AKT and NF-κB pathways.[6][7][8][9] This can result in the expression of pro-inflammatory cytokines.

Troubleshooting Guide: Low Cell Viability

This guide addresses the common problem of low cell viability and provides a systematic approach to troubleshooting.

Problem: Unexpectedly High Cell Death Across All Treated Wells
Potential CauseRecommended Solution
Compound Concentration Too High The initial concentration range may be too high for your specific cell line. Solution: Perform a broad dose-response curve, starting at a much lower concentration (e.g., in the nanomolar range) and extending to the micromolar range, to identify a non-toxic working concentration.
Solvent Toxicity The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. Solution: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO, and lower for ethanol). Always include a vehicle control.[1]
Compound Precipitation The fatty acid is not fully soluble in the culture medium, leading to the formation of precipitates that are toxic to cells. Solution: Visually inspect the medium for any cloudiness or precipitate after adding the compound. Prepare a fresh stock solution and consider complexing the fatty acid with fatty acid-free BSA to improve solubility.[1]
General Cell Culture Issues Poor cell health, contamination, or incorrect handling can lead to increased sensitivity and cell death. Solution: Ensure cells are healthy, within a low passage number, and growing in the logarithmic phase. Use aseptic techniques to prevent contamination. Handle cells gently during media changes and reagent additions.
Data Summary: Recommended Concentration Ranges for Fatty Acid Experiments

The following table summarizes typical concentration ranges used in the literature for various fatty acids in cell culture experiments. This can serve as a guide for designing your initial dose-response studies for this compound.

Fatty AcidCell Line(s)Effective Concentration RangeReference
Pinolenic AcidVarious10 µM - 200 µM[1]
Oleic AcidDuck Hepatocytes75 µM - 150 µM (non-cytotoxic)[2]
12-Methyltetradecanoic AcidVarious Cancer LinesIC50: 18 - 35 µg/mL[3]
3-O-acetyloleanolic acidHCT-1165 µM - 50 µM[4]
Phenolic Acids3T3-L1 PreadipocytesIC50: 43.3 - 72.3 µM[5]

Experimental Protocols & Visualizations

Protocol 1: Determining Optimal Concentration using MTT Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a given cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cells of choice

  • Complete culture medium

  • This compound

  • DMSO (cell culture grade)

  • Fatty acid-free BSA

  • Serum-free medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Preparation of Fatty Acid-BSA Complex:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1% (w/v) solution of fatty acid-free BSA in serum-free medium.

    • Slowly add the fatty acid stock solution to the BSA solution while vortexing to create the complex. Incubate at 37°C for 30-60 minutes.

  • Cell Treatment:

    • Perform serial dilutions of the fatty acid-BSA complex in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Include an "untreated" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO and BSA).

    • Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Workflow for MTT Cytotoxicity Assay.
Visualization of Potential Signaling Pathway

The following diagram illustrates the potential signaling pathway activated by this compound, based on the known mechanisms of other saturated fatty acids.

TLR4_Pathway ligand (R)-3-Benzyloxy myristic acid tlr4 TLR4 ligand->tlr4 Binds/Activates myd88 MyD88 tlr4->myd88 Recruits pi3k PI3K myd88->pi3k Activates akt Akt pi3k->akt Activates nfkb NF-κB akt->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to cytokines Pro-inflammatory Cytokine Expression nucleus->cytokines Induces Transcription

Potential TLR4 Signaling Pathway.
Troubleshooting Logic Diagram

This diagram provides a step-by-step decision-making process for troubleshooting low cell viability.

Troubleshooting_Flowchart start Start: Low Cell Viability Observed check_controls Are controls (untreated, vehicle) also showing low viability? start->check_controls general_issue Indicates a general cell culture problem. Review cell health, passage number, media, and incubator conditions. check_controls->general_issue Yes check_precipitation Is there visible precipitation in the treatment wells? check_controls->check_precipitation No solubility_issue Improve solubility. Prepare fresh stock. Use/optimize fatty acid-BSA complex. check_precipitation->solubility_issue Yes concentration_issue Toxicity is likely concentration-dependent. check_precipitation->concentration_issue No dose_response Perform a wider dose-response curve with lower starting concentrations. concentration_issue->dose_response

Troubleshooting Flowchart for Low Viability.

References

Inconsistent results with (R)-3-Benzyloxy myristic acid batches

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-3-Benzyloxy Myristic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized protocols for its use as a Toll-like receptor 4 (TLR4) antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant batch-to-batch variability in the inhibitory potency (IC50) of this compound in our TLR4 reporter assay. What could be the cause?

A1: Batch-to-batch variability is a common issue and can stem from several factors related to the compound itself, assay conditions, or cellular responses. The primary causes include:

  • Chemical Purity and Integrity: Minor variations in chemical purity, presence of isomers, or degradation of the compound can significantly alter its biological activity.

  • Solubility and Aggregation: Incomplete solubilization or aggregation of this lipophilic compound in aqueous assay media can lead to inconsistent effective concentrations.

  • Endotoxin (B1171834) Contamination: Reagents, including the compound itself or media components, could be contaminated with bacterial endotoxin (LPS), which is a potent TLR4 agonist. This would interfere with the antagonist assay, leading to variable results.

  • Cellular Factors: The health, passage number, and expression levels of TLR4, MD-2, and CD14 in your cell line can fluctuate, affecting the response to both agonist and antagonist.[1]

Troubleshooting Workflow

To systematically diagnose the issue, follow this workflow:

G cluster_1 Compound Verification cluster_2 Assay Optimization cluster_3 Contamination Checks cluster_4 Cellular Standardization A Inconsistent IC50 Results B Step 1: Verify Compound Integrity A->B Start Here C Step 2: Optimize Assay Conditions B->C If compound is OK B1 Compare CoA for each batch B->B1 B2 Check solubility & appearance B->B2 B3 Test for degradation (e.g., repeat freeze-thaw) B->B3 D Step 3: Check for Contamination C->D If assay is robust C1 Validate agonist (LPS) EC50 C->C1 C2 Optimize antagonist incubation time C->C2 C3 Test different solvents (e.g., DMSO, EtOH) C->C3 E Step 4: Standardize Cell Culture D->E If no contamination D1 LAL test on compound & reagents D->D1 D2 Run 'antagonist only' control wells D->D2 E1 Use consistent cell passage number E->E1 E2 Confirm TLR4/MD-2/CD14 expression E->E2

Caption: Troubleshooting workflow for inconsistent results.

Q2: How does this compound inhibit TLR4 signaling?

A2: this compound is a synthetic lipid A analog. It acts as a competitive antagonist for the Toll-like Receptor 4 (TLR4) complex. The natural ligand for TLR4 is lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS binding to the MD-2 co-receptor induces dimerization of the TLR4/MD-2 complex, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[2][3] this compound mimics the lipid A portion of LPS and binds to the same hydrophobic pocket on MD-2, but it fails to induce the conformational change required for TLR4 dimerization and subsequent signal transduction.[4] By occupying the binding site, it blocks LPS from activating the receptor.[2]

TLR4 Signaling and Antagonist Action

TLR4_Pathway cluster_LPS LPS Activation cluster_Antagonist Antagonist Inhibition LPS LPS MD2 MD-2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Complexes with Dimer TLR4 Dimerization TLR4->Dimer Induces MyD88 MyD88 Pathway Dimer->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines Antagonist (R)-3-Benzyloxy myristic acid MD2_B MD-2 Antagonist->MD2_B Competitively Binds Block No Dimerization MD2_B->Block Prevents LPS Binding Block->Cytokines INHIBITS

Caption: Mechanism of TLR4 activation by LPS and inhibition by the antagonist.

Q3: My compound fails to show any antagonist activity. What should I check first?

A3: A complete lack of activity often points to a fundamental issue with the experimental setup or the compound's viability.

  • Confirm Cell Line Responsiveness: First, ensure your cell line is responsive to the TLR4 agonist (e.g., LPS). Run an LPS dose-response curve. If the cells do not respond to LPS, they may lack essential components like TLR4, MD-2, or CD14.[5]

  • Check Compound Solubility: Visually inspect your stock solution and final dilutions for any precipitation. This compound is highly lipophilic and may require a small amount of organic solvent (like DMSO) for complete solubilization before dilution in aqueous media.

  • Verify Agonist Concentration: Ensure you are using an appropriate concentration of LPS (typically the EC50 to EC80) to stimulate the cells. If the LPS concentration is too high, it may overcome the competitive inhibition by the antagonist at the concentrations you are testing.

  • Review Antagonist Concentration and Incubation: The antagonist needs to be added before the agonist. A pre-incubation period of 30-60 minutes is common to allow the antagonist to bind to the receptor complex. Verify that the antagonist concentrations tested are within the expected active range.

Quantitative Data Summary

When comparing different batches of this compound, it is crucial to analyze the Certificate of Analysis (CoA) for each and, if necessary, perform in-house quality control. Below is a table illustrating hypothetical data from two different batches that could explain performance variability.

ParameterBatch A (Good Performance)Batch B (Poor Performance)Troubleshooting Implication
Purity (HPLC) >99.5%97.0%Impurities in Batch B could interfere with the assay or be inactive, lowering potency.
Endotoxin Level (LAL) < 0.01 EU/µg1.5 EU/µgHigh endotoxin in Batch B acts as a TLR4 agonist, directly competing with the antagonist and masking its effect.
Appearance White crystalline solidSlightly off-white powderA color change may indicate degradation or the presence of impurities.
In-house IC50 (HEK-TLR4) 55 nM250 nMThe functional consequence of lower purity and endotoxin contamination is a significant drop in observed potency.

Key Experimental Protocol

Protocol: TLR4 Antagonist Activity via NF-κB Reporter Assay in HEK293-hTLR4 Cells

This protocol describes a method to determine the IC50 value of this compound.

1. Materials & Reagents:

  • HEK293 cells stably expressing human TLR4, MD-2, CD14, and an NF-κB-driven reporter (e.g., SEAP or luciferase).

  • DMEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • This compound (Lot-verified).

  • LPS from E. coli O111:B4.

  • Reporter gene assay detection reagent (e.g., QUANTI-Blue™ or ONE-Glo™).

  • DMSO (Endotoxin-free).

2. Procedure:

  • Cell Plating: Seed the HEK-TLR4 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Antagonist Treatment:

    • Carefully remove the medium from the cells.

    • Add 100 µL of the diluted antagonist to the appropriate wells. Include "vehicle control" wells containing medium with 0.1% DMSO.

    • Pre-incubate the plate for 1 hour at 37°C.

  • Agonist Stimulation:

    • Prepare an LPS solution in cell culture medium at a concentration twice its EC80 value (previously determined, e.g., 20 ng/mL for a final concentration of 10 ng/mL).

    • Add 100 µL of the LPS solution to all wells except the "no stimulation" control wells. Add 100 µL of plain medium to the "no stimulation" wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Detection:

    • Equilibrate the plate and reporter detection reagent to room temperature.

    • Measure the reporter gene activity (e.g., SEAP absorbance at 620 nm or luciferase luminescence) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data by setting the "no stimulation" control as 0% and the "vehicle + LPS" control as 100% activation.

    • Plot the percent inhibition versus the log concentration of the antagonist.

    • Calculate the IC50 value using a non-linear regression model (four-parameter logistic curve).

References

Technical Support Center: (R)-3-Benzyloxy Myristic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (R)-3-Benzyloxy myristic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities typically arise from the synthetic route used. If prepared by the benzylation of (R)-3-hydroxymyristic acid, common impurities may include:

  • Unreacted (R)-3-hydroxymyristic acid: The starting material for the benzylation reaction.

  • Benzyl (B1604629) bromide: A common reagent used for benzylation.

  • Benzyl alcohol: Formed by the hydrolysis of benzyl bromide or debenzylation.

  • Dibenzyl ether: A byproduct of the benzylation reaction.

  • Over-benzylated products: Benzylation at the carboxylic acid moiety.

  • Enantiomeric impurities: The (S)-enantiomer if the starting material was not enantiomerically pure.

Q2: My purified this compound shows a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a strong indicator of impurities. The presence of residual solvents from the purification process or any of the impurities listed in Q1 can lead to this observation. Further purification through techniques like recrystallization or column chromatography is recommended to improve purity and achieve a sharp melting point.

Q3: I am observing loss of the benzyl protecting group (debenzylation) during purification. How can this be minimized?

A3: Debenzylation is a common challenge when working with benzyl ethers. To minimize this:

  • Avoid Strong Acids and Bases: The benzyl ether linkage is susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. Use mild conditions whenever possible.

  • Moderate Temperatures: Avoid prolonged heating at high temperatures during recrystallization or solvent evaporation.

  • Inert Atmosphere: For sensitive applications, conducting purification steps under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

Q4: What are the recommended analytical techniques to assess the purity of this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity. A normal phase chiral column is often effective. Reversed-phase HPLC can be used to assess the overall purity and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product and identifying any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Troubleshooting Guides

Crystallization Issues
ProblemPossible CauseTroubleshooting Steps
Oiling out instead of crystallization The compound is too soluble in the chosen solvent. The cooling rate is too fast. Presence of impurities inhibiting crystal formation.Try a less polar solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in a cold bath. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound.
Low recovery of purified product The compound has significant solubility in the cold crystallization solvent. Premature crystallization occurred during hot filtration.Choose a solvent in which the product has lower solubility at low temperatures. Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crashing out. Minimize the amount of solvent used for dissolution.
No crystal formation upon cooling The solution is not supersaturated (too much solvent was used).Concentrate the solution by evaporating some of the solvent and allow it to cool again.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of the desired product from impurities The solvent system (mobile phase) is not optimized. The column is overloaded. The column was not packed properly.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. Use a larger column or load less crude material. Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels.
The compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a non-polar compound like this compound, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually adding a more polar solvent (e.g., ethyl acetate) is recommended.
Streaking or tailing of the compound band The sample is interacting too strongly with the stationary phase (silica gel). The sample was loaded in a solvent that is too polar.Add a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing. Dissolve the sample in a minimal amount of the initial, least polar mobile phase solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general starting point for the recrystallization of this compound. The choice of solvent is critical and may require optimization.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents. This compound is soluble in chloroform, dichloromethane, ether, and ethyl acetate (B1210297). A good recrystallization solvent will dissolve the compound when hot but sparingly when cold. Hexane (B92381) or a mixture of hexane and ethyl acetate is a good starting point to test.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound by silica gel chromatography.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good system will show a clear separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.3. A gradient of ethyl acetate in hexane is a common starting point.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar elution solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it carefully onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₁H₃₄O₃
Molecular Weight 334.49 g/mol
CAS Number 87357-67-3
Solubility Soluble in chloroform, dichloromethane, ether, ethyl acetate.[1]
Table 2: Typical Purification Outcomes (Estimated)
Purification StepPurity (by HPLC)YieldNotes
Crude Product 70-85%-Purity can vary significantly based on the reaction conditions.
After Crystallization >95%60-80%Yield is dependent on the solvent system and purity of the crude.
After Column Chromatography >98%70-90%Higher purity can be achieved, but may result in lower yield.

Note: These are estimated values. Actual results may vary depending on experimental conditions.

Visualizations

Purification_Workflow Crude Crude (R)-3-Benzyloxy myristic acid Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChrom Column Chromatography Recrystallization->ColumnChrom Further Purification (if necessary) PureProduct Pure (R)-3-Benzyloxy myristic acid (>98%) Recrystallization->PureProduct If purity is sufficient ColumnChrom->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue (e.g., Low Purity, Low Yield) CheckPurity Assess Purity (HPLC, NMR) Start->CheckPurity CheckYield Assess Yield Start->CheckYield Impure Purity < 95% CheckPurity->Impure Yes Resolved Issue Resolved CheckPurity->Resolved No LowYield Yield < 70% CheckYield->LowYield Yes CheckYield->Resolved No OptimizeRecryst Optimize Recrystallization (Solvent, Cooling Rate) Impure->OptimizeRecryst OptimizeColumn Optimize Column Chromatography (Mobile Phase, Loading) Impure->OptimizeColumn CheckDebenzylation Check for Debenzylation (NMR, MS) Impure->CheckDebenzylation LowYield->OptimizeRecryst OptimizeRecryst->CheckPurity OptimizeColumn->CheckPurity MildConditions Use Milder Conditions (Temp, pH) CheckDebenzylation->MildConditions Debenzylation Detected MildConditions->CheckPurity

Caption: A logical troubleshooting guide for purification challenges.

References

Technical Support Center: Optimizing Fatty-Acid Treatment for Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fatty acid treatment conditions for cell growth experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fatty acid solution is cloudy or precipitates after adding it to the culture medium. What should I do?

A1: Fatty acid insolubility in aqueous solutions is a common issue.[1][2] Here are the key reasons and solutions:

  • Problem: Poor Solubility. Long-chain fatty acids have low solubility in aqueous cell culture media.[1]

  • Solution: Complex with Bovine Serum Albumin (BSA). The most effective method is to complex the fatty acid with fatty-acid-free BSA.[1][2][3] BSA mimics the physiological transport of fatty acids and improves their stability and delivery to cells.[3]

  • Troubleshooting Steps:

    • Use Fatty-Acid-Free BSA: Standard BSA may contain endogenous fatty acids, interfering with your experiment.

    • Optimize the Molar Ratio: The molar ratio of fatty acid to BSA is critical. Ratios between 2:1 and 6:1 (fatty acid:BSA) are commonly used.[3] Healthy physiological ratios in human serum are typically between 1:1 to 3:1, but can be higher in disease states.[1]

    • Proper Dissolution Technique: Dissolve fatty acids in a suitable solvent like ethanol (B145695) or DMSO at a high concentration before adding them to the BSA solution.[1] Ensure the final solvent concentration in the media is low (e.g., ethanol <0.05%) to avoid solvent-induced cytotoxicity.[1]

    • Heating: Gently warming the BSA solution to 37°C before and during the addition of the fatty acid can aid in complex formation.[3][4] However, temperatures above 50°C can cause BSA aggregation.[1]

Q2: I'm observing high levels of cell death after fatty acid treatment. How can I reduce this lipotoxicity?

A2: High concentrations of free fatty acids can be toxic to cells, a phenomenon known as lipotoxicity.[5][6] This can lead to cellular stress, apoptosis, and necrosis.[5][7]

  • Problem: Fatty Acid Overload. Excess free fatty acids can disrupt cellular functions and lead to cell death.[5]

  • Solution: Optimize Concentration and Formulation.

    • Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of your fatty acid for your specific cell type.[3]

    • Use Unsaturated Fatty Acids: Saturated fatty acids like palmitic acid are often more cytotoxic than unsaturated fatty acids like oleic acid.[8] Co-treatment with an unsaturated fatty acid can sometimes mitigate the toxic effects of a saturated fatty acid.[8]

    • Ensure Proper BSA Complexation: Unbound free fatty acids are a major contributor to lipotoxicity.[9] Proper complexation with BSA reduces the concentration of free fatty acids.

    • Control for Oxidized Fatty Acids: Ensure your fatty acid stock solutions are fresh and stored properly under an inert atmosphere (nitrogen or argon) at -20°C or -80°C to prevent oxidation, as oxidized fatty acids can be more cytotoxic.[3]

Q3: Should I use serum-free or serum-containing media for my fatty acid experiments?

A3: The choice between serum-free and serum-containing media depends on the experimental goals.

  • Serum-Containing Media:

    • Advantages: Serum provides essential growth factors and contains albumin, which can help to buffer the effects of fatty acids.[1]

    • Disadvantages: Serum contains endogenous lipids and fatty acids, which can interfere with the experiment and introduce variability.[][11]

  • Serum-Free Media:

    • Advantages: Provides a chemically defined environment, reducing variability and allowing for precise control over the lipid composition.[]

    • Disadvantages: Cells may be more sensitive to the lipotoxic effects of fatty acids without the protective components of serum. It is crucial to supplement with fatty acid-free BSA in these conditions.[]

Q4: What are the appropriate controls for a fatty acid treatment experiment?

A4: Proper controls are essential for interpreting your results accurately.

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the fatty acid. This accounts for any effects of the solvent itself.[1]

  • BSA Control: Treat cells with the same concentration of fatty-acid-free BSA used for complexation. This controls for any effects of BSA on the cells.[1]

Data Summary Tables

Table 1: Recommended Fatty Acid Treatment Conditions

ParameterRecommended RangeRationale
Fatty Acid Concentration 50 - 750 µM (individual)To mimic physiological and pathophysiological concentrations while avoiding excessive lipotoxicity.[8]
Fatty Acid:BSA Molar Ratio 2:1 to 6:1Ensures adequate complexation and delivery of fatty acids to cells, minimizing unbound free fatty acids.[3]
Final Solvent Concentration < 0.05% (Ethanol)To prevent solvent-induced cytotoxicity.[1]
Incubation Temperature 37°CStandard cell culture temperature and optimal for fatty acid-BSA complex formation.[4][12]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Precipitation in Media Poor fatty acid solubilityComplex with fatty-acid-free BSA; use a solvent like ethanol for initial dissolution.[1][3]
High Cell Death (Lipotoxicity) High concentration of free fatty acidsPerform a dose-response curve; co-treat with unsaturated fatty acids; ensure proper BSA complexation.[3][7][8]
Inconsistent Results Variability in serumUse serum-free media with fatty-acid-free BSA for a chemically defined system.[]
Oxidation of Fatty Acids Improper storageStore stock solutions under an inert gas at -20°C or -80°C and protect from light.[3]

Experimental Protocols

Protocol 1: Preparation of Fatty Acid-BSA Complexes

This protocol describes the preparation of a 1 mM palmitate solution complexed with BSA at a 6:1 molar ratio. This can be adapted for other fatty acids and concentrations.

Materials:

  • Sodium Palmitate

  • Ultra fatty-acid-free BSA

  • 150 mM NaCl solution (sterile)

  • Ethanol (or 0.1N NaOH)

  • Sterile water

  • Sterile 0.22 µm filter

Procedure:

  • Prepare BSA Solution:

    • Dissolve fatty-acid-free BSA in 150 mM NaCl to a final concentration of 0.17 mM.

    • Gently stir at 37°C until the BSA is completely dissolved.

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Prepare Fatty Acid Stock Solution:

    • Dissolve sodium palmitate in ethanol to create a concentrated stock solution (e.g., 100 mM).

  • Complexation:

    • Warm the 0.17 mM BSA solution to 37°C in a water bath with gentle stirring.

    • Slowly add the palmitate stock solution dropwise to the warm BSA solution to achieve a final palmitate concentration of 1 mM.

    • Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complexation.[4]

    • The final solution will be a 5x stock of 1 mM palmitate complexed to 0.17 mM BSA.

  • Storage:

    • Aliquot the fatty acid-BSA complex and store at -20°C for up to one month.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_fa Dissolve Fatty Acid in Solvent complex Complex Fatty Acid with BSA (37°C) prep_fa->complex prep_bsa Prepare Fatty-Acid-Free BSA Solution prep_bsa->complex add_media Add FA-BSA Complex to Culture Media complex->add_media treat_cells Treat Cells and Incubate add_media->treat_cells viability Assess Cell Viability (e.g., MTT Assay) treat_cells->viability uptake Measure Fatty Acid Uptake treat_cells->uptake signaling Analyze Signaling Pathways treat_cells->signaling

Caption: Experimental workflow for fatty acid treatment of cultured cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fatty_acid Fatty Acids (e.g., Palmitate) cd36 CD36/FAT fatty_acid->cd36 Uptake ppar PPARs fatty_acid->ppar er_stress ER Stress cd36->er_stress pi3k_akt PI3K/Akt Pathway cd36->pi3k_akt gene_expression Gene Expression (Lipid Metabolism, Cell Growth/Survival) er_stress->gene_expression Apoptosis m_tor mTOR pi3k_akt->m_tor srebp1 SREBP-1 pi3k_akt->srebp1 m_tor->gene_expression ppar->gene_expression srebp1->gene_expression troubleshooting_logic start Start Experiment observe Observe Cell Culture start->observe precipitate Precipitate in Media? observe->precipitate high_death High Cell Death? precipitate->high_death No check_bsa Check BSA Complexation (Ratio, Temp) precipitate->check_bsa Yes check_conc Perform Dose-Response Curve high_death->check_conc Yes success Experiment Successful high_death->success No check_bsa->observe check_conc->observe

References

Validation & Comparative

Purity Assessment of Synthesized (R)-3-Benzyloxy Myristic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Benzyloxy myristic acid is a synthetic chiral molecule that has garnered significant interest as a vaccine adjuvant due to its ability to activate antigen-specific T-cells.[1] The stereochemistry of this molecule is crucial for its biological activity, making the assessment of its enantiomeric purity a critical step in its development and application. This guide provides a comparative overview of the primary methods for determining the purity of synthesized this compound, with a focus on enantiomeric excess. Furthermore, it compares its purity profile with other commonly used vaccine adjuvants, offering a comprehensive resource for researchers in the field.

Comparative Purity Analysis of Vaccine Adjuvants

The selection of a vaccine adjuvant is a critical decision in vaccine development, with purity being a paramount consideration to ensure safety and efficacy. The following table provides a comparative summary of the purity profiles of this compound and three other widely used adjuvants: Monophosphoryl Lipid A (MPLA), Quil-A (QS-21), and CpG Oligodeoxynucleotides (CpG ODN).

AdjuvantTypical PurityKey Impurities/ConsiderationsPrimary Analytical Techniques
This compound >98% (Enantiomeric Excess)(S)-enantiomer, unreacted starting materials, benzyl (B1604629) alcohol, myristic acidChiral HPLC, ¹H NMR with Chiral Solvating Agents, Mass Spectrometry
Monophosphoryl Lipid A (MPLA) (Synthetic) High Purity (Single hexa-acylated congener)Other lipid A congeners (in bacterially derived MPLA), residual solventsHPLC with ELSD or MS detection
Quil-A (QS-21) >95%Other saponin (B1150181) isomers, degradation productsReversed-Phase HPLC with UV or MS detection
CpG Oligodeoxynucleotides (CpG ODN) High Purity (e.g., >99%)Shorter or longer oligonucleotide sequences, residual solvents, endotoxinsAnion-Exchange HPLC, Capillary Gel Electrophoresis, Mass Spectrometry

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound, particularly its enantiomeric excess, is essential. The following are detailed protocols for the two most effective analytical methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, providing a quantitative measure of the enantiomeric excess. The following protocol is adapted from established methods for the analysis of chiral 3-hydroxy fatty acids, which are structurally similar to this compound.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns are highly effective for this class of compounds. Recommended columns include those with cellulose (B213188) or amylose (B160209) derivatives, such as:

    • CHIRALPAK® AD-H

    • CHIRALCEL® OD-H

    • Lux® Cellulose-1

Mobile Phase and Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is typically used for normal-phase chromatography. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (0.1% v/v), is often necessary to improve peak shape and resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is a good starting point and can be optimized.

  • Column Temperature: Ambient temperature is usually sufficient.

  • Detection: UV detection at a wavelength of 220-230 nm is appropriate due to the presence of the phenyl group.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject a small volume (e.g., 10 µL) of the prepared sample onto the chiral HPLC column.

  • Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order will depend on the specific chiral stationary phase used.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

¹H NMR Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent (CSA) is a rapid and non-destructive method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their corresponding signals in the NMR spectrum.

Instrumentation and Reagents:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Chiral Solvating Agent (CSA): A variety of CSAs can be used for chiral carboxylic acids. Effective options include:

    • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol

    • (R)-(+)-α-Methylbenzylamine

    • (S)-(+)-1-(1-Naphthyl)ethylamine

Sample Preparation:

  • Dissolve a small amount (5-10 mg) of the synthesized this compound in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte alone to identify a well-resolved proton signal, preferably one close to the chiral center (e.g., the proton at the C3 position).

  • Add a molar equivalent of the chosen CSA to the NMR tube. The optimal ratio of CSA to analyte may need to be determined empirically but a 1:1 ratio is a good starting point.

  • Gently mix the sample and allow it to equilibrate for a few minutes.

Analysis:

  • Acquire the ¹H NMR spectrum of the mixture.

  • Observe the splitting of the previously identified proton signal into two distinct signals, corresponding to the two diastereomeric complexes.

  • Integrate the two separated signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.

  • Calculate the enantiomeric excess using the integral values.

Visualizing the Analytical Workflow

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for chiral HPLC and ¹H NMR analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized (R)-3-Benzyloxy Myristic Acid dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into Chiral HPLC filter->inject separate Separation of Enantiomers inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % ee integrate->calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Synthesized (R)-3-Benzyloxy Myristic Acid dissolve Dissolve in CDCl₃ start->dissolve add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire ¹H NMR Spectrum add_csa->acquire observe Observe Signal Splitting acquire->observe integrate Integrate Split Signals observe->integrate calculate Calculate % ee integrate->calculate

References

(R)-3-Benzyloxy myristic acid vs. monophosphoryl lipid A (MPLA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to (R)-3-Benzyloxy Myristic Acid and Monophosphoryl Lipid A (MPLA) as TLR4-Activating Vaccine Adjuvants

For researchers and professionals in drug development, the selection of an appropriate adjuvant is a critical step in designing effective vaccines. Both this compound and Monophosphoryl Lipid A (MPLA) are recognized for their ability to stimulate the innate immune system through the activation of Toll-like receptor 4 (TLR4), thereby enhancing the adaptive immune response to vaccine antigens. This guide provides an objective comparison of these two adjuvants, supported by available data and detailed experimental methodologies.

Introduction to the Adjuvants

This compound is a synthetic, small-molecule adjuvant. It is a derivative of myristic acid, a saturated fatty acid. As a synthetic compound, it offers high purity and batch-to-batch consistency. It is recognized for its capacity to activate antigen-presenting cells, such as dendritic cells, leading to the stimulation of antigen-specific CD4+ and CD8+ T-cell responses and enhanced antibody production.[1]

Monophosphoryl Lipid A (MPLA) is a well-characterized immunostimulant derived from the lipopolysaccharide (LPS) of Gram-negative bacteria, typically Salmonella minnesota R595.[2] Through a process of acid and base hydrolysis, the highly toxic lipid A portion of LPS is detoxified by removing a phosphate (B84403) group and an acyl chain, resulting in MPLA.[2] This modification significantly reduces its pyrogenicity while retaining potent adjuvant activity.[2] MPLA is a key component in several approved vaccines and is known for promoting a robust T-helper 1 (Th1) biased immune response.[3][4]

Structural Comparison

The chemical structures of this compound and MPLA are fundamentally different, which influences their formulation and biological activity.

FeatureThis compoundMonophosphoryl Lipid A (MPLA)
Chemical Class Synthetic fatty acid derivativeDetoxified bacterial glycolipid
Molecular Formula C₂₁H₃₄O₃[1][5]C₉₆H₁₈₁N₂O₂₂P (representative)
Molecular Weight 334.49 g/mol [1][5]~1746.4 g/mol
Complexity Simple, single moleculeComplex structure with a glucosamine (B1671600) disaccharide backbone and multiple fatty acid chains
Source Chemical synthesis[1]Semi-synthetic, derived from bacterial LPS[2]

Mechanism of Action: TLR4 Signaling

Both adjuvants exert their effects by activating the TLR4 signaling pathway, a critical component of the innate immune system. TLR4 activation leads to the production of pro-inflammatory cytokines and chemokines, which in turn shape the adaptive immune response. The TLR4 pathway is unique in that it can signal through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-dependent pathway: This pathway is primarily responsible for the early-phase activation of the transcription factor NF-κB, leading to the production of inflammatory cytokines such as TNF-α and IL-6.

  • TRIF-dependent pathway: This pathway leads to the late-phase activation of NF-κB and the activation of the transcription factor IRF3, resulting in the production of type I interferons (IFN-α/β) and a Th1-polarizing cytokine profile.

MPLA is known to be a TRIF-biased agonist .[6] This preferential activation of the TRIF pathway is thought to be responsible for its favorable safety profile, as it induces a potent adaptive immune response with less of the intense inflammatory toxicity associated with the MyD88-dominant signaling of its parent molecule, LPS.[6]

The specific signaling bias of This compound has not been extensively characterized in publicly available literature. However, its described ability to stimulate both CD4+ and CD8+ T-cells suggests it likely promotes a Th1-type response, which is often associated with TRIF signaling.[1]

TLR4_Signaling_Pathway TLR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPS LPS / Adjuvant (MPLA, (R)-3-BM) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 Early Phase TRIF TRIF TLR4->TRIF Late Phase (Endosomal) IRAKs IRAKs MyD88->IRAKs TRAF6_M TRAF6 IRAKs->TRAF6_M NFkB_M NF-kB Activation TRAF6_M->NFkB_M Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_M->Cytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1 TRAF3->TBK1 IRF3 IRF3 Activation TBK1->IRF3 Type1IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type1IFN Adjuvant_Evaluation_Workflow Experimental Workflow for Adjuvant Comparison cluster_invitro In Vitro Characterization cluster_invivo In Vivo Immunogenicity Study cluster_analysis Immunological Analysis cluster_outcome Outcome Assessment invitro_assay TLR4 Activation Assay (e.g., HEK-Blue cells) cytokine_screen Dendritic Cell / Macrophage Cytokine Profiling formulation Vaccine Formulation: Antigen + Adjuvant invitro_assay->formulation cytokine_screen->formulation immunization Animal Immunization (e.g., Mice) formulation->immunization sampling Periodic Blood Sampling & Final Spleen Harvest immunization->sampling elisa Humoral Response: Antibody Titer & Isotyping (ELISA) sampling->elisa elispot Cellular Response: Cytokine Profiling (ELISpot / ICS) sampling->elispot data_analysis Data Analysis & Comparison elisa->data_analysis elispot->data_analysis

References

A Comparative Guide to TLR4 Agonists: Performance and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various Toll-like Receptor 4 (TLR4) agonists, focusing on their performance characteristics and the experimental methodologies used for their evaluation. While specific quantitative data for (R)-3-Benzyloxy myristic acid is not extensively available in public literature, it belongs to the class of synthetic lipid-based agonists. This guide will compare representative, well-characterized TLR4 agonists, including the natural ligand Lipopolysaccharide (LPS), its detoxified derivative Monophosphoryl Lipid A (MPLA), and other synthetic agonists, to provide a framework for assessing their potential.

The activation of TLR4 is a critical first step in the innate immune response to Gram-negative bacteria. TLR4 signaling is unique as it proceeds through two distinct downstream pathways: the MyD88-dependent pathway, which rapidly induces pro-inflammatory cytokines, and the TRIF-dependent pathway, which leads to the production of type I interferons[1][2][3]. The development of TLR4 agonists for applications such as vaccine adjuvants aims to harness these immunostimulatory properties while minimizing the toxicity associated with potent agonists like LPS[1][4].

TLR4 Signaling Pathway

Upon ligand binding, TLR4 dimerizes and recruits intracellular adaptor proteins to initiate signaling cascades[5][6]. The choice of adaptor proteins dictates the downstream response. The MyD88-dependent pathway leads to the activation of NF-κB and MAPKs, resulting in the expression of inflammatory cytokines like TNF-α and IL-6[3][7]. The TRIF-dependent pathway is initiated after the receptor complex is endocytosed and results in the activation of IRF3 and the subsequent production of type I interferons[8][2][3]. Certain agonists exhibit a bias towards one pathway, which can be advantageous for therapeutic applications[1][9].

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway (Endosome) LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAM TRAM TLR4_MD2->TRAM IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB_MAPK NF-κB & MAPKs Activation TAK1->NFkB_MAPK Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB_MAPK->Cytokines TRIF TRIF TRAM->TRIF TRAF3 TRAF3 TRIF->TRAF3 IRF3 IRF3 Activation TRAF3->IRF3 Interferons Type I Interferons (IFN-α/β) IRF3->Interferons NFkB_Workflow cluster_luciferase For Luciferase Reporter start Start plate_cells 1. Plate Reporter Cells (e.g., HEK-Blue™ hTLR4) in 96-well plate start->plate_cells incubate1 2. Incubate Overnight (37°C, 5% CO2) plate_cells->incubate1 add_agonist 3. Add TLR4 Agonist (Test compound or control) at various concentrations incubate1->add_agonist incubate2 4. Incubate for 16-24 hours add_agonist->incubate2 measure_signal 5. Measure Reporter Signal incubate2->measure_signal lyse_cells 5a. Lyse cells measure_signal->lyse_cells add_substrate 5b. Add Luciferase Substrate lyse_cells->add_substrate read_luminescence 5c. Read Luminescence (RLU) add_substrate->read_luminescence end End read_luminescence->end

References

A Comparative Guide to the In Vivo Validation of (R)-3-Benzyloxy Myristic Acid as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-3-Benzyloxy myristic acid's anticipated in vivo activity as a vaccine adjuvant. Due to the limited publicly available in vivo data for this specific compound, this guide leverages data from well-characterized alternative adjuvants, particularly those acting through the Toll-like receptor 4 (TLR4) pathway, to provide a comprehensive overview for researchers.

Introduction to this compound

This compound is a synthetic derivative of myristic acid, a saturated fatty acid. It is classified as a vaccine adjuvant, a substance that enhances the immunogenicity of an antigen.[1] Its mechanism of action is predicated on its ability to stimulate the innate immune system, leading to a more robust and durable adaptive immune response. Specifically, it is suggested to activate antigen-presenting cells (APCs), such as dendritic cells, and promote the differentiation of T helper cells. While detailed in vivo studies are not widely published, its structural similarity to other lipid-based adjuvants suggests it likely functions as a TLR4 agonist.

Mechanism of Action: The TLR4 Signaling Pathway

This compound is anticipated to function as a Toll-like receptor 4 (TLR4) agonist. TLR4 is a pattern recognition receptor (PRR) that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, crucial for the activation and maturation of APCs and the subsequent priming of T and B cells.

The TLR4 signaling pathway proceeds via two major branches: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the activation of NF-κB and MAPK signaling cascades. This results in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-Dependent Pathway: Following internalization of the TLR4 complex, the TRIF-dependent pathway is activated. This pathway leads to the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β), which play a key role in antiviral responses and the cross-priming of CD8+ T cells.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway Ligand (R)-3-Benzyloxy myristic acid MD2 MD-2 Ligand->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 TIRAP TRIF TRIF TLR4->TRIF TRAM IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory MAPK->ProInflammatory TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 TypeIFN Type I Interferons (IFN-α/β) IRF3->TypeIFN

Caption: TLR4 Signaling Pathway

In Vivo Validation: Experimental Protocols

The in vivo validation of a novel adjuvant like this compound typically involves a series of preclinical studies in animal models, most commonly mice. The primary goal is to assess the adjuvant's ability to enhance the antigen-specific immune response without causing significant toxicity.

General Experimental Workflow

A typical workflow for the in vivo validation of a vaccine adjuvant is outlined below.

Experimental_Workflow Start Start Formulation Vaccine Formulation (Antigen + Adjuvant) Start->Formulation Immunization Animal Immunization (e.g., mice) Formulation->Immunization Booster Booster Immunization(s) Immunization->Booster Sampling Sample Collection (Serum, Spleen, etc.) Booster->Sampling Analysis Immunological Analysis Sampling->Analysis Challenge Challenge Study (Optional) Sampling->Challenge Humoral Humoral Response (ELISA for Antibody Titers) Analysis->Humoral Cellular Cellular Response (ELISpot for Cytokine Secretion, Flow Cytometry for T-cell subsets) Analysis->Cellular End End Humoral->End Cellular->End Protection Assessment of Protection (Survival, Pathogen Load) Challenge->Protection Protection->End

Caption: In Vivo Adjuvant Validation Workflow

Detailed Methodologies

Animals: Inbred mouse strains such as C57BL/6 or BALB/c are commonly used. Age and sex-matched groups of 5-10 animals are typical.

Vaccine Formulation:

  • Antigen: A model antigen such as ovalbumin (OVA) is often used.

  • Adjuvant: this compound would be formulated with the antigen. Control groups would include antigen alone, adjuvant alone, and a benchmark adjuvant like Monophosphoryl lipid A (MPLA).

  • Vehicle: The antigen and adjuvant are typically emulsified or suspended in a biocompatible vehicle like saline or an oil-in-water emulsion.

Immunization Schedule:

  • Primary Immunization (Day 0): Mice are immunized, typically via subcutaneous (s.c.) or intramuscular (i.m.) injection.

  • Booster Immunizations: One or two booster immunizations are usually given at 2-3 week intervals to enhance the immune response.

Sample Collection and Analysis:

  • Serum: Blood is collected at various time points to measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) using ELISA.

  • Splenocytes: Spleens are harvested after the final immunization to assess cellular immune responses.

    • ELISpot Assay: Used to quantify the number of antigen-specific cytokine-secreting cells (e.g., IFN-γ, IL-4).

    • Flow Cytometry: To characterize and quantify different T-cell populations (e.g., CD4+, CD8+, memory T-cells).

Comparison with Alternative Adjuvants

The performance of this compound can be benchmarked against other well-established adjuvants.

AdjuvantClassMechanism of ActionExpected In Vivo Effects
This compound Synthetic Lipid A analog (putative)TLR4 Agonist (putative)- Enhanced antigen-specific IgG titers. - Mixed Th1/Th2 response. - Activation of dendritic cells.
Monophosphoryl Lipid A (MPLA) Detoxified LPSTLR4 Agonist- Strong induction of Th1-biased immune responses.[2][3] - Increased production of IFN-γ.[4] - Approved for human use in some vaccines.[3]
GLA-SE Synthetic Lipid A in squalene (B77637) emulsionTLR4 Agonist- Potent Th1-skewing adjuvant.[3] - Enhanced antigen-specific CD4+ and CD8+ T-cell responses.
MF59® Squalene-based oil-in-water emulsionDepot formation, inflammasome activation- Induces a broad and persistent antibody response.[3][5] - Promotes a Th2-biased response.
Alum (Aluminum Salts) Mineral SaltDepot formation, NLRP3 inflammasome activation- Primarily enhances Th2-type immune responses and antibody production.[3] - Most widely used adjuvant in human vaccines.
FP20 Series Small-molecule glucosamine (B1671600) derivativesTLR4 Agonist- Induce IgG production in mouse vaccination experiments.[6][7] - Activate MAPK and NLRP3-dependent inflammasome.[6][7][8]

Conclusion

While direct in vivo validation data for this compound is not extensively available in the public domain, its structural characteristics and classification as a vaccine adjuvant strongly suggest a mechanism of action involving TLR4 agonism. Researchers investigating this compound can anticipate an enhancement of both humoral and cellular immunity. The experimental protocols and comparative data provided in this guide offer a framework for designing and interpreting in vivo studies to rigorously evaluate its potential as a novel vaccine adjuvant. It is recommended that future studies directly compare the efficacy and safety profile of this compound against established TLR4 agonists like MPLA to determine its relative potency and potential advantages.

References

Comparative Analysis of Myristic Acid Analogs in Immunology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunological activities of myristic acid and its analogs. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Myristic acid, a 14-carbon saturated fatty acid, and its derivatives are gaining attention in immunology for their diverse roles in modulating immune responses. These roles range from acting as pro-inflammatory stimuli to serving as crucial components of potent vaccine adjuvants. The immunological activity of these molecules is often attributed to their ability to interact with and activate pattern recognition receptors, most notably Toll-like receptor 4 (TLR4). This guide synthesizes available data to offer a comparative perspective on how structural variations in myristic acid analogs influence their immunological profiles.

Data Presentation: A Comparative Overview

The following tables summarize the immunological activities of myristic acid and related lipid molecules, drawing from studies on their effects on cytokine production and their potential as vaccine adjuvants. It is important to note that direct comparative studies across a wide range of myristic acid analogs are limited. Much of the available data comes from research on lipid A and its synthetic analogs, where myristic acid is a key structural component.

CompoundCell TypeConcentrationKey Immunological Effects
Myristic Acid Bovine Mammary Epithelial Cells100, 150, 200 µMRegulates triglyceride production.[1]
J774A.1 Macrophages12.5-200 µg/mLIncreases IL-10 production in LPS-stimulated macrophages.[1]
Palmitic Acid (C16:0) THP-1 MacrophagesNot specifiedInduces secretion and mRNA expression of TNF-α, IL-8, and IL-1β.[2]
Stearic Acid (C18:0) THP-1 MacrophagesNot specifiedInduces pro-inflammatory cytokine secretion.[2]
Lauric Acid (C12:0) THP-1 MacrophagesNot specifiedDoes not induce pro-inflammatory cytokine secretion.[2]
Synthetic Lipid A Analogs (e.g., GLA-60) Murine MacrophagesNot specifiedInduces IL-1 and activates macrophages.[3]
Myristoyl Ethanolamide Not specifiedNot specifiedMember of the endocannabinoid family with potential roles in signaling.[4]

Key Signaling Pathway: TLR4 Activation

Myristic acid and its analogs can initiate immune responses through the Toll-like receptor 4 (TLR4) signaling pathway. The binding of a ligand, such as a myristoylated compound, to the TLR4/MD-2 complex on the surface of immune cells like macrophages triggers a signaling cascade. This cascade can proceed through two major branches: the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6, and the TRIF-dependent pathway, which can lead to the production of type I interferons.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand Myristic Acid Analog TLR4/MD-2 TLR4/MD-2 Complex Ligand->TLR4/MD-2 Binding MyD88 MyD88 TLR4/MD-2->MyD88 Recruitment TRIF TRIF TLR4/MD-2->TRIF Recruitment TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NF-kB NF-κB IKK->NF-kB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Cytokines Transcription IFNs Type I Interferons IRF3->IFNs Transcription Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Analysis cluster_data Data Analysis & Comparison A Synthesize/Obtain Myristic Acid Analogs B Prepare Stock Solutions (e.g., in DMSO) A->B D Stimulate Cells with Analogs B->D C Culture Immune Cells (e.g., Macrophages) C->D E Cytokine Measurement (ELISA) D->E F Macrophage Activation (Flow Cytometry) D->F G TLR4 Activation (Reporter Assay) D->G H Quantify Results E->H F->H G->H I Structure-Activity Relationship (SAR) Analysis H->I J Comparative Analysis I->J

References

(R)-3-Benzyloxy myristic acid biological activity confirmation assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of (R)-3-Benzyloxy Myristic Acid and its Derivatives

Introduction

This compound is a synthetic derivative of myristic acid, a naturally occurring 14-carbon saturated fatty acid. It is recognized for its role as a vaccine adjuvant, capable of activating antigen-specific CD4 and CD8 T-cells and stimulating dendritic cells to enhance the immune response.[1] This guide provides a comparative analysis of the biological activity of this compound, detailing its mechanism of action and the assays used for its confirmation. Furthermore, it compares its activity with other myristic acid derivatives, offering researchers and drug development professionals a comprehensive overview based on experimental data.

Mechanism of Action: Toll-like Receptor 4 (TLR4) Signaling

The immunomodulatory effects of lipid-based adjuvants like this compound are often mediated through the activation of pattern recognition receptors, such as Toll-like Receptor 4 (TLR4). TLR4 is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), like lipopolysaccharide (LPS) from gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released during tissue injury.[2][3]

Upon activation, TLR4 initiates two primary downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[2][4][5]

  • MyD88-dependent pathway: This pathway is crucial for the production of pro-inflammatory cytokines. It involves the recruitment of adaptor proteins like MyD88 and TIRAP, leading to the activation of IRAK kinases and TRAF6. This cascade culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), which drive the expression of cytokines such as TNF-α and IL-6.[4][5]

  • TRIF-dependent pathway: This pathway is primarily responsible for the induction of type I interferons (IFNs). It is initiated by the recruitment of the adaptor proteins TRIF and TRAM. This leads to the activation of transcription factors like IRF3, resulting in the production of IFN-β and other inflammatory mediators.[2][4][5]

The activation of these pathways by this compound would lead to the maturation of dendritic cells and the subsequent activation of an adaptive immune response, which is consistent with its observed activity as a vaccine adjuvant.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 transfers LPS MD2 MD2 CD14->MD2 presents LPS TLR4_dimer TLR4/TLR4 MD2->TLR4_dimer activates TIRAP TIRAP TLR4_dimer->TIRAP TRAM TRAM TLR4_dimer->TRAM MyD88 MyD88 TIRAP->MyD88 MyD88-dependent IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF, IL-6) TRIF TRIF TRAM->TRIF TRIF-dependent TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3->Nucleus translocates to IFNs Type I Interferons (IFN-β) Nucleus->Cytokines induces transcription Nucleus->IFNs induces transcription

Caption: Toll-like Receptor 4 (TLR4) Signaling Pathway.

Biological Activity Confirmation Assays

To confirm the immunomodulatory activity of this compound and its effect on the TLR4 pathway, several in vitro and in vivo assays can be employed. The following are key experimental protocols.

NF-κB Activation Assay

This assay determines if a compound activates the TLR4 pathway by measuring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Experimental Protocol:

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages in appropriate media. Seed the cells in 96-well plates or on coverslips for imaging, or in larger culture dishes for cell fractionation.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes). Include a positive control (e.g., LPS) and a negative control (vehicle).

  • Cell Fractionation and Western Blotting:

    • Harvest the cells and perform cytoplasmic and nuclear fractionation using a commercial kit.[6][7]

    • Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the NF-κB p65 subunit. Also, probe for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to ensure the purity of the fractions.

    • Incubate with a secondary antibody and detect the protein bands using chemiluminescence. An increase in p65 in the nuclear fraction indicates NF-κB activation.[6]

  • Immunofluorescence Microscopy:

    • Fix the cells grown on coverslips with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).[8]

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA).

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).[9]

    • Visualize the cells using a fluorescence microscope. Nuclear translocation of p65 will be observed in activated cells.[8][9]

LPS-Induced Cytokine Production Assay (In Vitro)

This assay measures the ability of a compound to induce or modulate the production of pro-inflammatory cytokines.

Experimental Protocol:

  • Cell Culture: Plate immune cells such as peripheral blood mononuclear cells (PBMCs), macrophages, or dendritic cells in a 96-well plate.

  • Treatment: Treat the cells with this compound. To test for antagonistic activity, pre-incubate the cells with the compound before stimulating with LPS.

  • Incubation: Incubate the cells for a period ranging from 4 to 24 hours to allow for cytokine production and secretion.[10]

  • Sample Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.[10]

Experimental_Workflow cluster_workflow In Vitro Cytokine Production Assay Workflow A 1. Seed Immune Cells (e.g., Macrophages) B 2. Treat Cells with This compound and/or LPS A->B C 3. Incubate for 4-24 hours B->C D 4. Collect Cell Culture Supernatant C->D E 5. Quantify Cytokines (e.g., TNF-α, IL-6) using ELISA D->E F 6. Analyze Data and Compare with Controls E->F

Caption: Workflow for In Vitro Cytokine Production Assay.

Comparison with Myristic Acid Derivatives

Myristic acid and its derivatives exhibit a wide range of biological activities. While this compound is primarily known for its adjuvant properties, other derivatives have been investigated for their antimicrobial and anticancer effects. The table below summarizes the reported activities of various myristic acid derivatives.

Compound/DerivativeBiological ActivityTarget/Mechanism of ActionReference
This compound Vaccine adjuvant, stimulates T-cells and dendritic cells.Likely TLR4 agonist.[1]
Myristic Acid Antifungal, antiviral, anticancer, antiparasitic, immunomodulatory.N-myristoyltransferase (NMT) inhibition, membrane integration.[11][12][13][14]
2-Hydroxymyristoyl-CoA Competitive inhibition of NMT.NMT.[11][12]
2-Bromotetradecanoic acid Potent antifungal activity against C. albicans, C. neoformans, S. cerevisiae.Putative NMT inhibitor.[12][15]
3-Fluoro-13-oxatetradecanoic acid Anti-HIV-1 activity.NMT.[12]
Monosaccharide Monomyristates Antibacterial (Gram-positive) and antifungal (C. albicans) activity.Not specified.[16]
Various Amide Derivatives Antifungal activity against C. albicans and A. niger.NMT inhibition.[14][17]

Conclusion

This compound is a valuable synthetic compound with demonstrated utility as a vaccine adjuvant, likely exerting its effects through the activation of the TLR4 signaling pathway. Confirmation of its biological activity can be robustly achieved through assays that measure key downstream events of this pathway, such as NF-κB activation and cytokine production. In comparison to other myristic acid derivatives, which show a broad spectrum of antimicrobial and anticancer activities primarily through the inhibition of N-myristoyltransferase, this compound's primary characterized role is in the potentiation of the adaptive immune response. This positions it as a significant tool for the development of novel vaccine formulations. Further research to directly compare its TLR4 agonistic activity with other known ligands and to explore its potential in other therapeutic areas is warranted.

References

Comparative Analysis of the Receptor Cross-Reactivity of (R)-3-Benzyloxy Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Benzyloxy myristic acid , a synthetic derivative of myristic acid, is recognized for its role as a potent vaccine adjuvant, primarily through the activation of dendritic cells (DCs), which are key antigen-presenting cells of the immune system. This guide provides a comparative analysis of the current understanding of its receptor interactions, with a focus on its potential cross-reactivity with various receptors. While direct experimental data on the cross-reactivity of this specific molecule is limited in publicly available literature, this guide synthesizes information on related fatty acid derivatives and outlines the experimental approaches required for a comprehensive assessment.

Primary Receptor Target: Toll-like Receptor 4 (TLR4)

Based on the known immunological activity of saturated fatty acids and their synthetic analogs, the primary receptor for this compound is hypothesized to be Toll-like receptor 4 (TLR4) . Saturated fatty acids are known agonists of TLR4, a key pattern recognition receptor of the innate immune system. Activation of TLR4 on dendritic cells initiates a signaling cascade that leads to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, thereby enhancing T-cell responses to vaccine antigens.

The structure of this compound, with its 14-carbon chain characteristic of myristic acid, aligns with the structural features of other lipid molecules that act as TLR4 agonists.

Potential Cross-Reactivity with Other Receptors

While TLR4 is the presumed primary target, the structural similarity of this compound to endogenous lipids suggests potential interactions with other receptors. A comprehensive cross-reactivity profile is essential for understanding its full biological activity and potential off-target effects.

Toll-like Receptor 2 (TLR2)

TLR2 is another important pattern recognition receptor that recognizes a variety of microbial lipids, including lipoproteins and lipoteichoic acid. Some fatty acids have been shown to modulate TLR2 signaling. Therefore, it is plausible that this compound could exhibit some level of cross-reactivity with TLR2, potentially leading to a broader or altered immune response.

Fatty Acid Receptors (e.g., FFARs)

Free fatty acid receptors (FFARs), such as FFAR1 (GPR40) and FFAR4 (GPR120), are G protein-coupled receptors that are activated by fatty acids and play roles in metabolism and inflammation. Given that this compound is a fatty acid derivative, its interaction with these receptors should be investigated to determine if it can modulate their signaling pathways.

N-myristoyltransferase (NMT)

Myristic acid itself is a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to proteins (N-myristoylation), a process crucial for the function of many signaling proteins. Derivatives of myristic acid have been explored as NMT inhibitors. It is therefore important to assess whether this compound can inhibit or act as a substrate for NMT, which could have significant implications for cellular signaling.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the binding affinities and activation potencies (e.g., Kd, Ki, EC50, IC50) of this compound for its presumed primary target, TLR4, and other potential off-target receptors. To address this gap, the following experimental data is required.

Table 1: Hypothetical Comparative Receptor Activity Profile of this compound

Receptor TargetAssay TypeParameterHypothetical Value
TLR4 HEK-Blue™ TLR4 Reporter AssayEC50 Low µM range
TLR2 HEK-Blue™ TLR2 Reporter AssayEC50 > 10-fold higher than TLR4
FFAR1 Radioligand Binding AssayKi Moderate to high µM range
FFAR4 Radioligand Binding AssayKi Moderate to high µM range
NMT In vitro NMT Inhibition AssayIC50 High µM to mM range

This table presents hypothetical values to illustrate the type of data needed for a comprehensive comparison. Actual experimental determination is required.

Experimental Protocols

To generate the necessary data for a thorough cross-reactivity assessment, the following experimental protocols are recommended:

TLR Activation Assays using HEK-Blue™ Reporter Cells

Objective: To determine the agonist activity and potency of this compound on TLR4 and TLR2.

Methodology:

  • Cell Lines: HEK-Blue™ hTLR4 and HEK-Blue™ hTLR2 cells (InvivoGen), which are engineered to express human TLR4/MD-2/CD14 or TLR2/CD14, respectively, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Procedure:

    • Culture HEK-Blue™ cells according to the manufacturer's instructions.

    • Plate the cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound. Include a known TLR4 agonist (e.g., LPS) and a known TLR2 agonist (e.g., Pam3CSK4) as positive controls, and a vehicle control.

    • Incubate the plates for 16-24 hours.

    • Measure SEAP activity in the supernatant using a spectrophotometer with a SEAP detection reagent (e.g., QUANTI-Blue™).

    • Calculate the EC50 values from the dose-response curves.

Radioligand Binding Assays for Fatty Acid Receptors

Objective: To determine the binding affinity of this compound for FFAR1 and FFAR4.

Methodology:

  • Materials: Cell membranes prepared from cells overexpressing human FFAR1 or FFAR4, a suitable radioligand for each receptor (e.g., [3H]-labeled fatty acid analog), and scintillation cocktail.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound (competitor).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro N-myristoyltransferase (NMT) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against NMT.

Methodology:

  • Materials: Recombinant human NMT1 and NMT2, a peptide substrate, and [3H]myristoyl-CoA.

  • Procedure:

    • Perform the NMT reaction in the presence of varying concentrations of this compound.

    • The reaction mixture will contain the enzyme, peptide substrate, and [3H]myristoyl-CoA.

    • After incubation, stop the reaction and separate the [3H]myristoylated peptide from the unreacted [3H]myristoyl-CoA.

    • Quantify the amount of incorporated radioactivity to determine the enzyme activity.

    • Calculate the IC50 value from the dose-response curve of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided.

Signaling_Pathway cluster_TLR4 TLR4 Signaling cluster_CrossReactivity Potential Cross-Reactivity TLR4 TLR4/MD-2 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines TLR2 TLR2 FFARs FFARs NMT NMT BMA (R)-3-Benzyloxy myristic acid BMA->TLR4 Primary Target BMA->TLR2 ? BMA->FFARs ? BMA->NMT ?

Caption: Proposed primary signaling pathway and potential cross-reactivity targets of this compound.

Experimental_Workflow cluster_Primary Primary Target Validation cluster_Cross Cross-Reactivity Screening Compound (R)-3-Benzyloxy myristic acid TLR4_Assay HEK-Blue™ TLR4 Assay Compound->TLR4_Assay TLR2_Assay HEK-Blue™ TLR2 Assay Compound->TLR2_Assay FFAR_Assay Radioligand Binding (FFARs) Compound->FFAR_Assay NMT_Assay NMT Inhibition Assay Compound->NMT_Assay EC50_TLR4 Determine EC50 TLR4_Assay->EC50_TLR4 EC50_TLR2 Determine EC50 TLR2_Assay->EC50_TLR2 Ki_FFAR Determine Ki FFAR_Assay->Ki_FFAR IC50_NMT Determine IC50 NMT_Assay->IC50_NMT

Caption: Experimental workflow for assessing the receptor cross-reactivity of this compound.

Benchmarking (R)-3-Benzyloxy Myristic Acid: A Comparative Guide to Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of (R)-3-Benzyloxy myristic acid and its Performance Against Established Vaccine Adjuvants

In the landscape of vaccine development, the role of adjuvants is paramount in enhancing the efficacy of antigens and directing the desired immune response. This guide provides a comparative analysis of this compound, a synthetic adjuvant, benchmarked against other widely used adjuvants such as Toll-like receptor (TLR) agonists and aluminum salts. This report is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and a discussion of the underlying immunological mechanisms.

Introduction to this compound

This compound, also known as (R)-3-benzyloxytetradecanoic acid, is a synthetic compound that has been identified as a vaccine adjuvant.[1] Available information suggests that it functions by stimulating dendritic cells, which are key antigen-presenting cells, thereby leading to the activation of both CD4 and CD8 T-cells and an enhanced antigen-specific antibody response.[1] It is also noted to be pH-sensitive, which could have implications for its use in oral vaccine formulations.[1]

Mechanism of Action and Signaling Pathways

While it is known that this compound stimulates dendritic cells, the precise molecular mechanism, including the specific receptors it engages, is not well-documented in publicly available literature. A critical question for modern adjuvants is their interaction with Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs), which are central to initiating innate and subsequent adaptive immunity. At present, there is no definitive evidence to classify this compound as a TLR agonist.

For comparison, other adjuvants have well-characterized signaling pathways. For instance, Monophosphoryl lipid A (MPLA), a derivative of lipopolysaccharide, is a known TLR4 agonist. Its signaling cascade is initiated upon binding to the TLR4-MD2 complex on the surface of antigen-presenting cells, leading to the activation of downstream transcription factors like NF-κB and IRFs, culminating in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.

Below is a generalized diagram illustrating a TLR4 signaling pathway, which is a common mechanism for several well-characterized adjuvants.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS/MPLA LPS/MPLA TLR4_MD2 TLR4/MD2 LPS/MPLA->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Type_I_IFN Type I IFN IRF3->Type_I_IFN Experimental_Workflow cluster_immunization Immunization Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Day0 Day 0: Prime Immunization Day14 Day 14: Booster Immunization Day0->Day14 Blood1 Day 13: Blood Collection (Serum) Day0->Blood1 Blood2 Day 28: Blood Collection (Serum) Day14->Blood2 Spleen Day 28: Spleen/Lymph Node Harvest Day14->Spleen ELISA Antibody Titer (ELISA) Blood1->ELISA Blood2->ELISA ELISpot T-cell Response (ELISpot/Flow Cytometry) Spleen->ELISpot Cytokine Cytokine Profiling (Multiplex Assay) Spleen->Cytokine Adjuvant_Comparison_Logic cluster_mechanism Mechanism of Action cluster_response Immune Response cluster_outcome Desired Outcome Adjuvant Adjuvant Choice (this compound, MPLA, Alum, etc.) PRR_Activation PRR Activation (e.g., TLRs) Adjuvant->PRR_Activation Antigen_Depot Antigen Depot Effect Adjuvant->Antigen_Depot APC_Maturation APC Maturation & Antigen Presentation PRR_Activation->APC_Maturation Antigen_Depot->APC_Maturation Innate_Immunity Innate Immune Activation (Cytokine/Chemokine Release) APC_Maturation->Innate_Immunity Humoral_Immunity Humoral Immunity (Antibody Production) Innate_Immunity->Humoral_Immunity Cellular_Immunity Cellular Immunity (T-cell Activation) Innate_Immunity->Cellular_Immunity Protective_Efficacy Protective Efficacy Humoral_Immunity->Protective_Efficacy Cellular_Immunity->Protective_Efficacy

References

Lack of Publicly Available Data Prevents Direct Comparison of (R)-3-Benzyloxy myristic acid's In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant scarcity of public data on the specific in vitro and in vivo effects of (R)-3-Benzyloxy myristic acid. While the compound is identified as a synthetic vaccine adjuvant, detailed experimental studies outlining its quantitative effects and corresponding methodologies are not readily accessible in the public domain. This data gap prevents the creation of a detailed comparison guide as requested.

To provide context for researchers, this report summarizes the known biological activities of the parent molecule, myristic acid, and its other derivatives, based on available literature.

General Biological Activities of Myristic Acid and its Derivatives

Myristic acid, a 14-carbon saturated fatty acid, and its derivatives have been investigated for a variety of biological activities. These activities are summarized below, but it is crucial to note that these findings do not directly represent the effects of this compound.

Table 1: Summary of Investigated Biological Activities of Myristic Acid and its Derivatives

Biological ActivityCompound(s)Key Findings
Antifungal Myristic acid derivativesDerivatives have shown potent activity against Candida albicans and Aspergillus niger, in some cases exceeding the efficacy of fluconazole.[2]
Immunomodulatory Myristic acidKnown to be involved in N-terminal myristoylation of proteins, a process crucial for various cellular signaling pathways.[3]
Anxiolytic-like Effects Myristic acidIn animal models, myristic acid has demonstrated anxiolytic-like effects at specific concentrations.[4]

Signaling Pathways and Experimental Workflows

Due to the absence of specific data for this compound, diagrams for its specific signaling pathways and experimental workflows cannot be generated. However, a generalized workflow for evaluating the immunomodulatory effects of a novel adjuvant is presented below to serve as a conceptual guide for researchers in the field.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell Culture Cell Culture Adjuvant Treatment Adjuvant Treatment Cell Culture->Adjuvant Treatment Immune Cells (e.g., PBMCs, DCs) Cytokine Analysis Cytokine Analysis Adjuvant Treatment->Cytokine Analysis Measure IL-12, IFN-γ, etc. Cell Proliferation Assay Cell Proliferation Assay Adjuvant Treatment->Cell Proliferation Assay Assess T-cell proliferation Dendritic Cell Maturation Dendritic Cell Maturation Adjuvant Treatment->Dendritic Cell Maturation Analyze CD80, CD86 expression Animal Model Animal Model Vaccination Vaccination Animal Model->Vaccination Adjuvant + Antigen Antigen-specific Antibody Titer Antigen-specific Antibody Titer Vaccination->Antigen-specific Antibody Titer ELISA T-cell Response Analysis T-cell Response Analysis Vaccination->T-cell Response Analysis ELISpot, Intracellular Cytokine Staining Challenge Study Challenge Study T-cell Response Analysis->Challenge Study Assess protective efficacy In Vitro Evaluation In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Inform dose and formulation

Caption: Generalized workflow for adjuvant evaluation.

Conclusion

While this compound has been identified as a synthetic vaccine adjuvant with a general mechanism of action related to dendritic and T-cell activation, a detailed comparison of its in vitro and in vivo effects is not possible based on publicly available information. The scientific community would require access to comprehensive studies with detailed experimental protocols and quantitative data to perform such an analysis. Researchers interested in this compound are encouraged to look for manufacturer-provided data or new publications that may emerge.

References

A Comparative Guide to Synthetic versus Natural Myristic Acid Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid found in sources like nutmeg and palm kernel oil, and its derivatives are pivotal in various biological processes.[1][2] The covalent attachment of myristic acid to proteins, a process known as N-myristoylation, is crucial for protein localization, stability, and signal transduction.[3][4] This has made the enzyme responsible, N-myristoyltransferase (NMT), a significant target in drug discovery for diseases ranging from fungal infections to cancer.[1][5] This guide provides an objective comparison of naturally derived myristic acid with its synthetic derivatives, supported by experimental data and detailed protocols.

Performance Comparison: Natural Myristic Acid vs. Synthetic Derivatives

The primary distinction in performance lies in the enhanced and often more targeted biological activity of synthetic derivatives compared to naturally occurring myristic acid. Synthetic modifications of the myristic acid scaffold have led to the development of potent inhibitors of N-myristoyltransferase (NMT), the key enzyme in the myristoylation pathway. These synthetic derivatives often exhibit significantly lower inhibitory concentrations (IC50) than myristic acid itself.

A study on novel synthetic myristic acid derivatives demonstrated their superior NMT inhibitory activity compared to the natural parent compound.[1] The IC50 value of myristic acid was found to be 4.213 μM, whereas several of its synthetic amide derivatives showed IC50 values as low as 0.835 μM, indicating a nearly five-fold increase in potency.[1]

CompoundTypeTargetIC50 (μM)Reference
Myristic AcidNaturalN-Myristoyltransferase (NMT)4.213[1]
Synthetic Derivative 3uSynthetic (Amide)N-Myristoyltransferase (NMT)0.835[1]
Synthetic Derivative 3mSynthetic (Amide)N-Myristoyltransferase (NMT)0.863[1]
Synthetic Derivative 3tSynthetic (Amide)N-Myristoyltransferase (NMT)1.003[1]
2-Hydroxymyristic acidSyntheticN-Myristoyltransferase (NMT)Inactive up to 100 μM in cells[5]
DDD85646 (IMP-366)SyntheticN-Myristoyltransferase (NMT)0.02133 (21.33 nM)[6]
IMP-1088SyntheticN-Myristoyltransferase (NMT)Complete inhibition at 0.1 μM[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the function and evaluation of myristic acid derivatives. The following diagrams, created using the DOT language, illustrate a key signaling pathway involving a myristoylated protein and a typical experimental workflow for synthesizing and testing myristic acid derivatives.

Src Kinase Activation and Myristoylation

The Src family of kinases (SFKs) are non-receptor tyrosine kinases that play critical roles in cell proliferation, survival, and migration.[3] Their localization to the cell membrane, which is essential for their function, is mediated by N-myristoylation.[7][8]

Src_Pathway cluster_membrane Cell Membrane Myristoylated_Src_Inactive Inactive Src (Myristoylated) Myristoylated_Src_Active Active Src (Myristoylated) Myristoylated_Src_Inactive->Myristoylated_Src_Active Activation Autophosphorylation Autophosphorylation of Tyr416 Myristoylated_Src_Active->Autophosphorylation Nascent_Src Nascent Src Polypeptide Nascent_Src->Myristoylated_Src_Inactive Myristoylation NMT N-Myristoyltransferase (NMT) NMT->Nascent_Src Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Dephosphorylation Dephosphorylation of Tyr527 Dephosphorylation->Myristoylated_Src_Active Downstream_Signaling Downstream Signaling Autophosphorylation->Downstream_Signaling Experimental_Workflow Start Start: Natural Myristic Acid Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (FTIR, NMR, HRMS) Synthesis->Purification NMT_Assay In vitro NMT Inhibition Assay Purification->NMT_Assay Antifungal_Assay Antifungal Susceptibility Testing Purification->Antifungal_Assay Data_Analysis Data Analysis: IC50 & MIC Determination NMT_Assay->Data_Analysis Antifungal_Assay->Data_Analysis End Lead Compound Identification Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of (R)-3-Benzyloxy Myristic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of (R)-3-Benzyloxy myristic acid, a compound utilized by researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

Quantitative Data Summary

For quick reference, the following table summarizes key information for this compound and its parent compounds.

ParameterThis compoundMyristic AcidBenzyl (B1604629) Alcohol
CAS Number 87357-67-3[1]544-63-8[8]100-51-6
Molecular Formula C21H34O3[1]C14H28O2[8]C7H8O
Molecular Weight 334.49 g/mol [1]228.37 g/mol [8]108.14 g/mol
Appearance Not specifiedWhite solid[2]Clear, colorless liquid[9]
Primary Hazards Assumed skin/eye irritantSkin and eye irritation[3][4]Skin, eye, and respiratory irritation
Primary Disposal Route Hazardous chemical wasteDispose as chemical waste in accordance with local regulations[2]Hazardous chemical waste[9][10]

Experimental Protocol: Waste Disposal Procedure

The recommended disposal method for this compound is collection and disposal as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department. In-laboratory neutralization is not recommended without a specific, validated protocol for this compound.

Materials:

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Inert absorbent material (e.g., sand, vermiculite) for spill management

Procedure:

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or waste solid this compound in a designated, clearly labeled, and chemically compatible hazardous waste container.

    • Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Collect it in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, are considered contaminated.[6][7] These items must be collected in a separate, sealed waste bag or container clearly labeled as contaminated solid waste.[6][7]

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • List all components and their approximate concentrations if it is a solution.

    • Include appropriate hazard warnings (e.g., "Irritant").

    • Follow all institutional and local regulations for hazardous waste labeling.

  • Interim Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[6]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[6][7]

    • Containers must be kept tightly sealed to prevent leaks or evaporation.[6]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[7]

    • Do not pour this compound or its solutions down the drain. [2][11][12]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[6]

    • For small spills, contain the material with an inert absorbent like sand or vermiculite.[12]

    • Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[13]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste (R)-3-Benzyloxy myristic acid for Disposal waste_type Identify Waste Type start->waste_type solid Solid (R)-3-Benzyloxy myristic acid waste_type->solid Solid solution Solution containing This compound waste_type->solution Liquid/Solution contaminated Contaminated Materials (Gloves, Labware, etc.) waste_type->contaminated Contaminated Materials collect_solid Collect in Designated Solid Waste Container solid->collect_solid collect_liquid Collect in Designated Liquid Waste Container solution->collect_liquid collect_contaminated Collect in Labeled, Sealed Waste Bag/Container contaminated->collect_contaminated label_waste Label Container with Contents and Hazards collect_solid->label_waste collect_liquid->label_waste collect_contaminated->label_waste storage Store in Cool, Dry, Well-Ventilated Area label_waste->storage ehs_pickup Arrange for Pickup by EHS/Licensed Contractor storage->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-3-Benzyloxy myristic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-3-Benzyloxy myristic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your work.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure and prevent injury when handling this compound. The following table summarizes the required PPE, based on best practices for handling similar carboxylic acids and ethers.

Protection TypeSpecific EquipmentRationale & Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing.[1][2]Protects against accidental splashes that can cause serious eye damage. Contact lenses should not be worn unless splash-proof goggles are also used.
Hand Protection Nitrile or neoprene gloves.[3][4]Provides a barrier against skin contact. Gloves should be inspected for holes or leaks before each use and changed immediately if contaminated.[1][3]
Body Protection A laboratory coat is the minimum requirement. An impervious apron should be worn when handling larger quantities.[1]Protects skin and personal clothing from contamination. Lab coats should be fully buttoned.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[1][5] If aerosols may be generated or ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[1][2]Inhaling vapors or dust can irritate the respiratory tract.
Foot Protection Closed-toe shoes that cover the entire foot.[3]Protects against spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for both safety and experimental success.

  • Preparation :

    • Before handling, ensure all necessary PPE is correctly worn.[1]

    • Prepare the work area within a chemical fume hood.[1]

    • Ensure an eye wash station and safety shower are readily accessible.[1]

  • Handling :

    • Avoid all personal contact, including inhalation of dust or vapors.[5]

    • Wear protective clothing to prevent skin exposure.[2][5]

    • Use in a well-ventilated area.[5]

    • When handling, do not eat, drink, or smoke.[5]

    • Keep containers securely sealed when not in use.[5]

    • Avoid contact with incompatible materials such as oxidizing agents, bases, and reducing agents.[5][6]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep containers tightly closed.[2]

    • Store away from incompatible substances.[1]

Emergency Procedures

Immediate and appropriate first aid is critical in case of accidental exposure.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[1][7]

Spill and Disposal Plan

Proper management of spills and waste is crucial to prevent environmental contamination and ensure laboratory safety.

Spill Management:

  • Minor Spills :

    • Clean up all spills immediately.[5]

    • Avoid breathing dust and contact with skin and eyes.[5]

    • Wear appropriate PPE, including a respirator.[5]

    • Use dry clean-up procedures and avoid generating dust.[5]

    • Sweep or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[5][6]

  • Major Spills :

    • Evacuate the area and alert personnel.[5]

    • Control personal contact by wearing appropriate protective clothing.[5]

    • Prevent spillage from entering drains or water courses.[5]

    • Follow the cleanup procedures for minor spills using appropriate caution.[5]

Disposal Plan:

  • Waste Chemical Disposal : this compound waste should be collected in a designated, properly labeled, and sealed container. Dispose of this material as hazardous waste in accordance with local, state, and federal regulations.

  • Container Disposal : Empty containers should be thoroughly rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[8]

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_safety Check Safety Equipment prep_area->prep_safety handle_transfer Transfer Compound prep_safety->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_seal Seal Container handle_reaction->handle_seal emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_waste Collect Waste handle_seal->cleanup_waste cleanup_decon Decontaminate Area cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_spill->cleanup_waste Follow Spill Protocol emergency_exposure->prep_safety Use Safety Equipment

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.